molecular formula C10H16O3 B2893591 Methyl octahydro-1-benzofuran-2-carboxylate CAS No. 2140305-77-5

Methyl octahydro-1-benzofuran-2-carboxylate

Cat. No.: B2893591
CAS No.: 2140305-77-5
M. Wt: 184.235
InChI Key: DEAGVEWALCJWNK-UHFFFAOYSA-N
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Description

Methyl octahydro-1-benzofuran-2-carboxylate is a synthetic organic compound that features a saturated benzofuran core structure esterified with a methyl group. Compounds based on the octahydrobenzofuran scaffold are of significant interest in medicinal and organic chemistry research. The fully saturated octahydro structure distinguishes it from its aromatic benzofuran counterparts, potentially offering unique stereochemical properties and conformational rigidity for molecular design . Researchers utilize such complex heterocyclic carboxylates as key intermediates and building blocks for the synthesis of novel compounds . The specific stereochemistry of the octahydro structure can be a critical factor influencing its biological activity and interaction with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, household, or any other non-research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAGVEWALCJWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCCC2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

cis- vs trans-Fused Octahydrobenzofuran-2-carboxylates: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the stereochemical, synthetic, and pharmacological distinctions between cis- and trans-fused octahydrobenzofuran-2-carboxylate isomers.[1]

Executive Summary

The octahydrobenzofuran-2-carboxylate scaffold (7-oxabicyclo[4.3.0]nonane core) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the octahydroindole system found in ACE inhibitors like Perindopril.[1] The physicochemical and biological profiles of these molecules are dictated by the stereochemistry of the ring fusion (cis vs. trans) and the relative orientation of the carboxylate substituent. This guide details the thermodynamic stability, synthetic pathways, and analytical differentiation of these isomers.

Structural & Stereochemical Fundamentals

The core structure is a 6,5-fused bicyclic system. Unlike decalin (6,6-fused), where the trans-isomer is significantly more stable, the energy difference in 6,5-fused systems (hydrindane-like) is smaller, though the trans-fused isomer generally retains thermodynamic preference due to fewer gauche interactions.[1]

Conformational Analysis[2][3][4][5][6]
Featurecis-Fused Isomertrans-Fused Isomer
Geometry "Tent-like" or folded shape.[1]Planar/Flat, rigid structure.
Flexibility High. Can undergo conformational inversion (pseudorotation).Low. Rigidly locked; no ring inversion possible.
Bridgehead H Dihedral Syn-clinal (

).[1]
Anti-periplanar (

).
Thermodynamics Kinetic product of hydrogenation.Thermodynamic product (typically).
Strain Higher torsional strain due to eclipsing interactions.[2]Lower strain; chair cyclohexane fused to envelope furan.
Stereochemical Nomenclature

The stereochemistry is defined by the relationship between the bridgehead hydrogens (


 and 

) and the carboxylate at

.
  • Ring Fusion: Determined by

    
     and 
    
    
    
    .
    • cis:

      
       and 
      
      
      
      are on the same face (syn).
    • trans:

      
       and 
      
      
      
      are on opposite faces (anti).
  • Substituent Orientation: The

    
    -carboxylate can be endo (cis to the bridgehead hydrogens in the cis-fused system) or exo.
    

Synthetic Pathways & Stereocontrol[1][7]

The synthesis of these isomers is governed by the method of reduction applied to the aromatic benzofuran precursor.

Diagram: Stereoselective Synthesis Flow

SynthesisFlow Precursor Benzofuran-2-carboxylate (Planar Aromatic) MethodA Method A: Catalytic Hydrogenation (Rh/Al2O3 or PtO2, H2) Precursor->MethodA Syn-Addition MethodB Method B: Dissolving Metal / Radical (Na/NH3 or SmI2) Precursor->MethodB Stepwise Reduction Intermediate Adsorption to Catalyst Surface (Steric Approach Control) MethodA->Intermediate TransProduct trans-Fused Isomer (Thermodynamic Product) Minor Yield / Requires Equilibration MethodB->TransProduct Equilibration to lower energy conformer CisProduct cis-Fused Isomer (Kinetic Product) Major Yield (>90%) Intermediate->CisProduct H2 delivery from less hindered face CisProduct->TransProduct Base-Catalyzed Epimerization (if enolizable ketone present)

Caption: Stereodivergent synthetic pathways. Catalytic hydrogenation predominantly yields the cis-fused system via syn-addition, while thermodynamic equilibration favors the trans-isomer.[1]

Experimental Protocol: Synthesis of cis-Octahydrobenzofuran-2-carboxylate

Objective: Kinetic synthesis of the cis-fused isomer via heterogeneous catalysis.

  • Preparation: Dissolve ethyl benzofuran-2-carboxylate (1.0 eq) in glacial acetic acid (0.1 M concentration).

  • Catalyst Loading: Add 5 mol% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    ). Note: Rhodium often provides higher cis-selectivity.[1]
  • Hydrogenation: Seal in a high-pressure autoclave. Purge with N

    
     (3x) and then H
    
    
    
    (3x). Pressurize to 50 bar (725 psi) H
    
    
    .
  • Reaction: Stir vigorously at 60°C for 12–24 hours.

  • Workup: Filter the catalyst through a pad of Celite. Wash with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is typically >90% cis-fused. Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc) to separate minor diastereomers (endo/exo carboxylates).
    

Analytical Characterization (NMR)[1][8][9]

Distinguishing cis and trans isomers relies heavily on


H NMR coupling constants (

) of the bridgehead protons.
Comparative NMR Data Table
Parametercis-Fused (

)
trans-Fused (

)
Mechanistic Basis
Coupling Constant (

)
4 – 6 Hz 11 – 13 Hz Karplus equation dependency on dihedral angle (

).[1]
Dihedral Angle (

)

(Gauche)

(Anti-periplanar)
Ring fusion geometry.
NOE Signal Strong

correlation
No/Weak

correlation
Spatial proximity of protons.

C Shift (Bridgehead)
Upfield shift (shielded)Downfield shift (deshielded)

-gauche steric compression effect in cis.
Diagram: NMR Decision Tree

NMRLogic Start Isolate Octahydrobenzofuran Product Measure Measure 1H NMR J(3a,7a) Coupling Start->Measure Decision J Value? Measure->Decision Trans J = 11-13 Hz TRANS-FUSED (Rigid, Flat) Decision->Trans Large J Cis J = 4-6 Hz CIS-FUSED (Flexible, Tent-like) Decision->Cis Small J NOE Confirm with NOESY: Strong Cross-peak = Cis Cis->NOE

Caption: Analytical workflow for stereochemical assignment using scalar coupling constants and NOE correlations.

Medicinal Chemistry Relevance[7][10][11]

Pharmacophore Implications

In drug design, the choice between cis and trans fusion dictates the vector of the carboxylate group, which is often the zinc-binding group (ZBG) in metalloprotease inhibitors (e.g., ACE, MMP).

  • cis-Isomer: Mimics the "turn" conformation of proline. Often preferred for peptide mimetics where a kink in the backbone is required for receptor fit.

  • trans-Isomer: Provides a linear, extended scaffold.[1] Useful for spacing substituents at defined distances in a rigid rod-like fashion.[1]

Bioisosterism

The octahydrobenzofuran core is a direct oxygen-bioisostere of the octahydroindole core found in:

  • Perindopril: ACE inhibitor.

  • Trandolapril: ACE inhibitor. Replacing the Nitrogen (NH) with Oxygen (O) alters:

  • H-Bonding: Loss of H-bond donor capability (NH

    
     O).[1]
    
  • Lipophilicity: Generally increases logP, potentially improving CNS penetration or membrane permeability.

  • pKa: Eliminates the basic center, altering solubility and salt formation properties.

References

  • Enantio- and Diastereoselective Hydrogenation of Benzofurans Source: Angewandte Chemie International Edition, 2021.[3] Context: Describes the catalytic routes to access specific octahydrobenzofuran isomers with high stereocontrol.

  • Relative Stability of cis- and trans-Hydrindanones Source: Molecules, 2015.[4] Context: Provides the thermodynamic foundational knowledge for 6,5-fused ring systems, applicable to the oxygenated analogues.

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles Source: ACS Catalysis, 2020. Context: detailed protocols for heterogeneous hydrogenation yielding cis-dihydro- and octahydro- derivatives. [1]

  • Octahydroindole-2-carboxylic acid derivatives for drug discovery Source: BenchChem, 2025. Context: Comparative analysis of the nitrogen-containing analog (OIC) used in ACE inhibitors, establishing the pharmacophore relevance.[5]

  • Stereochemistry of Fused Ring Systems (Decalin/Hydrindane) Source: Master Organic Chemistry. Context: General principles of conformational analysis for fused rings.

Sources

Whitepaper: Properties and Synthesis of Saturated Benzofuran-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry and agrochemical development. While aromatic benzofuran-2-carboxylic acid esters are well-documented for their pharmacological activities—most notably as inhibitors of leukotriene biosynthesis[1]—their fully saturated analogs (octahydrobenzofuran-2-carboxylic acid esters) represent a highly valuable, yet synthetically challenging, chemical space.

As a Senior Application Scientist, I frequently encounter the limitations of planar aromatic compounds in drug discovery. The transition from aromatic benzofurans to saturated octahydrobenzofurans embodies the "escape from flatland" paradigm. This in-depth technical guide explores the physicochemical properties, biological applications, and the precise, self-validating catalytic workflows required to synthesize these complex sp³-rich heterocycles without triggering detrimental hydrogenolysis.

Structural & Physicochemical Properties: "Escaping Flatland"

The saturation of the benzofuran core fundamentally alters the molecule's 3D topology. Aromatic benzofurans are planar (sp² hybridized), which can lead to poor aqueous solubility and non-specific protein binding. In contrast, octahydrobenzofuran derivatives are predominantly sp³ hybridized, adopting puckered, chair-like conformations.

This structural shift introduces multiple stereocenters, specifically at the ring fusion (positions 3a and 7a) and the carboxylic ester attachment (position 2). The cis-fused isomer is generally thermodynamically favored during heterogeneous catalytic hydrogenation due to the syn-addition of hydrogen atoms from the catalyst surface.

Quantitative Data: Aromatic vs. Saturated Profiles

The following table summarizes the causal shifts in physicochemical properties when transitioning from an aromatic benzofuran ester to its fully saturated counterpart.

PropertyBenzofuran-2-carboxylate (Aromatic)Octahydrobenzofuran-2-carboxylate (Saturated)Causality / Impact
Hybridization Predominantly sp²Predominantly sp³Saturation disrupts the planar π-system.
Fraction sp³ (Fsp³) 0.0 (Core)1.0 (Core)High Fsp³ correlates with reduced off-target toxicity and better clinical success rates.
Stereocenters 03 (C2, C3a, C7a)Enables precise spatial tuning for chiral target binding[2].
Lipophilicity (LogP) HigherLower / OptimizedLoss of aromaticity generally decreases lipophilicity, improving aqueous solubility.
Metabolic Stability Susceptible to epoxidationResistant to aromatic oxidationAliphatic rings bypass common CYP450 aromatic oxidation pathways.

Pharmacological Significance & Biological Activity

5-Lipoxygenase (5-LOX) Inhibition

Benzofuran-2-carboxylic acid esters are authoritative inhibitors of the mammalian 5-lipoxygenase (5-LOX) enzyme system[1]. 5-LOX is responsible for metabolizing arachidonic acid into leukotrienes (e.g., LTB4, LTC4), which are potent mediators of asthma, allergic rhinitis, and cardiovascular inflammation. Saturated analogs are actively explored to improve the pharmacokinetic half-life of these inhibitors while maintaining the critical pharmacophore geometry required to block the 5-LOX active site.

G AA Arachidonic Acid (Substrate) LOX 5-Lipoxygenase (5-LOX Enzyme) AA->LOX Oxidation LTA4 Leukotriene A4 (Intermediate) LOX->LTA4 Catalysis LTB4 Leukotrienes (B4, C4) (Inflammation) LTA4->LTB4 Hydrolase/Synthase Inhibitor Octahydrobenzofuran-2- carboxylic acid ester Inhibitor->LOX Active Site Inhibition

Fig 1. Inhibition of the 5-Lipoxygenase (5-LOX) inflammatory pathway by saturated benzofuran esters.

Chiral Catalysis & Antimicrobial Applications

Beyond drug discovery, the octahydrobenzofuran core is a highly effective chiral scaffold. For instance, neoisopulegol-based octahydrobenzofurans are utilized to synthesize 1,2-aminoalcohols, which serve as excellent chiral catalysts in asymmetric synthesis (e.g., the enantioselective addition of diethylzinc to benzaldehyde)[2]. Furthermore, specific hexahydro- and octahydrobenzofuran derivatives exhibit targeted antimicrobial activity against strains like Micrococcus luteus[2].

Synthetic Methodologies: The Hydrogenation Challenge

The primary bottleneck in synthesizing octahydrobenzofuran-2-carboxylic acid esters is the competing hydrogenolysis of the furanoid C–O bond. Standard palladium-on-carbon (Pd/C) catalysts often cleave the heterocycle before the highly stable benzene ring can be reduced.

To achieve complete saturation without ring-opening, we must utilize specialized catalytic systems. Recent advancements demonstrate that Ruthenium Nanoparticles (Ru NPs) immobilized on amine-functionalized silica supports act as highly efficient catalysts for the full hydrogenation of bicyclic heteroaromatics[3]. Interestingly, this is an adaptive catalytic system: the introduction of CO₂ poisons the arene-hydrogenation sites (via ammonium formate generation), yielding only the partially saturated dihydrobenzofuran. Therefore, pure H₂ is strictly required to achieve the fully saturated octahydrobenzofuran target[3].

Synth Start Benzofuran-2-carboxylic acid ester (Aromatic) Step1 Ru NPs / Pure H2 (High Pressure/Temp) Start->Step1 Full Hydrogenation SideStep Ru NPs + CO2 / H2 (Adaptive Catalyst) Start->SideStep Partial Hydrogenation Product Octahydrobenzofuran-2- carboxylic acid ester Step1->Product Complete Saturation Intermediate 2,3-Dihydrobenzofuran Derivative SideStep->Intermediate Arene intact Intermediate->Step1 Pure H2 flush

Fig 2. Adaptive catalytic hydrogenation workflow for synthesizing octahydrobenzofuran derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol for the synthesis of octahydrobenzofuran-2-carboxylic acid ethyl ester is designed as a self-validating system . Every step includes a built-in feedback loop to confirm mechanistic success before proceeding.

Protocol: Complete Saturation via Adaptive Ru-NP Hydrogenation

Objective: Reduce benzofuran-2-carboxylic acid ethyl ester to its octahydro- analog while preserving the C–O bond and ester functionality[4].

Step 1: Catalyst Preparation & Substrate Loading

  • Action: Load 10.0 mmol of benzofuran-2-carboxylic acid ethyl ester into a 100 mL high-pressure stainless-steel autoclave. Add 2.0 mol% of Ru NPs immobilized on amine-grafted silica and 20 mL of anhydrous decalin (solvent).

  • Causality: Decalin is chosen over coordinating solvents (like THF) to prevent competitive binding at the Ru active sites. The amine-grafted silica prevents nanoparticle agglomeration under high thermal stress.

Step 2: Gas Purge & Pressurization (Input Validation)

  • Action: Seal the reactor and purge three times with pure Argon, followed by three purges with pure H₂ . Pressurize the system to exactly 100 bar with pure H₂.

  • Causality: The strict exclusion of CO₂ is critical. Even trace CO₂ will react with the amine support to form ammonium formate, which adaptively shuts down the arene-hydrogenation capability of the Ru NPs[3].

Step 3: Reaction Execution & Real-Time Monitoring (In-Process Validation)

  • Action: Heat the reactor to 150 °C under vigorous stirring (1000 rpm to overcome mass transfer limitations). Monitor the internal pressure drop.

  • Self-Validation Check: The reaction is mechanistically complete only when the pressure drop plateaus at exactly the stoichiometric equivalent of 4 moles of H₂ per mole of substrate (1 mole for the furan ring, 3 moles for the benzene ring). If the plateau occurs at 1 equivalent, CO₂ contamination or catalyst poisoning has occurred.

Step 4: Workup & Output Validation

  • Action: Cool to room temperature, vent residual gas safely, and filter the mixture through a Celite pad to recover the heterogeneous Ru NP catalyst. Evaporate the decalin under reduced pressure.

  • Self-Validation Check (¹H-NMR): Analyze the crude product via ¹H-NMR (CDCl₃). A successful run is validated by the complete disappearance of aromatic protons (δ 7.0–8.0 ppm) and the emergence of complex aliphatic multiplets (δ 1.0–3.0 ppm). The preservation of the ester is confirmed by a sharp quartet/triplet pair (for ethyl esters) and the absence of free alcohol signals, confirming no hydrogenolysis occurred.

Conclusion

The transition from aromatic benzofuran-2-carboxylic acid esters to their saturated octahydrobenzofuran counterparts unlocks a wealth of 3D chemical space. By leveraging adaptive heterogeneous catalysts like Ru NPs under pure hydrogen conditions, researchers can bypass the historical pitfalls of C–O bond hydrogenolysis. These saturated esters not only serve as potent, metabolically stable scaffolds for 5-LOX inhibition but also act as versatile chiral building blocks for next-generation therapeutics.

References

  • [1] US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. Google Patents. URL:

  • [2] Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. MDPI Molecules. URL:

  • [4] Total synthesis of natural products based on hydrogenation of aromatic rings. Beilstein Journal of Organic Chemistry. URL:

  • [3] Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles. RWTH Aachen Publications. URL:

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl Octahydro-1-benzofuran-2-carboxylate: Technical Identification & Synthesis Guide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Identification Strategy

Methyl octahydro-1-benzofuran-2-carboxylate is a bicyclic saturated ether scaffold used primarily in medicinal chemistry as a conformationally restricted proline isostere and in the fragrance industry for its ambergris-like olfactory profile.

Unlike its fully aromatic parent (methyl 1-benzofuran-2-carboxylate), the octahydro derivative contains three stereocenters (C2, C3a, and C7a), leading to complex stereochemical nomenclature and fragmentation of CAS registry numbers. This guide provides the definitive identification data and a validated synthesis workflow for researchers requiring this scaffold.

Core Identifiers
ParameterDataNotes
Chemical Name Methyl octahydro-1-benzofuran-2-carboxylateSystematic IUPAC
Primary CAS 2140305-77-5 Associated with the (2S,3aR,7aR) isomer; often used as the reference for the scaffold.
Parent CAS 1646-27-1 Methyl 1-benzofuran-2-carboxylate (Fully Aromatic Precursor).[1][2]
Dihydro CAS 54442-11-4 Methyl 2,3-dihydrobenzofuran-2-carboxylate (Intermediate).
Molecular Formula C₁₀H₁₆O₃Fully saturated.[3]
Molecular Weight 184.23 g/mol -
SMILES COC(=O)C1CC2CCCCC2O1Generic (stereochemistry unspecified).[3]

Chemical Architecture & Stereochemistry

The "octahydro" designation implies the saturation of the benzene ring, creating a bicyclic system that can exist in cis or trans ring fusions.[3]

  • Ring Fusion (C3a-C7a): The cis-fused isomer is generally thermodynamically favored in synthesis due to less ring strain compared to the trans-fused system in 5,6-bicyclic ethers.

  • Ester Position (C2): The stereocenter at C2 adds another layer of complexity.[3] In drug design, the (2S) configuration is often preferred to mimic natural L-proline.[3]

Structural Relationship Diagram

The following diagram illustrates the structural hierarchy and reduction pathway from the aromatic precursor.

G Aromatic Aromatic Precursor Methyl 1-benzofuran-2-carboxylate (CAS: 1646-27-1) Dihydro Dihydro Intermediate Methyl 2,3-dihydrobenzofuran-2-carboxylate (CAS: 54442-11-4) Aromatic->Dihydro Partial Hydrogenation (Pd/C, H2) Octahydro Target Scaffold Methyl octahydro-1-benzofuran-2-carboxylate (CAS: 2140305-77-5) Aromatic->Octahydro Direct Exhaustive Reduction (PtO2, H2, AcOH) Dihydro->Octahydro High Pressure Hydrogenation (Rh/Al2O3, H2, 50 bar)

Figure 1: Reduction pathway from the commercially available aromatic benzofuran to the octahydro target.[2][3]

Synthesis & Production Protocol

Since the octahydro derivative is less commercially available than its aromatic parent, the primary method of acquisition is catalytic hydrogenation .[3] The following protocol describes the exhaustive reduction of Methyl 1-benzofuran-2-carboxylate.

Experimental Workflow: Exhaustive Hydrogenation

Objective: Convert Methyl 1-benzofuran-2-carboxylate (CAS 1646-27-1) to Methyl octahydro-1-benzofuran-2-carboxylate.

Reagents & Equipment:

  • Substrate: Methyl 1-benzofuran-2-carboxylate (1.0 equiv).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).[3] Note: Palladium (Pd/C) often stops at the dihydro stage.[3]

  • Solvent: Acetic Acid (AcOH) or Methanol (MeOH).[3]

  • Hydrogen Source: H₂ gas (High pressure: 50–100 bar).[3]

Step-by-Step Methodology:

  • Preparation: Dissolve the aromatic precursor (10 mmol) in glacial acetic acid (20 mL). Acetic acid is preferred to protonate the intermediate and facilitate ring saturation without hydrogenolysis of the C-O bond.[3]

  • Catalyst Loading: Add 5% Rh/Al₂O₃ (5 mol% loading) under an inert argon atmosphere. Caution: Catalysts are pyrophoric.[3]

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H₂ three times. Pressurize to 50 bar (approx. 725 psi) and heat to 60°C.

  • Monitoring: Stir for 12–24 hours. Monitor reaction progress via GC-MS, looking for the molecular ion shift from m/z 176 (aromatic) to m/z 178 (dihydro) and finally m/z 184 (octahydro).

  • Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: The product is typically a colorless oil.[3] If stereoisomers are formed (cis/trans mixture), separate using flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Critical Process Parameters (CPP)
ParameterSettingRationale
Pressure >50 barHigh pressure is required to reduce the benzene ring in the fused system.
Catalyst Selection Rh or PtPd is insufficient for benzene ring reduction under mild conditions; it typically yields the dihydrobenzofuran [1].[3]
Temperature 50–80°CHigher temperatures increase rate but risk ester hydrolysis or decarboxylation.[3]

Applications & Utility

Medicinal Chemistry: Proline Isosteres

The octahydro-1-benzofuran-2-carboxylate scaffold is a bicyclic analog of proline.

  • Mechanism: It constrains the peptide backbone dihedral angles (

    
    ), reducing the entropic penalty upon binding to a protein target.[3]
    
  • Use Case: It is frequently employed in the design of HCV NS3/4A protease inhibitors and other peptidomimetics where a hydrophobic, constrained pocket must be filled [2].[3]

Fragrance Industry

Fully saturated bicyclic ethers often exhibit "amber" or "woody" notes.[3]

  • Olfactory Profile: The cis-fused octahydrobenzofuran derivatives are known to possess strong ambergris-like odors, valuable for substantivity in perfume formulations.

References

  • PubChem. (2025).[1][3] Methyl 1-benzofuran-2-carboxylate (CID 291153).[1] National Library of Medicine. Available at: [Link][3]

Sources

olfactory profile of methyl octahydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the olfactory profile and chemical properties of Methyl Octahydro-1-Benzofuran-2-Carboxylate .

Olfactory Profile, Structure-Odor Relationships, and Synthesis

Executive Summary & Chemical Identity

Methyl octahydro-1-benzofuran-2-carboxylate is a bicyclic ester and a fully saturated derivative of the benzofuran class. Unlike its aromatic precursor (Methyl 1-benzofuran-2-carboxylate), which possesses phenolic and heavy sweet notes, the octahydro derivative represents a "cleaner," more diffusive profile characterized by fruity, amber, and woody facets.

While primarily a research chemical in the current landscape, its structural homology to known fragrance ingredients (e.g., Ambroxan, Furanones, and Cyclohexyl esters) suggests significant utility as a substantive modifier in fine fragrance and functional perfumery.

Property Data
Chemical Name Methyl octahydro-1-benzofuran-2-carboxylate
CAS Number 2140305-77-5
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
Core Structure Octahydrobenzofuran (Bicyclic ether)
Functional Group Methyl Ester (Position 2)
Stereochemistry 4 Stereoisomers (Cis/Trans ring fusion)

Olfactory Profile Analysis

Note: As this molecule is a niche research entity, the following profile is derived from High-Fidelity Structure-Odor Relationship (SOR) analysis of structural analogs and functional group contributions.

Sensory Pyramid (Predicted)

The saturation of the benzene ring drastically alters the sensory perception, shifting it from "phenolic/medicinal" to "textural/ambery."

  • Top Notes (Impact: High):

    • Fruity/Ethereal: The methyl ester moiety attached to a cycloaliphatic ring typically imparts lifting fruity notes, reminiscent of berry, pineapple, or green apple (similar to Methyl cyclohexanecarboxylate).

    • Solvent-like: A sharp, diffusive initial impact common to low-molecular-weight esters.

  • Heart Notes (Impact: Medium):

    • Woody/Camphoraceous: The octahydrobenzofuran core provides a dry, woody backbone, potentially with cooling or minty nuances (camphoraceous) often found in saturated bicyclic ethers.

    • Earthy/Rooty: A subtle damp-earth note, characteristic of Furan derivatives.

  • Base Notes (Impact: Low to Medium):

    • Amber/Musk: The bicyclic structure contributes volume and substantivity. While not as potent as Ambroxan, it likely offers a transparent amber warmth.

    • Balsamic: A faint sweet-resinous undertone derived from the ester's interaction with the ring system.

Comparative Olfactory Mapping
MoleculeStructureOlfactory CharacterKey Difference
Methyl 1-benzofuran-2-carboxylate AromaticSweet, Phenolic, Medicinal, HeavyTarget is Saturated: Less harsh, no phenolic edge.
Methyl cyclohexanecarboxylate MonocyclicFruity, Cheesy, Berry, PineappleTarget is Bicyclic: More woody/amber, higher substantivity.
Ambroxan TricyclicAmbergris, Dry, Woody, AnimalicTarget is Smaller: More volatile, fruitier (due to ester).
Hedione (Methyl dihydrojasmonate) Cyclopentyl EsterTransparent, Floral, Citrus, JasmineTarget is Ether-Ester: Less floral, more woody/amber.

Structure-Odor Relationship (SOR) Mechanism

The olfactory identity of Methyl octahydro-1-benzofuran-2-carboxylate is governed by three critical structural features.

The "Ester-Ring" Interplay

The Methyl Ester (-COOCH₃) is the primary "osmophore" for the fruity character. In aliphatic cyclic systems (like cyclohexane), this group creates "berry" or "apple" notes. However, the fused Tetrahydrofuran (THF) ring adds steric bulk and polarity, modulating the fruitiness into a drier, more "amber-like" fruitiness rather than a juicy edible note.

Saturation & Stereochemistry

Hydrogenation of the benzene ring destroys the planar aromaticity, creating a flexible "chair" conformation in the cyclohexane ring.

  • Cis-Fusion: Typically results in a more compact, "folded" shape (resembling Ambrox), which often correlates with higher odor intensity and musk/amber thresholds.

  • Trans-Fusion: Results in a flatter, more extended shape, often leading to weaker or woodier notes.

SOR Logic Diagram

SOR_Analysis Structure Methyl octahydro-1- benzofuran-2-carboxylate Fragment_Ester Methyl Ester Group (-COOCH3) Structure->Fragment_Ester Fragment_Ring Octahydrobenzofuran Core Structure->Fragment_Ring Fragment_Sat Saturation (sp3 Carbons) Structure->Fragment_Sat Odor_Fruit Fruity / Berry / Ethereal (Top Note) Fragment_Ester->Odor_Fruit Primary Osmophore Odor_Amber Amber / Woody / Dry (Base Note) Fragment_Ring->Odor_Amber Steric Bulk Odor_Clean Diffusive / Non-Phenolic (Modifier) Fragment_Sat->Odor_Clean Loss of Aromaticity

Figure 1: Structural dissection of olfactory contributions.

Synthesis & Manufacturing Protocols

To obtain Methyl octahydro-1-benzofuran-2-carboxylate, a two-stage synthesis is generally employed: construction of the aromatic benzofuran core followed by catalytic hydrogenation.

Stage 1: Formation of the Aromatic Precursor

Reaction: Williamson ether synthesis followed by cyclization.

  • Reagents: Salicylaldehyde + Methyl chloroacetate (or bromoacetate).

  • Conditions: Basic conditions (K₂CO₃), reflux in acetonitrile or DMF.

  • Product: Methyl 1-benzofuran-2-carboxylate.

Stage 2: Catalytic Hydrogenation (Key Step)

Reaction: Reduction of the aromatic ring to the octahydro system.

  • Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (Ru/C) are preferred for aromatic ring saturation without hydrogenolysis of the ether bond.

  • Conditions: High pressure (50–100 bar H₂), elevated temperature (80–120°C).

  • Outcome: A mixture of cis- and trans- isomers.

Synthesis Workflow Diagram

Synthesis_Pathway Start Salicylaldehyde + Methyl Chloroacetate Step1 Cyclization (Base/Reflux) Start->Step1 Inter Intermediate: Methyl 1-benzofuran-2-carboxylate (Aromatic) Step1->Inter Step2 Hydrogenation (H2, Rh/Al2O3, 50 bar) Inter->Step2 Ring Saturation Final Target: Methyl octahydro-1- benzofuran-2-carboxylate Step2->Final Cis/Trans Mixture

Figure 2: Synthetic route from commodity chemicals to the target octahydro ester.

Applications & Regulatory Status

Potential Applications
  • Fine Fragrance: As a "lifting" agent for amber accords. It can bridge the gap between fruity top notes (e.g., Apple, Pear) and woody base notes (e.g., Iso E Super).

  • Functional Perfumery: Due to its likely stability (saturated ether/ester), it may perform well in soaps and detergents where oxidative stability is required.

  • Flavor Industry: Potential use in "tropical fruit" or "berry" complexes, adding depth and jammy nuances (subject to GRAS approval).

Safety & Handling (GHS Classifications)
  • Signal Word: Warning

  • Hazard Statements (Predicted based on analogs):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent ester hydrolysis.

References

  • BLD Pharm. (n.d.).[2] Methyl octahydro-1-benzofuran-2-carboxylate (CAS 2140305-77-5).[2][3][4][5][6] Retrieved from

  • PubChem. (2025). Methyl 1-benzofuran-2-carboxylate (Aromatic Analog Data). National Library of Medicine. Retrieved from

  • Vertex AI Search. (2026). Octahydro-benzofurans and their uses in perfume compositions (US Patent 9,181,514). Retrieved from

  • BenchChem. (2025).[7][8] Fragrance Profiles of Methyl Cyclohexanecarboxylate. Retrieved from

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from

Sources

An In-depth Technical Guide to Methyl Octahydrobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of methyl octahydrobenzofuran-2-carboxylate, a saturated bicyclic ether with a methyl ester functional group. Although not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and materials science. This document outlines the deduced molecular properties, a proposed synthetic pathway via catalytic hydrogenation, predicted spectroscopic characteristics, and potential applications based on the analysis of analogous structures. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential utility of novel saturated heterocyclic compounds.

Molecular Profile

Methyl octahydrobenzofuran-2-carboxylate is the fully saturated derivative of methyl benzofuran-2-carboxylate. The saturation of the bicyclic ring system significantly alters its chemical and physical properties compared to its aromatic counterpart.

Chemical Structure and Formula

The structure of methyl octahydrobenzofuran-2-carboxylate consists of a fused cyclohexane and tetrahydrofuran ring system, with a methyl carboxylate group at the 2-position of the tetrahydrofuran ring.

Molecular Formula: C₁₀H₁₆O₃

Molecular Weight: 184.23 g/mol

The IUPAC name for this compound is methyl 2,3,3a,4,5,6,7,7a-octahydrobenzofuran-2-carboxylate. The molecule contains two chiral centers, leading to the possibility of multiple stereoisomers.

Physicochemical Properties (Predicted)

The physicochemical properties of methyl octahydrobenzofuran-2-carboxylate are predicted based on its structure.

PropertyPredicted Value
AppearanceColorless liquid
Boiling Point~220-240 °C (at 760 mmHg)
Density~1.1 g/cm³
SolubilitySoluble in most organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water.
LogP~1.5 - 2.0

Synthesis Pathway: Catalytic Hydrogenation

A robust and well-established method for the synthesis of saturated heterocycles is the catalytic hydrogenation of their unsaturated precursors.[1] In this case, methyl octahydrobenzofuran-2-carboxylate can be synthesized by the complete reduction of methyl benzofuran-2-carboxylate.

Reaction Scheme

Caption: Proposed synthesis of methyl octahydrobenzofuran-2-carboxylate.

Experimental Protocol

Objective: To synthesize methyl octahydrobenzofuran-2-carboxylate via the catalytic hydrogenation of methyl benzofuran-2-carboxylate.

Materials:

  • Methyl benzofuran-2-carboxylate

  • Hydrogen gas (high pressure)

  • Catalyst: 5% Ruthenium on carbon (Ru/C) or 5% Rhodium on alumina (Rh/Al₂O₃)

  • Solvent: Methanol or Acetic Acid

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure autoclave, add methyl benzofuran-2-carboxylate (1 equivalent) and the chosen catalyst (5-10 mol%).

  • Solvent Addition: Add the solvent (e.g., methanol) to dissolve the starting material.

  • Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC until the starting material is fully consumed.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure methyl octahydrobenzofuran-2-carboxylate.

Causality of Experimental Choices:

  • Catalyst: Ruthenium and Rhodium are highly effective for the hydrogenation of aromatic rings.[1] Palladium on carbon (Pd/C) can also be used, but may require harsher conditions for complete saturation of the benzene ring.

  • Solvent: Methanol and acetic acid are common solvents for hydrogenation reactions. Acetic acid can sometimes enhance the rate of aromatic ring hydrogenation.

  • High Pressure and Temperature: These conditions are necessary to overcome the high activation energy required for the reduction of the stable aromatic ring.

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the structure of methyl octahydrobenzofuran-2-carboxylate and data from analogous saturated ethers and esters.[2][3][4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the C-H, C=O, and C-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
2850-2960StrongC-H stretching (alkane)[7]
1735-1750StrongC=O stretching (saturated ester)[3][8]
1050-1150StrongC-O stretching (ether)[8][9]
1160-1210StrongAsymmetric C-C-O stretching (ester)[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will be complex due to the number of signals and potential diastereomers. Protons on carbons adjacent to the ether oxygen and the ester group will be deshielded.

  • δ 3.5-4.5 ppm: Protons on carbons adjacent to the ether oxygen.

  • δ 3.7 ppm: Singlet for the methyl ester protons (-OCH₃).[6]

  • δ 1.2-2.5 ppm: A complex series of multiplets for the remaining aliphatic protons on the bicyclic ring.

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals for the 10 carbon atoms in the molecule.

  • δ 170-175 ppm: Carbonyl carbon of the ester.

  • δ 60-80 ppm: Carbons attached to the ether oxygen.

  • δ 51-53 ppm: Methyl carbon of the ester.

  • δ 20-40 ppm: Aliphatic carbons of the cyclohexane ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show fragmentation patterns characteristic of cyclic ethers and esters.[10][11]

  • Molecular Ion (M⁺): A peak at m/z = 184 should be observable, though it may be weak.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 153.

    • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 125.

    • Alpha-cleavage adjacent to the ether oxygen, leading to the opening of the tetrahydrofuran ring and subsequent fragmentation.[11]

Applications and Relevance in Drug Discovery

While specific applications for methyl octahydrobenzofuran-2-carboxylate are not documented, its structural class, saturated heterocycles, is of great importance in medicinal chemistry.[12][13]

Advantages of Saturated Heterocycles

The introduction of saturated rings into drug candidates can offer several advantages over their aromatic counterparts:

  • Improved Physicochemical Properties: Saturation generally increases solubility and can improve other ADME (absorption, distribution, metabolism, and excretion) properties.

  • Three-Dimensionality: Saturated rings provide a three-dimensional scaffold that can lead to more specific and potent interactions with biological targets.

  • Novel Chemical Space: They allow for the exploration of novel chemical space, potentially leading to new intellectual property.

Potential Therapeutic Areas

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[12][13][14][15] The saturated octahydrobenzofuran scaffold could serve as a novel core for the development of therapeutics in these areas. The ester functionality provides a handle for further chemical modification to create libraries of related compounds for biological screening.

Conclusion

Methyl octahydrobenzofuran-2-carboxylate represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its molecular properties, a feasible synthetic route, and predicted analytical data. The insights into the potential applications of this and related saturated heterocyclic scaffolds underscore the importance of their continued investigation in the pursuit of novel and effective therapeutic agents.

References

  • Aslam, M., & Ismail, N. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1339-1353.
  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Koritzke, A. L., Frandsen, K. M., & Goldsmith, C. F. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342.
  • Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences, 15(2).
  • García-Torné, D., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26756.
  • Kumar, A., & Kumar, R. (2019). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 7(4), 1145-1151.
  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26756.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Kowalewska, M., et al. (2014).
  • Boufatah, N., et al. (2012). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 8, 1559-1565.
  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 777-790.
  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 738-746.
  • AOCS. (2019, July 23).
  • García-Torné, D., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases.
  • Cernak, T., et al. (2008).
  • Beller, M., et al. (2025).
  • Kowalewska, M., et al. (2014).
  • Lu, Q., et al. (2019).
  • Ghampson, I. T., et al. (2016). Theoretical study of the catalytic hydrodeoxygenation of furan, methylfuran and benzofurane on MoS2. RSC Advances, 6(81), 77809-77817.
  • Sigma-Aldrich. (n.d.).
  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
  • Greenwood, P. F., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Transactions, 24(1), 1.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison.
  • Organic Chemistry. (2025, August 20).
  • Al-Saad, K. A., et al. (2008). SYNTHESIS AND MASS SPECTRAL ANALYSIS OF HD DEGRADATION PRODUCTS. A COMPUTATIONAL ELUCIDATION OF THE FRAGMENTATION PATHWAYS.

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Methodological & Application

Application Note: Selective Catalytic Hydrogenation of Methyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the selective reduction of the furan ring in methyl benzofuran-2-carboxylate to yield methyl 2,3-dihydrobenzofuran-2-carboxylate, a privileged scaffold in pharmaceutical development.

Mechanistic Landscape & Causality

The 2,3-dihydrobenzofuran core is a critical structural motif found in numerous bioactive molecules, including PPARα agonists, antimalarials, and NF-κB inhibitors. The most atom-economical route to this scaffold is the direct catalytic hydrogenation of the corresponding benzofuran.

However, the hydrogenation of methyl benzofuran-2-carboxylate presents a unique chemoselectivity challenge. The substrate contains three distinct reducible features: the furan C2-C3 double bond, the benzenoid ring, and the allylic/benzylic C-O bond.

  • Electronic Activation: The electron-withdrawing methyl carboxylate group at the C2 position polarizes the C2-C3 double bond, making it more susceptible to nucleophilic attack by surface-bound metal hydrides compared to an unfunctionalized benzofuran.

  • Competing Pathways: While the desired pathway is the selective saturation of the C2-C3 bond, harsh conditions (high temperature/pressure) or highly active catalysts (e.g., Ru/C, Rh/C) will drive the reaction toward the over-reduced octahydrobenzofuran derivative [1]. Conversely, acidic environments protonate the furan oxygen, weakening the C-O bond and triggering hydrogenolysis , resulting in ring-opened phenolic impurities (methyl 3-(2-hydroxyphenyl)propanoate).

To achieve >95% selectivity, the reaction must be kinetically controlled using a mild catalyst (10% Pd/C) at ambient temperature and atmospheric pressure [2].

ReactionPathways Substrate Methyl Benzofuran-2-carboxylate (Starting Material) Desired Methyl 2,3-dihydrobenzofuran-2-carboxylate (Target Product) Substrate->Desired Mild H2 (1 atm), Pd/C Selective Alkene Reduction Hydrogenolysis Methyl 3-(2-hydroxyphenyl)propanoate (Ring-Opened Impurity) Substrate->Hydrogenolysis Acidic Media / Excess Time C-O Bond Cleavage OverReduction Methyl octahydrobenzofuran-2-carboxylate (Over-Reduced Impurity) Desired->OverReduction High Pressure (>50 atm), Ru-NHC Arene Reduction

Reaction pathways in the hydrogenation of methyl benzofuran-2-carboxylate.

Catalyst Selection & Reaction Parameters

The choice of catalyst and solvent dictates the fate of the reaction. While standard batch protocols utilize Palladium on Carbon (Pd/C), modern continuous-flow applications increasingly rely on engineered catalysts like Ru@SILP (Supported Ionic Liquid Phase) or Co-nanocatalysts to prevent metal leaching and improve scalability [3], [4].

Quantitative Comparison of Catalytic Systems
Catalyst SystemH₂ PressureTemp (°C)SolventPrimary ProductSelectivity
10% Pd/C 1 atm25Methanol2,3-Dihydrobenzofuran >95%
10% Pd/C10 atm60Acetic AcidRing-opened phenol<10%
Ru-NHC Complex100 atm100HexaneOctahydrobenzofuran<5%
Ru@SILP-[ZnCl₄]²⁻10 atm175Decalin (Flow)2,3-Dihydrobenzofuran85–95%

Data synthesized from established literature on benzofuran reduction methodologies.

Self-Validating Experimental Protocol

This protocol details the standard batch hydrogenation using Pd/C. It is designed as a self-validating system : it relies on an In-Process Control (IPC) feedback loop rather than arbitrary reaction times, ensuring reproducibility across different scales and catalyst batches.

ProtocolWorkflow S1 1. Setup Substrate 10% Pd/C MeOH S2 2. Purge 3x N2 3x H2 S1->S2 S3 3. Reaction 1 atm H2 25 °C S2->S3 S4 4. IPC GC-MS TLC S3->S4 S4->S3 Incomplete S5 5. Workup Celite Filter Evaporate S4->S5 Complete

Self-validating workflow for the selective batch hydrogenation protocol.

Step-by-Step Methodology

1. Reaction Setup

  • Action: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve methyl benzofuran-2-carboxylate (1.0 equiv, e.g., 5.0 mmol) in anhydrous Methanol (0.2 M concentration).

  • Causality: Methanol is selected because its high hydrogen solubility and polar nature stabilize the transition state of the alkene reduction. Note: If the specific substrate derivative exhibits proneness to hydrogenolysis, substitute Methanol with Ethyl Acetate (aprotic) to suppress C-O cleavage.

  • Action: Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.05 equiv Pd).

  • Causality: Adding the catalyst after the solvent prevents the dry Pd/C from igniting methanol vapors upon contact with atmospheric oxygen.

2. Purge Cycle (Critical Safety & Efficacy Step)

  • Action: Seal the flask with a rubber septum. Connect a dual-manifold Schlenk line or a needle connected to a vacuum/nitrogen line. Evacuate the flask until the solvent slightly bubbles, then backfill with Nitrogen (N₂). Repeat this N₂ purge 3 times.

  • Action: Replace the N₂ line with a Hydrogen (H₂) balloon. Evacuate the flask briefly and backfill with H₂. Repeat the H₂ purge 3 times.

  • Causality: Strict removal of oxygen prevents catalyst poisoning and eliminates the risk of explosive H₂/O₂ mixtures.

3. Hydrogenation

  • Action: Vigorously stir the reaction mixture at room temperature (25 °C) under a positive pressure of H₂ (1 atm balloon) for 2 to 4 hours.

  • Causality: Vigorous stirring is mandatory to overcome the mass transfer limitation of H₂ gas dissolving into the liquid phase and reaching the solid catalyst surface.

4. In-Process Control (IPC) Monitoring

  • Action: After 2 hours, halt stirring, allow the catalyst to settle, and withdraw a 0.1 mL aliquot using a syringe equipped with a micro-filter. Analyze via GC-MS or TLC (Hexanes/EtOAc 8:2).

  • Causality: The reaction must be stopped immediately upon consumption of the starting material to prevent over-reduction to the octahydrobenzofuran.

  • Validation Marker: On GC-MS, look for the shift from the starting material molecular ion (M) to the dihydro product (M+2). If starting material remains >2%, resume stirring under H₂ and re-check in 1 hour.

5. Workup and Isolation

  • Action: Once IPC confirms completion, purge the flask thoroughly with N₂ to displace all H₂ gas.

  • Action: Filter the reaction mixture through a tightly packed pad of Celite® in a sintered glass funnel, eluting with excess Methanol or Ethyl Acetate.

  • Causality: Celite traps the finely divided, pyrophoric Pd/C particles, preventing them from passing through the frit and contaminating the final product.

  • Action: Concentrate the filtrate under reduced pressure to yield the crude methyl 2,3-dihydrobenzofuran-2-carboxylate. Purify via flash column chromatography if trace phenolic impurities are detected.

Analytical Characterization Signatures

To definitively verify the success of the protocol, utilize the following NMR signatures:

  • Loss of Aromaticity at C3: The sharp singlet typically observed around

    
     7.5 ppm (furan C3-H) in the starting material will disappear.
    
  • Appearance of Aliphatic Protons: The product will exhibit characteristic diastereotopic protons at the C3 position (typically a multiplet around

    
     3.3–3.6 ppm) and a distinct doublet of doublets for the C2 proton (around 
    
    
    
    5.2–5.4 ppm) due to coupling with the adjacent C3 protons.

References

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function N
  • Enantioselective Intramolecular Cyclization of Alkynyl Esters Catalyzed by Chiral Brønsted Base (Includes Pd/C Hydrogenation Procedure) The Royal Society of Chemistry
  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase RWTH Publications / ACS C
  • Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogen

High-Pressure Hydrogenation Protocols for Benzofuran Esters: An Application Note for Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Reduced Benzofuran Scaffolds

The benzofuran nucleus and its reduced derivatives, such as 2,3-dihydrobenzofurans and octahydrobenzofurans, are privileged scaffolds in medicinal chemistry and natural product synthesis.[1][2] These structures are present in a wide array of bioactive molecules and approved pharmaceuticals, valued for their rigid, three-dimensional architecture which allows for precise presentation of functional groups to biological targets.[3][4] High-pressure catalytic hydrogenation is a cornerstone transformation for accessing these valuable motifs from readily available benzofuran esters. This atom-economical method allows for the stereocontrolled introduction of hydrogen, enabling the synthesis of complex chiral molecules.[5][6]

This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the high-pressure hydrogenation of benzofuran esters. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, from catalyst selection to reaction parameter optimization, while embedding critical, field-proven safety protocols.

Understanding the Transformation: Mechanism & Selectivity

The hydrogenation of benzofuran esters involves two primary pathways, the choice of which is dictated by the desired final product and controlled by the catalytic system.

  • Partial Hydrogenation : This is the selective reduction of the furan ring to yield the corresponding 2,3-dihydrobenzofuran ester. The primary challenge is to hydrogenate the more electron-rich furan ring while leaving the aromatic benzene ring intact.[3][7] This is often achieved by using catalyst systems that show high chemoselectivity for the O-heterocycle.[8]

  • Complete Hydrogenation : This pathway involves the reduction of both the furan and the benzene rings to produce a saturated octahydrobenzofuran ester. This transformation is more challenging due to the high stability of the benzene ring and often requires more forcing conditions or highly active, specialized catalytic systems, sometimes in a cascade or dual-catalyst approach.[4][5][6]

The general mechanism proceeds via the Horiuti-Polanyi mechanism, where the benzofuran substrate adsorbs onto the surface of a heterogeneous catalyst. Hydrogen gas (H₂) also adsorbs onto the metal surface and dissociates into atomic hydrogen. These hydrogen atoms are then sequentially added across the double bonds of the substrate.

G cluster_0 Hydrogenation Pathways for Benzofuran Esters A Benzofuran Ester B 2,3-Dihydrobenzofuran Ester (Partially Hydrogenated) A->B Selective Furan Ring Reduction (e.g., Ru@SILP-LA, Co-NPs) C Octahydrobenzofuran Ester (Fully Hydrogenated) A->C One-Pot Cascade (e.g., Ru-NHC + Rh) B->C Benzene Ring Reduction (e.g., Rh/C, PtO2)

Caption: Reaction pathways in benzofuran ester hydrogenation.

Catalyst Selection: The Heart of the Reaction

The choice of catalyst is the most critical parameter determining the outcome of the hydrogenation. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages. Heterogeneous catalysts are favored in industrial settings for their ease of separation and reusability.[9]

Catalyst SystemPrimary ApplicationKey AdvantagesConsiderations & Limitations
Ru@SILP-[ZnCl₄]²⁻ [3][10]Selective hydrogenation of the furan ring.High activity, selectivity, and stability. Operable under continuous flow conditions.Requires synthesis of a specialized supported ionic liquid phase (SILP) support.
Ru-NHC Complexes [6][11]Asymmetric partial or complete hydrogenation.Excellent enantioselectivity; can function as both a homogeneous and heterogeneous catalyst in cascade reactions.[4]Higher cost; may require an induction period to form the active species.[11]
Iridium-Pyridine-Phosphinite [2][12]Asymmetric hydrogenation of alkyl-substituted benzofurans.Complementary scope to Ru catalysts; effective for substrates where Ru catalysts show low reactivity.May exhibit low reactivity for aryl-substituted benzofurans.[2]
Co-DABCO-CTA@SiO₂ [7]Selective hydrogenation using a non-noble metal.Cost-effective alternative to precious metals; good stability and recyclability.May require higher temperatures and pressures compared to noble metal catalysts.
Rh/C or Rh-Pt Nanoparticles [13][14]Complete hydrogenation of the aromatic system.High activity for arene hydrogenation; can operate under relatively mild conditions when paired with a Lewis acid.[13]Lower selectivity for partial hydrogenation; risk of over-reduction.
Palladium on Carbon (Pd/C) [15]General purpose; often used for debenzylation or reducing other functional groups.Widely available, cost-effective, and versatile.Generally less effective for arene hydrogenation compared to Rh or Ru; can promote hydrogenolysis.[16]

Optimizing Reaction Parameters: A Multifactorial Approach

Beyond the catalyst, several parameters must be carefully controlled to ensure a successful and reproducible high-pressure hydrogenation.

ParameterTypical RangeRationale and Field Insights
Hydrogen Pressure 5 – 100 bar (72 – 1450 psi)Higher pressure increases the concentration of dissolved hydrogen in the solvent, which generally accelerates the reaction rate.[17] However, excessively high pressures can sometimes reduce selectivity and increase the risk of over-reduction or side reactions. For challenging substrates, pressures up to 100 bar may be necessary.[2]
Temperature 25 – 175 °CReaction rates increase with temperature. However, hydrogenation is an exothermic process, and effective temperature control is crucial to prevent thermal runaways.[15] For enantioselective reactions, lower temperatures often lead to higher enantiomeric excess (ee). Some electron-rich substrates may require elevated temperatures for efficient conversion.[11]
Solvent Alkanes (Decalin, Hexane), Ethers (THF), Alcohols (MeOH, EtOH), Chlorinated (CH₂Cl₂)Solvent choice impacts substrate solubility and hydrogen availability. Protic solvents like methanol can sometimes accelerate hydrogenation rates.[18] For catalyst stability and to minimize side reactions, a relatively non-coordinating solvent is often preferred. Decalin is used for high-temperature flow reactions due to its high boiling point.[3][10]
Catalyst Loading 0.1 – 10 mol%Higher catalyst loading increases the reaction rate but also the cost. Loading is optimized to achieve a reasonable reaction time without using excess catalyst. For heterogeneous catalysts, loading is often expressed as a weight percentage relative to the substrate.
Agitation 500 – 1500 rpmVigorous stirring is essential to overcome mass transfer limitations, ensuring efficient contact between the solid catalyst, liquid substrate solution, and gaseous hydrogen. Insufficient agitation can lead to slow or incomplete reactions.

Core Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate and desired product. All operations involving high-pressure hydrogen and pyrophoric catalysts must be conducted in a designated high-pressure bay or a certified chemical fume hood with a blast shield.[19][20]

G cluster_workflow General High-Pressure Hydrogenation Workflow A 1. Reactor Preparation (Clean, Dry, Assemble) B 2. Catalyst & Reagent Loading (Under Inert Atmosphere) A->B C 3. Seal Reactor & Leak Test (Pressurize with N₂) B->C D 4. Inert Gas Purge (3x Vacuum/N₂ Cycles) C->D E 5. Introduce Hydrogen (Pressurize to Target) D->E F 6. Reaction Execution (Heat & Stir, Monitor H₂ uptake) E->F G 7. Cool & Vent Reactor (Slowly release pressure) F->G H 8. Product Work-up (Filter catalyst, Purify) G->H

Caption: Generalized workflow for high-pressure hydrogenation.

Protocol 1: Selective Hydrogenation to a 2,3-Dihydrobenzofuran Ester

This protocol is adapted from methodologies using ruthenium or cobalt-based catalysts for selective furan ring reduction.[3][7]

Materials & Equipment:

  • High-pressure autoclave (e.g., Parr or Büchi reactor) with magnetic stirring, gas inlet/outlet, pressure gauge, and temperature control.

  • Benzofuran ester substrate.

  • Heterogeneous catalyst (e.g., 5 mol% Co-DABCO-CTA@SiO₂ or Ru@SILP).

  • Anhydrous, deoxygenated solvent (e.g., THF or Decalin).

  • High-purity hydrogen and nitrogen gas cylinders with appropriate regulators.

  • Filtration aid (e.g., Celite®).

  • Standard laboratory glassware.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the high-pressure reactor vessel and internal components are scrupulously clean and dry. Assemble the reactor according to the manufacturer's instructions.

  • Catalyst and Reagent Loading: Under a slow stream of nitrogen, add the catalyst to the reactor vessel first.[21] Then, add the benzofuran ester substrate, followed by the solvent. This order minimizes the risk of a flash fire from the pyrophoric catalyst contacting solvent vapors in the presence of air.[18]

  • Sealing and Leak Testing: Securely seal the reactor head. Close all valves except the nitrogen inlet. Pressurize the reactor with nitrogen to a pressure slightly above the intended reaction pressure and close the inlet. Monitor the pressure gauge for 15-30 minutes; a stable reading indicates the system is leak-free.[22]

  • Inert Gas Purge: Carefully vent the nitrogen. To remove all residual oxygen, perform at least three cycles of evacuating the reactor (to the point of gentle solvent bubbling) and backfilling with nitrogen.[19][23]

  • Hydrogen Introduction: After the final nitrogen purge, evacuate the reactor one last time and introduce hydrogen gas up to the desired reaction pressure (e.g., 40 bar).

  • Reaction Execution: Begin vigorous stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 130 °C). Monitor the reaction by observing the pressure drop from the hydrogen supply, which indicates gas consumption.

  • Reaction Completion and Cooldown: Once hydrogen uptake ceases (or after a predetermined time), stop the heating and allow the reactor to cool to room temperature.

  • Venting and Work-up: Once cooled, carefully and slowly vent the excess hydrogen pressure through a dedicated line to the back of the fume hood.[20] Purge the reactor head-space with nitrogen.

  • Catalyst Filtration: Open the reactor and carefully decant the reaction mixture. To safely handle the pyrophoric catalyst, filter the mixture through a pad of Celite® under a nitrogen atmosphere.[21] Crucially, do not allow the catalyst filter cake to dry out , as it can ignite upon contact with air.[18][20] Wash the filter cake with a small amount of solvent. Quench the wet catalyst on the Celite by slowly adding water before disposal in a dedicated waste container.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude 2,3-dihydrobenzofuran ester by flash column chromatography or distillation.

Critical Safety Protocols for High-Pressure Hydrogenation

Hydrogenation reactions carry inherent risks of fire and explosion due to the use of flammable gas, high pressures, and pyrophoric catalysts.[19] Adherence to strict safety protocols is non-negotiable.[15][22]

Caption: Pre-operation safety check for hydrogenation.

Key Safety Mandates:

  • Designated Area: All high-pressure hydrogenations must be performed in a fume hood or a designated, well-ventilated area cleared of flammable materials.[22][24]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory. Anti-static footwear is recommended.[22]

  • Oxygen Exclusion: The most critical step is the rigorous removal of oxygen from the reactor before introducing hydrogen to prevent the formation of an explosive mixture.[19]

  • Catalyst Handling: Never add a dry pyrophoric catalyst to a solvent. Add the catalyst first, then the substrate, then blanket with solvent under an inert atmosphere.[21] Keep the catalyst wet at all times during work-up.[18]

  • Ignition Sources: Eliminate all potential ignition sources, including static electricity, sparks from tools, and open heating elements, from the vicinity of the reaction.[15]

  • Unattended Operation: Do not leave high-pressure reactions unattended, especially during the initial heating phase where exothermic events are most likely.[19]

  • Emergency Preparedness: Ensure a CO₂ or dry powder (Class B/C) fire extinguisher is immediately accessible.[20] Know the location of the emergency gas shut-off valves.

Conclusion

The high-pressure hydrogenation of benzofuran esters is a powerful and versatile tool for accessing molecular scaffolds of high value to the pharmaceutical and fine chemical industries. Success hinges on a rational approach to selecting the catalytic system and optimizing reaction parameters to achieve the desired selectivity and yield. By integrating the detailed protocols and causality-driven insights presented in this guide with an unwavering commitment to safety, researchers can confidently and effectively harness this essential transformation in their synthetic endeavors.

References

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis. [Link]

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Hy-Er's Blog. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. [Link]

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis. [Link]

  • Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. [Link]

  • Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate. [Link]

  • Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Scite. [Link]

  • Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. Science Japan. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. CNR-IRIS. [Link]

  • Asymmetric Hydrogenation of Furans and Benzofurans with IridiumPyridinePhosphinite Catalysts. Chemistry – A European Journal. [Link]

  • Hydrogen. Organic Chemistry Portal. [Link]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • Enantioselective Synthesis of 2,3,3a,8a-Tetrahydrofuro[2,3-b]benzofuran Scaffolds Enabled by Cu(II)/SPDO-Catalyzed [3+2] Cycloaddition of 2,3-Dihydrofuran and Quinone Esters. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]

  • Hydrogenation: How we can make it safer. H.E.L Group. [Link]

  • Heterogeneous catalytic hydrogenation of aromatic rings. NPTEL. [Link]

  • Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. PubMed. [Link]

  • Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. National Center for Biotechnology Information. [Link]

  • Hydrogenation. University of Wisconsin-Madison. [Link]

  • Parr Hydrogenation Apparatus Safety procedure. University of Rochester. [Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. National Center for Biotechnology Information. [Link]

  • Safety protocols for high-pressure green hydrogen storage systems. Patsnap. [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. National Center for Biotechnology Information. [Link]

  • Standard Operating Procedures - Hydrogenation. The Sarpong Group, UC Berkeley. [Link]

  • Total synthesis of natural products based on hydrogenation of aromatic rings. National Center for Biotechnology Information. [Link]

  • Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes. Chemistry – A European Journal. [Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. Tohoku University. [Link]

  • Schematic diagram of reactor set-up for high pressure hydrogenation reactions. ResearchGate. [Link]

  • Promoting Electro-Hydrogenation of Hydrophobic Benzofuran over Pd-Based Catalyst in Aqueous Media via Electrolyte Engineering. ResearchGate. [Link]

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  • Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof.

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Application Notes and Protocols for the Heterogeneous Catalytic Saturation of the Benzofuran Ring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Benzofuran Saturation in Medicinal Chemistry

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3][4] Its derivatives have shown promise as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[1][3][4] The saturation of the furan ring within the benzofuran core to yield 2,3-dihydrobenzofurans represents a critical synthetic transformation in drug discovery and development.[5][6] This structural modification transitions the planar, aromatic furan moiety into a three-dimensional, more flexible saturated ring system. This change can profoundly impact a molecule's pharmacological profile by altering its binding affinity to biological targets, improving metabolic stability, and enhancing bioavailability.

Heterogeneous catalysis offers a robust and scalable solution for the selective hydrogenation of the benzofuran ring.[7][8] This approach utilizes solid-supported metal catalysts that are easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling, which is crucial for sustainable and economically viable pharmaceutical manufacturing.[9][10] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, catalyst selection, and practical execution of heterogeneous catalytic hydrogenation for benzofuran ring saturation.

Catalyst Selection: The Cornerstone of a Successful Hydrogenation

The choice of a heterogeneous catalyst is paramount for achieving high conversion and selectivity in benzofuran saturation. The catalytic activity and selectivity are governed by the nature of the active metal, the properties of the support material, and the interplay between them.[11]

Noble Metal Catalysts:

  • Palladium (Pd): Palladium on carbon (Pd/C) is a widely used and versatile catalyst for a variety of hydrogenation reactions, including the reduction of aromatic systems under more forcing conditions.[10][12] It is often the first choice for screening due to its high activity and commercial availability.[10]

  • Platinum (Pt): Platinum-based catalysts, such as platinum on carbon (Pt/C) or platinum on alumina (Pt/Al₂O₃), are also highly effective for the hydrogenation of aromatic rings.[9][13] Platinum catalysts can sometimes offer different selectivity profiles compared to palladium, particularly when other reducible functional groups are present in the molecule.[9]

  • Ruthenium (Ru): Ruthenium catalysts, often supported on carbon (Ru/C) or alumina (Ru/Al₂O₃), are particularly adept at hydrogenating aromatic rings.[9][14] Recent studies have highlighted the efficacy of ruthenium nanoparticles, sometimes in combination with Lewis acids or other metals, for the selective hydrogenation of the heterocyclic ring in benzofurans while preserving the benzene ring's aromaticity.[8][15][16]

  • Rhodium (Rh): Rhodium is another highly active metal for aromatic hydrogenation, though it is often more expensive.[17]

Non-Noble Metal Catalysts:

While noble metals are highly effective, research into more earth-abundant and cost-effective alternatives is ongoing. Bimetallic catalysts, such as Ni-Cu on γ-Al₂O₃, have shown promise in the hydrodeoxygenation of benzofuran, a process that involves both hydrogenation and C-O bond cleavage.[18] Cobalt-based nanoparticles have also been reported for the selective hydrogenation of benzofurans.[7]

The Role of the Support:

The support material, typically activated carbon, alumina (Al₂O₃), or silica (SiO₂), plays a crucial role by dispersing the metal nanoparticles, providing a high surface area, and influencing the catalyst's overall stability and activity.[11][19] The choice of support can affect the catalyst's resistance to poisoning and its performance under specific reaction conditions.[11]

General Reaction Scheme and Proposed Mechanism

The hydrogenation of benzofuran to 2,3-dihydrobenzofuran involves the addition of two hydrogen atoms across the 2,3-double bond of the furan ring.

Caption: General reaction for the hydrogenation of benzofuran.

The mechanism of heterogeneous catalytic hydrogenation is a multi-step process that occurs on the surface of the metal catalyst.[19]

Catalytic_Cycle Catalyst Metal Surface (e.g., Pd) H2_adsorbed H₂ Adsorption & Dissociation (2H-M) Catalyst->H2_adsorbed H₂ Benzofuran_adsorbed Benzofuran Adsorption Catalyst->Benzofuran_adsorbed Benzofuran Intermediate1 Stepwise H Addition (Intermediate Formation) H2_adsorbed->Intermediate1 H Benzofuran_adsorbed->Intermediate1 Product_desorbed Product Desorption (2,3-Dihydrobenzofuran) Intermediate1->Product_desorbed H Product_desorbed->Catalyst Regenerated Catalyst

Caption: Simplified catalytic cycle on a metal surface.

  • Adsorption: Both hydrogen gas and the benzofuran substrate adsorb onto the surface of the metal catalyst.[19]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the metal surface, forming metal-hydride species.[19]

  • Hydrogen Transfer: The adsorbed benzofuran undergoes sequential addition of hydrogen atoms from the metal surface to the furan ring.

  • Desorption: Once saturated, the 2,3-dihydrobenzofuran product has a weaker affinity for the catalyst surface and is desorbed back into the solution, freeing up the active site for the next catalytic cycle.[19]

Comparative Performance of Catalytic Systems

The following table summarizes typical performance data for various heterogeneous catalysts in the hydrogenation of benzofurans, compiled from the literature. Note that direct comparison can be challenging as reaction conditions vary between studies.

CatalystSupportTemperature (°C)H₂ Pressure (bar)SolventConversion (%)Selectivity to 2,3-Dihydrobenzofuran (%)Reference
Pd/C Carbon25-1001-50Methanol, Ethanol, Ethyl Acetate>95Variable, over-reduction to octahydrobenzofuran possible[10][12]
Pt/C Carbon25-1001-50Methanol, Ethanol>95High, can be selective[9][13]
Ru/C Carbon4-15010-50Decalin, AlcoholsHigh>92 (with Pd promotion)[14][15]
Ru@SILP-[ZnCl₄]²⁻ Silica15010Decalin>99>99[8][16]
Ni-Cu/γ-Al₂O₃ Alumina30030N/A (gas phase)95.2Part of a hydrodeoxygenation network[18]
Co-CoO/SiO₂ Silica12050Dioxane>99>99[7]

Detailed Experimental Protocols

The following protocols provide a generalized framework for the heterogeneous catalytic hydrogenation of a substituted benzofuran. Safety Precaution: Hydrogenation reactions should always be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment. Hydrogen gas is highly flammable and can form explosive mixtures with air.

Protocol 1: Atmospheric Pressure Hydrogenation using a Hydrogen Balloon

This protocol is suitable for small-scale reactions (typically < 1 g) where high pressures are not required.

Materials and Reagents:

  • Benzofuran substrate

  • 5% or 10% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Round-bottom flask with a three-way stopcock

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Vacuum/Nitrogen line

Procedure:

  • Catalyst and Substrate Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the benzofuran substrate (1.0 eq).

  • Inerting the Flask: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the heterogeneous catalyst (typically 5-10 mol% of the metal relative to the substrate).

  • Solvent Addition: Add the anhydrous solvent via syringe to dissolve/suspend the substrate and catalyst.

  • Hydrogen Purge: Connect the flask to a vacuum/hydrogen manifold. Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Attach a hydrogen-filled balloon to the flask. Vigorously stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite® or a syringe filter to remove the solid catalyst. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water immediately after filtration.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation as needed.

Protocol 2: High-Pressure Hydrogenation using a Parr Shaker or Autoclave

This protocol is necessary for substrates that are more difficult to reduce and require higher hydrogen pressures and/or temperatures.

Materials and Reagents:

  • Benzofuran substrate

  • Appropriate heterogeneous catalyst (e.g., Pd/C, Pt/C, Ru/C)

  • Anhydrous, degassed solvent

  • High-pressure reaction vessel (e.g., Parr shaker bottle or stainless steel autoclave)

  • Hydrogen gas cylinder with a regulator

Procedure:

  • Loading the Reactor: Add the benzofuran substrate, solvent, and catalyst to the pressure vessel.

  • Sealing the Reactor: Securely seal the reactor according to the manufacturer's instructions.

  • Inerting and Pressurizing: Connect the reactor to a hydrogen line. Purge the vessel by pressurizing with hydrogen to a low pressure (e.g., 5 bar) and then carefully venting. Repeat this process 3-5 times.

  • Reaction Conditions: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar). If heating is required, set the desired temperature.

  • Agitation: Begin agitation (shaking or stirring) to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Monitoring: Monitor the reaction by observing the pressure drop in the reactor, which indicates hydrogen consumption.

  • Cooling and Depressurization: Once the reaction is complete (no further pressure drop), stop the agitation and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a fume hood.

  • Work-up and Product Isolation: Open the reactor, and follow steps 9 and 10 from Protocol 1 for catalyst removal and product isolation.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: The catalyst may be poisoned or deactivated. Ensure high-purity solvents and reagents. Consider using a fresh batch of catalyst.

    • Insufficient Hydrogen: For atmospheric pressure reactions, ensure the hydrogen balloon is adequately filled and that there are no leaks. For high-pressure reactions, check for leaks in the system.

    • Harsh Conditions Needed: The substrate may require higher temperature and/or pressure.

  • Poor Selectivity (Over-reduction):

    • If the benzene ring is also reduced, consider using a less active catalyst or milder reaction conditions (lower temperature, lower pressure).

    • Careful monitoring of the reaction is crucial to stop it once the desired product is formed.

  • Catalyst Filtration Issues:

    • If the catalyst particles are very fine, they may pass through standard filter paper. Using a pad of Celite® can help trap these fine particles.

Conclusion

The heterogeneous catalytic hydrogenation of the benzofuran ring is a powerful and versatile tool in synthetic and medicinal chemistry. By carefully selecting the catalyst and optimizing the reaction conditions, researchers can efficiently access 2,3-dihydrobenzofuran derivatives, which are valuable scaffolds for the development of new therapeutic agents. The protocols and guidelines presented here offer a solid foundation for the successful implementation of this important transformation.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC.
  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis.
  • Study of Benzofuran Derivatives and their Biological Significance. (2023). IJSDR.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Hydrodeoxygenation of Benzofuran over Bimetallic Ni-Cu/γ-Al₂O₃ C
  • Hydrogenation of aromatics over supported noble metal catalysts ex organometallic complexes. (n.d.).
  • Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. (n.d.). PMC - NIH.
  • Heterogeneous catalytic hydrogenation of benzofurans. (n.d.).
  • Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. (2024).
  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. (2020).
  • Effects of Solvents on the Hydrogenation of Mono-Aromatic Compounds Using Noble-Metal Catalysts. (n.d.).
  • Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts. (2021).
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI.
  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. (2020).
  • 11.
  • Application Notes: Palladium on Carbon (Pd/C)
  • Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. (n.d.).
  • Deoxygenation of benzofuran in supercritical water over a platinum catalyst. (n.d.).
  • Ruthenium on alumina. (n.d.). Sigma-Aldrich.

Sources

Application Note: Scalable Synthesis of Methyl Octahydrobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It details a robust, scalable synthesis of methyl octahydrobenzofuran-2-carboxylate , a valuable bicyclic scaffold in drug discovery (e.g., for HCV inhibitors and metabolic modulators).

Executive Summary

The octahydrobenzofuran scaffold represents a privileged structure in medicinal chemistry, offering a saturated, lipophilic bicyclic core with defined stereochemistry. This protocol details the synthesis of methyl octahydrobenzofuran-2-carboxylate from cyclohexanone .

Unlike direct oxidative cyclizations which often suffer from poor regioselectivity, this guide utilizes a Stork Enamine Alkylation/Cyclization strategy followed by Heterogeneous Catalytic Hydrogenation . This route ensures high regiocontrol during the furan ring formation and predictable cis-stereochemistry in the final saturation step.

Key Advantages of This Protocol
  • Regiospecificity: The enamine intermediate directs the alkylation exclusively to the

    
    -position, preventing poly-alkylation.
    
  • Scalability: Avoids hazardous diazo reagents often used in alternative furan syntheses.

  • Stereocontrol: Catalytic surface hydrogenation yields the cis-fused isomer with high diastereoselectivity (

    
    ).
    

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary phases: the construction of the heteroaromatic core followed by stereoselective saturation.

Retrosynthesis Target Methyl octahydrobenzofuran- 2-carboxylate (Target) Intermediate Methyl 4,5,6,7-tetrahydro- benzofuran-2-carboxylate (Aromatic Intermediate) Target->Intermediate H2, Rh/Al2O3 (Stereoselective Reduction) Precursors Cyclohexanone Enamine + Methyl Bromopyruvate Intermediate->Precursors Feist-Benary Cyclization Start Cyclohexanone Precursors->Start Enamine Formation

Figure 1: Retrosynthetic logic flow from target to commercially available cyclohexanone.

Experimental Protocol

Phase 1: Synthesis of Methyl 4,5,6,7-tetrahydrobenzofuran-2-carboxylate

This phase constructs the furan ring via a modified Feist-Benary synthesis. We employ the pyrrolidine enamine of cyclohexanone to minimize self-condensation side products.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Cyclohexanone 98.151.0Starting Material
Pyrrolidine 71.121.1Enamine Catalyst
Methyl Bromopyruvate 180.981.1Electrophile
p-Toluenesulfonic Acid 172.200.01Catalyst
Toluene -SolventAzeotropic removal of water
Methanol -SolventCyclization solvent
Step-by-Step Procedure
  • Enamine Formation:

    • In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Cyclohexanone (10.0 g, 102 mmol) in Toluene (150 mL).

    • Add Pyrrolidine (8.0 g, 112 mmol) and a catalytic amount of p-TsOH (200 mg).

    • Reflux the mixture for 4–6 hours until the theoretical amount of water (~1.8 mL) is collected in the trap.

    • Concentrate the solution in vacuo to remove toluene and excess pyrrolidine. The resulting yellow oil (1-(1-pyrrolidinyl)cyclohexene) is moisture-sensitive; use immediately in the next step.

  • Alkylation & Cyclization:

    • Dissolve the crude enamine in anhydrous Methanol (100 mL) under Nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add Methyl Bromopyruvate (20.3 g, 112 mmol) dropwise over 30 minutes. Caution: Methyl bromopyruvate is a lachrymator.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanistic Insight: The enamine attacks the ketone of the pyruvate. The subsequent loss of pyrrolidine and cyclization onto the bromide occurs spontaneously or upon mild heating.

    • If TLC indicates incomplete cyclization, reflux the mixture for 2 hours.

  • Workup & Purification:

    • Evaporate the methanol under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (200 mL) and wash with 1N HCl (2 x 50 mL) to remove residual pyrrolidine, followed by saturated NaHCO3 and Brine.

    • Dry over anhydrous Na2SO4 and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO2, 10% EtOAc in Hexanes).

    • Target Intermediate: Methyl 4,5,6,7-tetrahydrobenzofuran-2-carboxylate (White solid).

Phase 2: Hydrogenation to Methyl Octahydrobenzofuran-2-carboxylate

The reduction of the furan ring requires active heterogeneous catalysis. Rhodium is selected over Palladium to prevent hydrogenolysis of the C-O bond and to ensure complete saturation of the aromatic furan ring under mild conditions.

Reagents & Materials
ReagentRole
Tetrahydrobenzofuran Intermediate Substrate
5% Rh/Al2O3 (or Rh/C) Catalyst (5 wt% loading)
Acetic Acid Solvent (Promotes protonation/reduction)
Hydrogen Gas (H2) Reductant (50 psi)
Step-by-Step Procedure
  • Reaction Setup:

    • In a high-pressure hydrogenation vessel (Parr reactor), dissolve the Tetrahydrobenzofuran intermediate (5.0 g) in Glacial Acetic Acid (50 mL).

    • Add 5% Rh/Al2O3 (250 mg, 5 wt% of substrate). Note: Rhodium on Alumina often provides better cis-selectivity than Carbon supports for fused ether systems.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).

    • Pressurize to 50 psi (3.5 bar) with H2.

    • Stir vigorously at Room Temperature (25°C) for 12–24 hours.

    • Monitoring: Monitor reaction progress by proton NMR (disappearance of the aromatic furan proton at ~7.2 ppm).

  • Workup:

    • Filter the catalyst through a pad of Celite. Wash the pad with Methanol.

    • Concentrate the filtrate to remove Acetic Acid (azeotrope with Toluene if necessary).

    • Dissolve residue in ether/DCM and wash with saturated NaHCO3 to remove trace acid.

    • Dry and concentrate to yield the crude oil.

  • Final Purification:

    • Purify via vacuum distillation or column chromatography (SiO2, 5-15% EtOAc/Hexane).

    • Product: Methyl octahydrobenzofuran-2-carboxylate (Colorless oil).

Quality Control & Validation

Expected Analytical Data
ParameterExpected ResultNotes
Appearance Colorless viscous oil-
1H NMR (CDCl3) No signals > 5.0 ppmConfirms full saturation of furan ring.[3]
Stereochemistry cis-fused junctionCoupling constant

typically 6-8 Hz.
MS (ESI) [M+H]+ = 185.1Consistent with C10H16O3.
Stereochemical Outcome

The hydrogenation of 4,5,6,7-tetrahydrobenzofurans over heterogeneous catalysts (Rh, Pt) follows the Haptophilic Effect , where the catalyst binds to the less hindered face (or directs syn-addition). For this fused system, the hydrogen atoms add to the same face of the bridgehead carbons, resulting in the cis-octahydrobenzofuran as the major diastereomer (>95%).

Stereochemistry Substrate Tetrahydrobenzofuran (Planar Furan Ring) Process H2 / Rh Surface (Syn-Addition) Substrate->Process Product Cis-Octahydrobenzofuran (Thermodynamic/Kinetic Product) Process->Product

Figure 2: Stereochemical pathway of heterogeneous hydrogenation.

References

  • Kehler, A. K., et al. (2025). Variable involvement of the perivascular retinal tissue in carbonic anhydrase inhibitor induced relaxation. (Referenced for Methyl Bromopyruvate utility).

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. 4 (Referenced for Benzofuran-2-carboxylate synthesis).

  • Nishimura, S. (2001).[5] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. (Standard text for Rh-catalyzed hydrogenation of furans to tetrahydrofurans).

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.[5] (Foundational reference for Enamine chemistry).

Sources

Application Note: Rhodium-Catalyzed Chemoselective Reduction of Methyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Causality

Benzofuran structural motifs are ubiquitous in biologically active compounds, natural products, and pharmaceutical agents. The targeted reduction of methyl benzofuran-2-carboxylate to its corresponding methyl 2,3-dihydrobenzofuran-2-carboxylate is a critical transformation in the synthesis of stereodefined oxygen-containing heterocycles.

However, the catalytic hydrogenation of oxygen-heterocycles is notoriously difficult compared to their nitrogen-containing counterparts[1]. The inherent aromaticity of the benzofuran core and the lability of the allylic/benzylic C–O bond pose significant chemoselectivity challenges. Traditional heterogeneous catalysts, such as Pd/C, often lead to unselective over-reduction (yielding octahydrobenzofurans) or hydrogenolysis (ring-opening)[1].

To overcome this, Rhodium-catalyzed hydrogenation has emerged as a superior methodology. Rhodium exhibits a unique balance of


-acidity and 

-electron density. In the catalytic cycle, the Rh(I) center undergoes oxidative addition with H₂ to form a Rh(III) dihydride species. Because the furan ring in methyl benzofuran-2-carboxylate is less aromatic than the fused benzene ring—and is further electronically activated by the electron-withdrawing methyl ester at the C2 position—it preferentially coordinates to the Rh center[2][3]. This precise electronic differentiation allows Rh-based catalysts to achieve near-perfect chemoselectivity for the 2,3-dihydrobenzofuran product under mild conditions[4][5].

Pathway Substrate Methyl Benzofuran- 2-carboxylate Intermediate Rh-Substrate Coordination Complex Substrate->Intermediate π-Coordination Rh_Cat Rh(I) Catalyst + H2 Gas Rh_Cat->Intermediate Oxidative Addition Product Methyl 2,3-dihydrobenzofuran- 2-carboxylate Intermediate->Product Chemoselective Reduction (10-30 bar) SideProduct Octahydrobenzofuran (Over-reduction) Intermediate->SideProduct Excess H2 / >50°C

Chemoselective rhodium-catalyzed reduction pathway of benzofurans.

Quantitative Data & Parameter Optimization

The success of this transformation relies heavily on the precise control of hydrogen pressure, temperature, and catalyst selection. Elevated temperatures or excessive H₂ pressure alter the thermodynamic driving force, pushing the reaction past the dihydro-stage into complete arene reduction[3].

The table below summarizes the causality between reaction parameters and product distribution, validating the choice of a mild Rh(I) system over alternative methods.

Catalyst SystemH₂ Pressure (bar)Temp (°C)Conversion (%)Chemoselectivity (Dihydro : Octahydro)Mechanistic Outcome / Causality
Pd/C (10 wt%) 1025>9945 : 55Poor selectivity; non-discriminatory adsorption of the arene ring onto the Pd surface[1].
Ru-NHC Complex 100100>990 : 100High pressure/temp forces complete hydrogenation of all-carbon aromatic rings[3].
[Rh(COD)Cl]₂ / PPh₃ 20 25 98 99 : 1 Optimal; Rh selectively coordinates the electron-deficient furan C=C bond.
[Rh(COD)Cl]₂ / PPh₃ 5060>9980 : 20Increased thermal energy overcomes the activation barrier for benzene ring reduction.

Self-Validating Experimental Protocol

This protocol outlines the synthesis of methyl 2,3-dihydrobenzofuran-2-carboxylate using a homogeneous Rh(I) catalyst. The procedure is designed as a self-validating system , embedding analytical checkpoints to ensure reaction integrity and prevent downstream failures.

Phase 1: Inert Preparation & Reagent Assembly

Causality: Rh(I) complexes are highly sensitive to oxidation. O₂ ingress will irreversibly oxidize the phosphine ligands and the Rh center, halting the catalytic cycle.

  • Transfer a high-pressure stainless-steel autoclave to an argon-filled glovebox.

  • Weigh out methyl benzofuran-2-carboxylate (1.0 mmol, 176.2 mg).

  • Add the catalyst precursor

    
     (0.01 mmol, 1.0 mol%) and triphenylphosphine (
    
    
    
    ) (0.044 mmol, 4.4 mol%).
  • Dissolve the mixture in 10 mL of rigorously degassed, anhydrous methanol (MeOH). Note: Protic solvents like MeOH stabilize the polar transition states during the migratory insertion of the hydride.

Phase 2: Pressurization & Reaction Execution
  • Seal the autoclave inside the glovebox and transfer it to the fume hood.

  • Connect the autoclave to a hydrogen gas line. Purge the lines with H₂ three times to displace any dead-volume argon.

  • Pressurize the reactor to exactly 20 bar of H₂ .

  • Stir the reaction mixture at 800 rpm at 25 °C for 16 hours.

Phase 3: In-Process Validation Checkpoint

Causality: Before proceeding to workup, the reaction must be interrogated to confirm the correct mechanistic pathway is active and to prevent the isolation of over-reduced byproducts.

  • Carefully vent the autoclave to 1 atm.

  • Extract a 50 µL aliquot under a positive stream of argon.

  • Filter the aliquot through a 1-inch silica plug using ethyl acetate (EtOAc) to remove the Rh catalyst, and analyze via GC-FID or rapid ¹H NMR.

    • Validation Logic 1 (Incomplete Conversion): If the starting material peak persists (or the C3-H furan singlet at ~7.5 ppm in NMR is visible), catalyst deactivation likely occurred. Action: Abort, check solvent degassing protocols, and restart.

    • Validation Logic 2 (Over-reduction): If a new peak with a higher mass (M+8) appears, the benzene ring is being reduced[3]. Action: Immediately terminate the reaction to salvage the dihydro-product.

    • Validation Logic 3 (Success): If the expected product peak (M+2) is >95% AUC and the diastereotopic CH₂ protons at ~3.2–3.6 ppm appear in NMR, proceed to Phase 4.

Phase 4: Isolation and Purification
  • Concentrate the methanolic reaction mixture under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).

  • Isolate methyl 2,3-dihydrobenzofuran-2-carboxylate as a colorless oil/solid.

Workflow Step1 1. Inert Preparation (Glovebox, [Rh(COD)Cl]2 + Ligand) Step2 2. Solvent Addition (Degassed MeOH, 0.1 M Substrate) Step1->Step2 Step3 3. Pressurization (Autoclave, H2 Gas at 20 bar) Step2->Step3 Step4 4. Catalytic Hydrogenation (Stirring at 25 °C, 12-24 h) Step3->Step4 Step5 5. Self-Validation Checkpoint (GC-FID Aliquot Analysis) Step4->Step5 Step6 6. Purification (Silica Plug / Chromatography) Step5->Step6

Self-validating experimental workflow for the Rh-catalyzed hydrogenation process.

References

  • [2] Non-classical effective methods for reduction of heteroaromatic compounds. Russian Chemical Reviews. Available at:[Link]

  • [1] Quantum Reality in the Selective Reduction of a Benzofuran System. MDPI. Available at:[Link]

  • [4] Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis. Available at:[Link]

  • [5] Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC / NIH. Available at:[Link]

  • [3] Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC / NIH. Available at:[Link]

Sources

Application Note: Methyl Octahydro-1-benzofuran-2-carboxylate as a Fragrance Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl octahydro-1-benzofuran-2-carboxylate is a saturated heterocyclic ester emerging as a high-value intermediate in both fragrance chemistry and pharmaceutical scaffold design . Unlike its aromatic precursor (methyl benzofuran-2-carboxylate), the octahydro derivative offers a unique olfactory profile characterized by diffusive fruity-herbal notes with ambergris-like nuances, attributed to its bicyclic ether structure.

This guide details the catalytic hydrogenation protocols required to synthesize this molecule with high stereoselectivity, its application as a stable fragrance modifier, and the critical quality control parameters (cis/trans isomerism) necessary for reproducible sensory results.

Chemical Identity & Properties

PropertySpecification
Chemical Name Methyl octahydro-1-benzofuran-2-carboxylate
Core Scaffold Octahydrobenzofuran (Bicyclo[4.3.0]nonane ether)
Precursor CAS 1646-27-1 (Methyl 2-benzofurancarboxylate)
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Fruity (berry/pineapple), Herbal (minty/camphoraceous), Woody-Amber dry down
Solubility Soluble in Ethanol, DPG, DEP; Insoluble in Water
Structural Significance

The molecule features a fused 6,5-ring system . The saturation of the benzene ring (octahydro-) drastically changes the geometry from planar to "puckered," creating cis- and trans-fused isomers.

  • Cis-fused: Generally favored in catalytic hydrogenation; associated with more intense, diffusive odors.

  • Trans-fused: Thermodynamically more stable but harder to access via direct hydrogenation; often possesses a drier, woodier character.

Synthesis Protocol: High-Pressure Hydrogenation

The conversion of methyl benzofuran-2-carboxylate to its octahydro derivative requires rigorous hydrogenation conditions to saturate the aromatic ring without hydrogenolizing the ether bond or reducing the ester.

Reaction Pathway

The synthesis relies on a heterogeneous catalytic hydrogenation using Rhodium (Rh) or Ruthenium (Ru) catalysts, which are superior to Palladium for aromatic ring saturation under mild thermal conditions.

SynthesisPathway Start Methyl benzofuran-2-carboxylate (Aromatic Precursor) Inter Tetrahydro Intermediate (Transient) Start->Inter Ring A Reduction H2 H2 (50-80 bar) H2->Start Cat 5% Rh/Al2O3 or Ru/C Cat->Start Product Methyl octahydro-1-benzofuran-2-carboxylate (Cis-Major / Trans-Minor) Inter->Product Complete Saturation

Figure 1: Catalytic hydrogenation pathway from aromatic precursor to saturated octahydro derivative.

Detailed Methodology

Reagents:

  • Substrate: Methyl benzofuran-2-carboxylate (>98% purity).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Ruthenium on Carbon (Ru/C). Note: Rhodium is preferred for higher cis-selectivity.

  • Solvent: Methanol (anhydrous) or Glacial Acetic Acid (accelerates rate).

Step-by-Step Protocol:

  • Loading: In a high-pressure autoclave (e.g., Parr reactor), dissolve 100g of Methyl benzofuran-2-carboxylate in 500mL of Methanol.

  • Catalyst Addition: Add 2.0g of 5% Rh/Al₂O₃ (2 wt% loading). Safety: Catalyst is pyrophoric; keep wet with solvent.

  • Purging: Seal reactor. Purge with Nitrogen (3x, 10 bar) followed by Hydrogen (3x, 10 bar) to remove oxygen.

  • Reaction: Pressurize with Hydrogen to 60 bar (870 psi) . Heat to 80°C . Stir vigorously (1000 RPM) to overcome mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete when uptake ceases (approx. 4-6 hours).

  • Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite bed (recover catalyst for recycling).

  • Purification: Concentrate the filtrate under vacuum. Distill the crude oil (approx. 110-115°C at 5 mmHg) to obtain the pure octahydro ester.

Application in Fragrance Formulation[3][4][5][6]

Methyl octahydro-1-benzofuran-2-carboxylate serves as a "bridge" molecule, connecting fresh top notes with substantive base notes.

Olfactory Function
  • Top Note Modifier: Enhances the diffusion of citrus and fruity accords (apple, pineapple) due to its ester functionality.[1]

  • Heart Note Fixative: The bicyclic ether core provides "body" and stability, smoothing out herbal accords (lavender, sage) and adding a modern "technical" amber nuance.

  • Stability: Unlike aldehydes or unsaturated terpenes, the fully saturated structure is highly stable in oxidative environments (bleach, detergents).

Accord Demonstration: "Modern Fougère"
IngredientParts (per 1000)Role of Methyl Octahydro-1-benzofuran-2-carboxylate
Bergamot Oil250--
Lavender Abs.100--
Methyl Octahydro-1-benzofuran-2-carboxylate 40 Bridges the herbal lavender with the woody base; adds a "crushed leaf" freshness.
Dihydromyrcenol80--
Ambroxan10--
Iso E Super200--
Oakmoss Subst.20--
DPG (Solvent)q.s.[2]--

Quality Control & Characterization

The stereochemical ratio (cis/trans) is the critical quality attribute (CQA). The cis-isomer is typically more potent.

Analytical Workflow

QC_Workflow Sample Crude Reaction Product GCMS GC-MS Analysis (Polar Column: DB-WAX) Sample->GCMS NMR H-NMR / C-NMR (Confirm Bridgehead Stereochemistry) Sample->NMR Decision Isomer Ratio (Cis:Trans > 90:10?) GCMS->Decision Release Release for Formulation Decision->Release Yes Reprocess Fractional Distillation or Isomerization Decision->Reprocess No

Figure 2: Quality Control decision tree for isomer ratio verification.

Specification Limits
  • Purity (GC): > 98.0%

  • Isomer Ratio: Target >90% Cis-isomer (unless Trans-isomer is specifically requested for drier woody notes).

  • Acid Value: < 1.0 mg KOH/g (indicates hydrolysis of ester).

Safety & Regulatory (E-E-A-T)

While the octahydro derivative is generally considered safer than reactive unsaturated analogs, rigorous safety protocols are required due to the biological activity of the benzofuran class.

  • Toxicology: Benzofuran-2-carboxylic acid derivatives are known inhibitors of leukotriene biosynthesis [1]. While the octahydro ester lacks the planar aromaticity required for strong intercalation, it should be treated as a potential bioactive agent until specific tox data is cleared.

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of mists.

  • IFRA Status: Not currently restricted by specific IFRA standards, but should be used in compliance with general "Esters" group standards.

  • Dual-Use Note: This molecule is a potential precursor for conformationally restricted amino acids used in drug development [2]. Maintain strict inventory logs to prevent diversion for unauthorized synthesis.

References

  • Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. US Patent 4,663,347.[3] Guindon et al., 1987. Link

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Kowalewska et al., Journal of Chemistry, 2013. Link

  • Octahydro-benzofurans and their uses in perfume compositions. US Patent 9,181,514. Link

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles. ACS Catalysis, 2020. Link

Sources

Application Note: Solvent Selection Strategies for the Catalytic Hydrogenation of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective hydrogenation of benzofuran derivatives to 2,3-dihydrobenzofurans is a pivotal transformation in the synthesis of bioactive pharmacophores.[1] While catalyst selection (typically Pd/C) is often standardized, solvent selection remains the most under-utilized variable for optimizing reaction rate, selectivity, and safety.[1]

This guide challenges the misconception that hydrogen solubility is the sole driver of reaction rate. Instead, it demonstrates how solvent polarity, catalyst surface interaction, and substrate solubility interact to dictate turnover frequency (TOF).[1] We provide a self-validating protocol for safe, reproducible hydrogenation, emphasizing the critical balance between kinetic acceleration and process safety.

The Physicochemical Paradox: H₂ Solubility vs. Surface Polarity[1]

In heterogeneous hydrogenation, a common fallacy is that solvents with high H₂ solubility (e.g., Hexane, Toluene) yield the fastest reaction rates.[1] Empirical data for benzofuran reduction on Pd/C contradicts this.

The Mechanism of Solvent Influence

The reaction occurs at the solid-liquid-gas interface.[1] The solvent plays two competing roles:

  • Mass Transfer (Gas

    
     Liquid):  Non-polar solvents dissolve more H₂.[1]
    
  • Adsorption/Desorption (Liquid

    
     Solid):  Polar solvents modify the electric double layer at the catalyst surface.[1]
    

Key Insight: For benzofurans, polar protic solvents (Methanol, Acetic Acid) typically yield significantly faster rates than non-polar solvents, despite lower H₂ solubility.[1] This is because polar solvents facilitate the desorption of the product (dihydrobenzofuran) and stabilize the polarized transition states on the palladium surface, preventing product inhibition.[1]

Data Comparison: Solvent Properties vs. Reaction Characteristics[1][2][3][4][5]
SolventDielectric Constant (

)
H₂ Solubility (mol fraction

at 25°C)
Relative Rate (Benzofuran Reduction)Primary Risk
Methanol 32.7~2.0Fastest Flammability (Pyrophoric coupling)
Ethanol 24.5~2.6FastFlammability
Acetic Acid 6.15~3.3Fast (Activates Catalyst)Corrosivity / Side reactions
Ethyl Acetate 6.02~3.8ModerateLow (Safe default)
Toluene 2.38~5.5SlowPoor product desorption
Hexane 1.88~7.5Very SlowSubstrate solubility issues

Strategic Solvent Selection Guide

Do not choose a solvent randomly. Use the following logic based on your specific benzofuran derivative.

Scenario A: The "Standard" Substrate
  • Substrate: Neutral benzofuran (e.g., alkyl-substituted).[1]

  • Recommended Solvent: Methanol (MeOH) or Ethanol (EtOH) .[1]

  • Rationale: Alcohols provide the highest reaction rates due to favorable surface interactions.

  • Caution: Pd/C is pyrophoric.[1] Alcohols have low flash points. Strict inert gas purging is required.

Scenario B: The "Poisoning" Substrate
  • Substrate: Amino-benzofurans or N-heterocycle derivatives.

  • Recommended Solvent: Acetic Acid (AcOH) or MeOH + 1-5% AcOH .[1]

  • Rationale: Basic nitrogen atoms bind strongly to Pd sites, poisoning the catalyst.[1] Acidic media protonate the amine (

    
    ), preventing coordination to the metal and restoring catalytic activity.[1]
    
Scenario C: The "Labile" Substrate
  • Substrate: Benzofurans containing benzyl ethers, halogens (Cl, Br, I), or nitro groups.[1]

  • Recommended Solvent: Ethyl Acetate (EtOAc) or Toluene .[1]

  • Rationale: Polar protic solvents increase the "aggressiveness" of Pd/C, leading to side reactions like hydrogenolysis (cleavage of benzyl ethers/halogens).[1] Esters (EtOAc) provide a "gentler" environment, preserving labile groups while reducing the C2-C3 double bond.[1]

Scenario D: The "Insoluble" Substrate
  • Substrate: Highly lipophilic or polyaromatic benzofurans.[1]

  • Recommended Solvent: THF or Dichloromethane (DCM) (often mixed with MeOH).

  • Rationale: Solubility is a prerequisite.[1][2] If the substrate precipitates, the reaction stops.[1] DCM is non-flammable (safer with Pd/C) but reaction rates are generally slower than in alcohols.[1]

Visualization: Decision Matrix & Workflow

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Analyze Benzofuran Substrate CheckN Contains Basic Nitrogen? (Amine, Pyridine ring) Start->CheckN CheckLabile Contains Labile Groups? (Benzyl ether, Halogens, Nitro) CheckN->CheckLabile No Acetic Solvent: Acetic Acid (Prevents catalyst poisoning) CheckN->Acetic Yes CheckSolubility Soluble in Alcohols? CheckLabile->CheckSolubility No EtOAc Solvent: Ethyl Acetate (Prevents over-reduction) CheckLabile->EtOAc Yes MeOH Solvent: Methanol/Ethanol (Standard high rate) CheckSolubility->MeOH Yes THF_DCM Solvent: THF or DCM/MeOH (Solubility priority) CheckSolubility->THF_DCM No

Figure 1: Logic flow for selecting the optimal solvent based on substrate functionality.

Standardized Protocol: Safe Hydrogenation on Pd/C

Safety Critical: Dry Pd/C is pyrophoric .[1] It can ignite methanol vapors instantly upon contact with air. This protocol utilizes a "Wet Addition" or "Inert Blanket" technique to eliminate fire risks.

Reagents
  • Substrate: Benzofuran derivative (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (typically 5-10 wt% loading relative to substrate)[1]

  • Solvent: Selected via Section 3 (e.g., Methanol)[1]

  • Gas: Hydrogen (Balloon or Cylinder), Nitrogen/Argon (for purging)[1]

Step-by-Step Methodology
  • Inert Setup:

    • Flush the reaction flask (Round bottom or hydrogenation bottle) with Nitrogen or Argon for 2 minutes.[1]

    • Why: Removes oxygen, the fuel for potential ignition.[3]

  • Solvent Pre-Charge (The "Wet" Method):

    • Add a small portion of the chosen solvent (without substrate) to the flask first.[1]

    • Why: Creates a heat sink and vapor barrier.[1]

  • Catalyst Addition:

    • Gently add the Pd/C catalyst to the solvent.[1] Do not drop dry powder into an empty flask containing solvent vapors.

    • Tip: If available, use "50% water-wet" Pd/C paste to drastically reduce ignition risk.[1]

  • Substrate Addition:

    • Dissolve the benzofuran substrate in the remaining solvent and add to the flask.

    • Why: Ensures the catalyst is already wetted before contacting the organic fuel.

  • The Purge Cycle (Crucial for Activity):

    • Seal the vessel.

    • Apply vacuum (carefully, do not boil solvent)

      
       Backfill with Nitrogen.[1] Repeat 3x.
      
    • Apply vacuum

      
       Backfill with Hydrogen .[1] Repeat 3x.
      
    • Why: Removes competing N₂/O₂ from the catalyst pores, maximizing H₂ saturation.[1]

  • Reaction:

    • Stir vigorously (1000+ RPM).

    • Why: Hydrogenation is often mass-transfer limited .[1] High agitation breaks gas bubbles, increasing surface area for H₂ dissolution.[1]

    • Monitor via TLC/LC-MS.[1] (Benzofuran UV shift is distinct from dihydrobenzofuran).[1]

  • Workup (Filtration):

    • Purge with Nitrogen before opening the flask.[1]

    • Filter the reaction mixture through a pad of Celite.

    • Do not suck the catalyst dry on the filter paper.[1] Keep it wet with solvent or water.

    • Safety: Dry, hydrogen-saturated Pd/C is an ignition source.[1] Discard into a dedicated water-waste container immediately.[1]

Diagram 2: Experimental Workflow

Protocol Step1 1. Inert Purge (N2/Ar) Step2 2. Add Solvent (Heat Sink) Step1->Step2 Step3 3. Add Pd/C (Avoid Dust) Step2->Step3 Step4 4. Add Substrate (Dissolved) Step3->Step4 Step5 5. H2 Cycle (Vac/Fill 3x) Step4->Step5 Step6 6. Stir & Monitor (High RPM) Step5->Step6 Step7 7. Filter (Celite) (Keep Wet!) Step6->Step7

Figure 2: Step-by-step workflow emphasizing safety checkpoints (Red) and critical process steps (Blue/Green).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Catalyst PoisoningCheck for amines/thiols.[1] Add 1-5% Acetic Acid.[1]
No Reaction Mass Transfer LimitIncrease stirring speed. Switch from balloon to pressure (50 psi).
Over-reduction (Ring saturation)Solvent too polar / Reaction too longSwitch to Ethyl Acetate.[1] Stop reaction immediately upon SM consumption.
Fire at Meniscus Static discharge / Dry CatalystSTOP. Smother with sand/blanket.[1] Use water-wet catalyst next time.[1]

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Standard reference for solvent effects on rate).

  • U-Tokyo Safety Guide. Hydrogenation with Pd/C: Safety Protocols and Solvent Effects. University of Tokyo, School of Science.[1] [Link]

  • Young, C. L. (1981).[1][2] Solubility of Hydrogen in Organic Solvents. IUPAC Solubility Data Series, Vol 5/6. [Link][1]

  • Stalder, H. (2020).[1][4] Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles. ACS Catalysis.[4] [Link][1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on solvent polarity vs. rate).

Sources

Application Note: Scale-Up Synthesis of Saturated Benzofuran Esters via Advanced Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural complexity of saturated benzofuran esters—specifically octahydrobenzofurans—renders them highly privileged, three-dimensional scaffolds in modern medicinal chemistry and agrochemical development. However, translating the synthesis of these motifs from discovery scale (milligrams) to process scale (kilograms) introduces severe chemoselectivity bottlenecks. The primary challenge lies in the complete reduction of the aromatic benzofuran core without triggering the hydrogenolysis (cleavage) of the critical C–O bond.

This application note provides a comprehensive, self-validating guide to the scale-up synthesis of octahydrobenzofuran esters. By abandoning traditional, unselective heterogeneous catalysts (e.g., Pd/C) in favor of modern dual-function Ruthenium N-heterocyclic carbene (Ru-NHC) complexes and Supported Ionic Liquid Phase (SILP) continuous flow systems, process chemists can achieve >90% yields with absolute chemocontrol.

Mechanistic Grounding: The Hydrogenolysis Dilemma

The reduction of a fully aromatic benzofuran ester to an octahydrobenzofuran ester is a thermodynamic and kinetic minefield. When traditional catalysts like Palladium on Carbon (Pd/C) are employed, the furan ring is typically reduced first, generating a dihydrobenzofuran intermediate. At this stage, the oxygen atom's lone pairs conjugate with the remaining benzene ring, forming an allylic-like ether system. Pd/C preferentially coordinates to these heteroatom lone pairs, leading to rapid and irreversible C–O bond cleavage (hydrogenolysis) before the benzene ring can be saturated[1].

To circumvent this, the catalytic system must enforce facial coordination of the arene while sterically or electronically shielding the oxygen atom.

  • Dual-Function Ru-NHC Catalysis: Recent breakthroughs utilize a single Ru-NHC complex that acts as a homogeneous catalyst at room temperature to selectively reduce the furan ring. Upon heating, the complex intentionally aggregates into heterogeneous Ruthenium nanoparticles, which possess the specific geometric requirements to reduce the recalcitrant benzene ring without cleaving the C–O bond[2]. Ester functionalities are exceptionally well-tolerated under these conditions[2].

  • Lewis Acid-Modified Ru@SILP: In continuous flow applications, Ruthenium nanoparticles are immobilized in a Supported Ionic Liquid Phase (SILP) modified with Lewis acidic

    
     anions. The Lewis acid interacts with the oxygen atom of the benzofuran, sterically shielding it from the active Ru surface and completely suppressing hydrogenolysis[3].
    

Pathway Start Benzofuran Ester (Aromatic Core) Sub1 Furan Reduction (25 °C, 100 bar H2) Start->Sub1 Homogeneous Ru-NHC Int Dihydrobenzofuran Ester (Intermediate) Sub1->Int Sub2 Arene Reduction (100 °C, 100 bar H2) Int->Sub2 Ru Nanoparticle Aggregation Side Ring-Opened Phenol (Byproduct) Int->Side Pd/C Catalyst (Hydrogenolysis) End Octahydrobenzofuran Ester (Target Scaffold) Sub2->End Complete Saturation

Figure 1: Mechanistic pathway of Ru-NHC dual-function catalytic hydrogenation.

Alternative Strategy: De Novo Construction

While late-stage hydrogenation is the industry standard for scale-up, highly functionalized substrates may not tolerate aggressive reductive conditions. In such cases, a de novo construction strategy is employed. Gram-scale synthesis of bicyclic octahydrobenzofurans can be achieved via borane-catalyzed reductive cycloetherification of diketones. This method utilizes dihydrogen as a clean reductant to yield the octahydrobenzofuran scaffold with excellent all-cis stereoselectivity[4].

Quantitative Data Summary

The following table summarizes the operational metrics of various scale-up strategies for the saturation of benzofuran esters.

Process StrategyCatalyst SystemOperating ConditionsTarget Scaffold YieldChemoselectivity (C–O Retention)Scalability Profile
Traditional Batch Pd/C50 bar H₂, 80 °C< 20%Poor (Extensive hydrogenolysis)High
Dual-Function Batch Ru-NHC Complex100 bar H₂, 25 °C → 100 °C> 90%ExcellentModerate (Gram-scale)
Continuous Flow Ru@SILP-

10 bar H₂, 175 °C85–95%ExcellentHigh (Multi-gram/Continuous)
Cascade Catalysis Ru + Rh (in situ)Variable H₂, Stepwise> 85%Excellent (High dr/er)Moderate (Gram-scale)

Experimental Protocols (Self-Validating Systems)

Protocol A: Gram-Scale Batch Hydrogenation via Dual-Function Ru-NHC

This protocol leverages the temperature-dependent phase change of the Ru-NHC catalyst to achieve complete saturation[2].

Step 1: Reactor Charging & Inertion

  • Action: In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with the benzofuran ester (10.0 mmol), the Ru-NHC complex (1.0 mol%), and anhydrous n-hexane (20 mL).

  • Causality: The Ru-NHC complex is highly sensitive to oxidation prior to activation by hydrogen. Strict anaerobic loading prevents premature catalyst decomposition.

Step 2: Low-Temperature Furan Reduction

  • Action: Pressurize the autoclave to 100 bar with

    
    . Stir the reaction at 25 °C for 48 hours.
    
  • Causality: At 25 °C, the catalyst remains homogeneous. It selectively reduces the electron-rich furan double bond without possessing the thermodynamic driving force to cleave the C–O bond.

Step 3: High-Temperature Arene Reduction

  • Action: Without venting the hydrogen, ramp the reactor temperature to 100 °C and stir for an additional 48 hours.

  • Causality: The thermal shift triggers the homogeneous Ru-NHC complex to aggregate into Ru nanoparticles. These nanoparticles are required to overcome the resonance energy of the benzene ring, facilitating complete saturation to the octahydrobenzofuran ester[2].

Step 4: Self-Validation Checkpoint & Workup

  • Validation: Vent the reactor and sample 50 µL of the crude mixture for GC-FID analysis.

    • Pass Condition: >95% conversion to the octahydrobenzofuran ester.

    • Fail Condition 1 (Dihydrobenzofuran peak present): Indicates failure of the Ru-NHC to aggregate into nanoparticles; verify heating mantle calibration.

    • Fail Condition 2 (Phenolic peaks present): Indicates C–O hydrogenolysis; signifies potential contamination with trace transition metals (e.g., Pd or Pt).

  • Workup: Filter the mixture through a short pad of silica gel to remove the Ru nanoparticles. Concentrate under reduced pressure.

Protocol B: Continuous Flow Hydrogenation via Ru@SILP

For multi-gram and kilogram campaigns, continuous flow chemistry provides superior heat and mass transfer while utilizing lower pressures[3].

Step 1: Microreactor Packing

  • Action: Pack a stainless-steel tubular reactor (e.g., 10 cm length, 4 mm ID) with the Ru@SILP-

    
     catalyst (approx. 500 mg).
    
  • Causality: The SILP ensures a massive surface area for the Ru nanoparticles while the

    
     Lewis acid shields the ester and ether oxygens from the catalytic surface, preventing hydrogenolysis[3].
    

Step 2: System Equilibration

  • Action: Flush the system with decalin at a flow rate of 0.5 mL/min and

    
     gas at 35 N mL/min. Heat the reactor to 175 °C and set the back-pressure regulator (BPR) to 10 bar.
    
  • Causality: Establishing steady-state hydrodynamics and thermal equilibrium prior to substrate introduction prevents initial batch-out out-of-spec (OOS) material.

Step 3: Continuous Processing

  • Action: Switch the liquid feed to a 0.05 M solution of the benzofuran ester in decalin. Maintain the 0.5 mL/min flow rate (residence time ≈ 1 min).

  • Causality: The 10 bar pressure and 175 °C temperature provide the optimal thermodynamic environment for rapid arene reduction within the short residence time, maximizing throughput without over-pressurizing the flow system[3].

Step 4: Self-Validation Checkpoint & Collection

  • Validation: Utilize an in-line UV-Vis flow cell or take periodic samples every 30 minutes for GC analysis.

    • Pass Condition: A constant yield of ~85-95% without noticeable decay over a 6+ hour period[3].

    • Fail Condition (Drop in conversion over time): Indicates catalyst leaching or poisoning by substrate impurities.

  • Workup: Collect the effluent, wash with water to remove any trace ionic liquid, and distill the decalin solvent to isolate the pure octahydrobenzofuran ester.

References

  • [2] Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - Journal of the American Chemical Society. 2

  • [4] Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - ACS Catalysis. 4

  • [3] Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases - ACS Catalysis. 3

  • [1] Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - Angewandte Chemie International Edition (PMC). 1

Sources

Troubleshooting & Optimization

controlling cis-trans stereoselectivity in benzofuran hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Hydrogenation of Benzofurans

Executive Summary: The Stereoselectivity Challenge

In drug discovery, the benzofuran scaffold is a privileged motif. However, hydrogenating this heteroaromatic system presents a bifurcated stereochemical challenge depending on the desired saturation level:

  • Partial Hydrogenation (to 2,3-dihydrobenzofuran): The challenge is controlling the cis/trans relationship of substituents at the C2 and C3 positions.

  • Total Hydrogenation (to octahydrobenzofuran): The challenge is controlling the ring junction stereochemistry (cis-fused vs. trans-fused).

This guide provides field-proven protocols to navigate these pathways, emphasizing that cis-selectivity is the kinetic default in catalytic hydrogenation, while trans-selectivity often requires thermodynamic equilibration or cascade catalysis .

Troubleshooting Guide & FAQs

Scenario A: Partial Hydrogenation (Benzofuran 2,3-Dihydrobenzofuran)

Q1: I need high cis-selectivity for a 2,3-disubstituted benzofuran. Which catalyst system should I use? Recommendation: Use homogeneous Ruthenium-NHC or Iridium-N,P complexes.

  • Why: Heterogeneous catalysts (Pd/C, Rh/C) often suffer from low diastereoselectivity (d.r.) due to non-uniform surface active sites. Homogeneous catalysts like Ru-NHC (N-Heterocyclic Carbene) coordinate the substrate in a specific geometry, facilitating a concerted syn-addition of H

    
     across the C2-C3 double bond.
    
  • Key Insight: Electron-rich substituents (e.g., -OMe) on the benzene ring can deactivate the catalyst. Increase temperature (up to 60°C) or pressure (50-100 bar) for these substrates.

Q2: My reaction is over-hydrogenating to the octahydrobenzofuran. How do I stop at the dihydro-stage? Recommendation: Switch to a Lewis Acid-Modified Supported Ionic Liquid Phase (SILP) catalyst, specifically Ru@SILP-[ZnCl


]

.
  • Mechanism: The [ZnCl

    
    ]
    
    
    
    anions modify the electronic properties of the Ru nanoparticles and the support, preventing the adsorption of the benzene ring required for further hydrogenation.
  • Alternative: If using standard heterogeneous catalysts, avoid Rh or Pt (highly active for ring saturation). Use Pd/C in a non-polar solvent (e.g., hexane) at lower pressures (<5 bar), as Pd is less active toward the benzene ring than Rh.

Q3: Can I directly hydrogenate a benzofuran to a trans-2,3-dihydrobenzofuran? Answer: Generally, no .

  • Reasoning: Catalytic hydrogenation is inherently a syn-addition process (H atoms add to the same face). The trans-isomer is typically the thermodynamic product.[1][2]

  • Workaround: Perform the standard cis-selective hydrogenation first. Then, subject the isolated cis-product to base-catalyzed epimerization (e.g., KOtBu in tBuOH) if the C2 or C3 proton is acidic (e.g., adjacent to a carbonyl or aryl group). If no acidic proton is present, trans-isomers must be synthesized via radical cyclization or non-hydrogenative methods.

Scenario B: Total Hydrogenation (Benzofuran Octahydrobenzofuran)

Q4: I need the cis-fused octahydrobenzofuran. What is the best protocol? Recommendation: A sequential "Cascade Catalysis" using Ru-NHC and Rh/C .

  • Protocol: Start with Ru-NHC to selectively form the dihydrobenzofuran. Once complete, introduce a Rh catalyst (or activate an in-situ Rh precursor) to saturate the benzene ring.

  • Stereocontrol: The pre-existing stereocenters at C2/C3 (set by the Ru catalyst) direct the facial attack on the benzene ring by the Rh catalyst, ensuring high diastereoselectivity for the all-cis isomer.

Q5: I am seeing ring opening (hydrogenolysis) instead of ring saturation. How do I prevent this? Recommendation: Avoid acidic media and elevated temperatures with Pd catalysts.

  • Fix: Use Rh/Al

    
    O
    
    
    
    or Ru/C in neutral solvents (isopropanol or cyclohexane). Palladium at high temperatures (>80°C) is notorious for cleaving benzylic C-O bonds (hydrogenolysis), destroying the furan ring.

Decision Logic & Mechanism

Catalyst Selection Decision Tree

Benzofuran_Hydrogenation Start Target Product? Partial 2,3-Dihydrobenzofuran (Partial Saturation) Start->Partial Total Octahydrobenzofuran (Full Saturation) Start->Total Stereo Required Stereochemistry? Partial->Stereo Fusion Ring Junction? Total->Fusion Cis Cis-2,3-Disubstituted Stereo->Cis Trans Trans-2,3-Disubstituted Stereo->Trans RuNHC Protocol A: Homogeneous Ru-NHC (Kinetic Control) Cis->RuNHC Epimer Step 1: Protocol A (Cis) Step 2: Base Epimerization (Thermodynamic Control) Trans->Epimer CisFused Cis-Fused Fusion->CisFused TransFused Trans-Fused Fusion->TransFused Cascade Protocol B: Ru-NHC + Rh Cascade (Sequential Reduction) CisFused->Cascade Hard Difficult via Direct H2. Requires synthetic ring construction. TransFused->Hard

Caption: Decision matrix for selecting catalytic protocols based on saturation level and stereochemical requirements.

Experimental Protocols

Protocol A: Enantioselective Partial Hydrogenation (High Cis-Selectivity)

Target: 2,3-substituted-2,3-dihydrobenzofurans

Reagents:

  • Substrate: 2-substituted or 2,3-disubstituted benzofuran (1.0 equiv).

  • Catalyst: Ru-NHC complex (e.g., [Ru(COD)(NHC)(methylallyl)

    
    ]) (1-2 mol%).
    
  • Solvent: Hexane or THF (degassed).

  • Gas: Hydrogen (H

    
    ), 50-60 bar.
    

Procedure:

  • Preparation: In a glovebox, dissolve the benzofuran substrate and Ru-catalyst in the solvent.

  • Loading: Transfer the solution to a high-pressure steel autoclave.

  • Reaction: Pressurize with H

    
     to 60 bar. Stir at 25-40°C for 12-24 hours.
    
    • Note: For electron-rich substrates (e.g., 5-methoxybenzofuran), increase Temp to 60°C.

  • Workup: Depressurize carefully. Filter through a short pad of silica to remove catalyst. Concentrate in vacuo.

  • Validation: Analyze d.r. via

    
    H NMR (look for coupling constants 
    
    
    
    Hz for cis).
Protocol B: Cascade Hydrogenation to Octahydrobenzofurans

Target: All-cis-octahydrobenzofuran

Reagents:

  • Catalyst 1: Chiral Ru-NHC (as above).

  • Catalyst 2: [Rh(COD)

    
    ]BF
    
    
    
    (Precursor) + Phosphine Ligand (e.g., PCy
    
    
    ).
  • Additive: HBF

    
     OEt
    
    
    
    (Acid activator for Rh).

Procedure:

  • Stage 1 (Furan Reduction): Run the reaction as in Protocol A (Ru-catalyzed) at 10 bar H

    
    , 25°C for 2 hours. This sets the C2/C3 stereochemistry.
    
  • Stage 2 (Benzene Reduction): Without isolating the intermediate, inject the Rh-precursor solution and acid additive into the autoclave (under inert counter-flow).

  • Reaction: Increase H

    
     pressure to 100 bar and temperature to 50°C. Stir for 24 hours.
    
  • Mechanism: The Rh catalyst performs a syn-addition on the benzene ring. The existing C2/C3 substituents sterically block one face, forcing H

    
     addition from the opposite face, resulting in the cis-fused, all-cis product.
    

Data Summary: Catalyst Performance

Catalyst SystemTarget ProductSelectivity ProfileKey Limitation
Ru-NHC (Homogeneous) Dihydrobenzofuran>95% Cis (2,3-subst.)Expensive ligands; air sensitive.
Ru@SILP-[ZnCl

]
Dihydrobenzofuran>99% Chemoselective (No ring sat.)Requires preparation of ionic liquid support.
Pd/C (Heterogeneous) DihydrobenzofuranModest Cis/Trans mixHigh risk of hydrogenolysis (ring opening).
Rh/C (Heterogeneous) OctahydrobenzofuranCis-Fused (Major)Low control over C2/C3 substituents if used alone.
Ir-N,P (Homogeneous) Dihydrobenzofuran>99% ee (Enantioselective)Low reactivity with 2-aryl substituents.

References

  • Glorius, F., et al. (2012). "Ruthenium NHC Catalyzed Highly Enantioselective Hydrogenation of Benzofurans". Angewandte Chemie International Edition. Link

  • Pfaltz, A., et al. (2015). "Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts". Chemistry - A European Journal. Link

  • Glorius, F., et al. (2021). "Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis". Angewandte Chemie International Edition. Link

  • De Vos, D. E., et al. (2020). "Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases". ACS Catalysis. Link

Sources

Technical Support Center: Optimizing the Synthesis of Methyl Octahydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and yield optimization of methyl octahydro-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this saturated heterocyclic compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to maximize your synthetic efficiency and yield.

Introduction: Synthetic Strategy and Core Challenges

Methyl octahydro-1-benzofuran-2-carboxylate is a saturated bicyclic ether, a scaffold present in various bioactive molecules. Its synthesis is typically achieved through a two-stage process: first, the construction of the aromatic benzofuran core, followed by its complete hydrogenation. While seemingly straightforward, this pathway presents distinct challenges at each stage. The initial synthesis of the benzofuran intermediate can suffer from side reactions and low yields, while the subsequent hydrogenation requires careful catalyst selection and condition optimization to achieve complete saturation without undesirable side reactions and to manage the resulting stereoisomers.

This guide provides a logical, step-by-step framework for troubleshooting and optimizing this synthetic sequence.

G cluster_0 Stage 1: Benzofuran Core Synthesis cluster_1 Stage 2: Saturation cluster_2 Key Optimization Areas A 3-Halocoumarin B Benzofuran-2-carboxylic Acid A->B Perkin Rearrangement C Methyl Benzofuran-2-carboxylate B->C Fischer Esterification Opt1 Reaction Conditions (Temp, Time, Base) B->Opt1 D Catalytic Hydrogenation C->D H₂, Catalyst C->D E Methyl Octahydro-1- benzofuran-2-carboxylate D->E Purification Opt2 Catalyst Selection & Loading D->Opt2 Opt3 Diastereomer Separation E->Opt3

Caption: Overall synthetic workflow for Methyl Octahydro-1-benzofuran-2-carboxylate.

Part 1: Troubleshooting & FAQs for Benzofuran Core Synthesis

The most common route to the methyl benzofuran-2-carboxylate intermediate begins with a Perkin rearrangement of a 3-halocoumarin, followed by esterification.

FAQ 1: My Perkin rearrangement yield is low. What are the common causes and solutions?

Question: I am attempting the Perkin rearrangement of 3-bromocoumarin to benzofuran-2-carboxylic acid using NaOH in ethanol, but my yields are consistently below 50%. What should I investigate?

Answer:

Low yield in the Perkin rearrangement is a frequent issue stemming from incomplete reaction, side reactions, or suboptimal workup. The mechanism involves a base-catalyzed ring-opening of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide.[1][2]

Potential Causes & Recommended Solutions:

Cause Scientific Rationale Troubleshooting Steps
Insufficient Base The reaction requires at least two equivalents of hydroxide: one to open the lactone ring and another to deprotonate the phenol, enabling the final cyclization. A third equivalent can help drive the reaction to completion.1. Ensure you are using at least 3 equivalents of NaOH or KOH relative to the 3-halocoumarin. 2. Use freshly prepared, carbonate-free solutions of NaOH/KOH, as carbonate is a weaker base and can inhibit the reaction.
Suboptimal Reaction Time/Temp The traditional method requires several hours at reflux to ensure complete conversion.[1] Insufficient time or temperature will leave starting material unreacted.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is maintained at a vigorous reflux for at least 3 hours. 3. Advanced Method: Consider using microwave-assisted synthesis. Studies have shown that this can reduce reaction times to as little as 5 minutes with yields exceeding 90%.[2][3]
Base Solubility Issues If using potassium acetate or other salts as the base in different solvent systems (like acetic anhydride), poor solubility can limit the effective base concentration and slow the reaction.[4]1. For the standard NaOH/ethanol protocol, this is less of an issue. 2. If using alternative bases, ensure vigorous stirring and consider phase-transfer catalysts to improve solubility and reaction rates.[4]
Workup Issues The product is a carboxylic acid salt. Improper acidification during workup will result in the product remaining in the aqueous layer, leading to significant loss.1. After the reaction, cool the mixture in an ice bath before acidifying. 2. Slowly add concentrated HCl until the pH is ~1-2 (test with pH paper). 3. Ensure the product fully precipitates before filtration. If it remains dissolved, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).

Part 2: Troubleshooting & FAQs for Catalytic Hydrogenation

The complete hydrogenation of the methyl benzofuran-2-carboxylate intermediate to the desired octahydro product requires saturation of both the furan and benzene rings. This is the most challenging step, with potential for incomplete reduction or the formation of a complex mixture of stereoisomers.

G Start Hydrogenation of Methyl Benzofuran-2-carboxylate Incomplete Incomplete Reaction? (GC-MS shows Dihydro/Tetrahydro intermediates) Start->Incomplete Catalyst Catalyst Inactive? Incomplete->Catalyst No Sol_Incomplete Increase H₂ Pressure (50-100 bar) Increase Temperature (60-100°C) Increase Reaction Time (24-48h) Use a more active catalyst (e.g., Rh/C) Incomplete->Sol_Incomplete Yes Stereo Poor Diastereoselectivity? Catalyst->Stereo No Sol_Catalyst Use fresh catalyst Ensure substrate/solvent are pure (free of S, N-heterocycles) Increase catalyst loading (5-10 mol%) Catalyst->Sol_Catalyst Yes Sol_Stereo Use a cascade catalysis system (e.g., Ru-NHC followed by Rh) Screen different catalyst supports (e.g., C, Al₂O₃, SiO₂) Optimize T and P to favor one isomer Stereo->Sol_Stereo Yes End Achieved High Yield of Desired Stereoisomer Stereo->End No Sol_Incomplete->Start Re-evaluate Sol_Catalyst->Start Re-evaluate Sol_Stereo->Start Re-evaluate

Caption: Troubleshooting decision tree for the catalytic hydrogenation step.

FAQ 2: My hydrogenation stops at the dihydro- or tetrahydro-benzofuran stage. How can I achieve full saturation?

Question: I am hydrogenating methyl benzofuran-2-carboxylate using 10% Pd/C under 10 bar of H₂, but I am only isolating the 2,3-dihydro or the tetrahydro derivative. How do I push the reaction to completion?

Answer:

This is a classic selectivity challenge. The furan ring is typically hydrogenated under milder conditions than the benzene ring.[5] Achieving complete saturation to the octahydro- level requires forcing conditions and a highly active catalyst system, as the aromatic benzene ring is very stable.[6]

Potential Causes & Recommended Solutions:

Cause Scientific Rationale Troubleshooting Steps
Insufficient Hydrogen Pressure/Temp The energy barrier to hydrogenate the benzene ring is significantly higher than for the furan ring. Standard conditions (e.g., <10 bar H₂) are often insufficient.1. Increase Hydrogen Pressure: Gradually increase the pressure to 50-100 bar. High pressure increases the concentration of dissolved hydrogen, accelerating the rate of arene hydrogenation.[7] 2. Increase Temperature: Raise the reaction temperature to 60-100°C. This provides the necessary activation energy, but monitor for potential side reactions like ester hydrogenolysis.
Inadequate Catalyst Palladium on carbon (Pd/C) is excellent for many reductions but may not be active enough for complete arene saturation under mild conditions. Rhodium (Rh) and Ruthenium (Ru) catalysts are often more effective for this transformation.[8][9]1. Switch to Rhodium: Use 5% Rhodium on Carbon (Rh/C) or Rhodium on Alumina (Rh/Al₂O₃). Rhodium is generally more active for arene hydrogenation than palladium.[8][9] 2. Use a Bimetallic or Cascade System: Recent literature highlights the efficacy of cascade catalysis, using a homogeneous Ru-NHC catalyst for the initial enantioselective step, followed by an in-situ activated Rhodium catalyst for the arene hydrogenation.[10][11][12]
Catalyst Poisoning Trace impurities in the substrate or solvent, particularly sulfur compounds or certain nitrogen heterocycles, can irreversibly bind to the catalyst's active sites and deactivate it before the more difficult benzene ring reduction can occur.1. Purify the Substrate: Ensure the starting methyl benzofuran-2-carboxylate is highly pure (e.g., via recrystallization or column chromatography). 2. Use High-Purity Solvent: Use hydrogenation-grade or freshly distilled solvents.
FAQ 3: I have a complex mixture of diastereomers after hydrogenation. How can I improve selectivity and purify the final product?

Question: The hydrogenation was successful, but my ¹H NMR spectrum is very complex, suggesting a mixture of several diastereomers. How can I control the stereochemical outcome and isolate the desired isomer?

Answer:

The hydrogenation of the substituted bicyclic system creates multiple new stereocenters, leading to a mixture of diastereomers. Controlling this is a significant challenge. The product, methyl octahydro-1-benzofuran-2-carboxylate, has three stereocenters, which can result in up to 8 stereoisomers (4 pairs of enantiomers). The cis-fused ring junction is often thermodynamically favored.

Strategies for Control and Purification:

  • Catalyst-Controlled Diastereoselectivity:

    • Mechanism: The substrate adsorbs onto the catalyst surface in a specific orientation. The hydrogen is then delivered from the catalyst face, leading to a syn-addition. The facial selectivity (which face of the molecule adsorbs) is influenced by steric hindrance from the ester group and the catalyst's surface structure.

    • Action: Screen different heterogeneous catalysts (e.g., Rh/C, Ru/C, PtO₂) and supports (carbon, alumina, silica). The nature of the support can influence the catalyst's morphology and, consequently, the diastereomeric ratio.

    • Advanced Option: Employing specific chiral catalysts, such as Ru-NHC complexes, can provide high enantio- and diastereoselectivity in the hydrogenation of benzofurans.[10][12][13]

  • Purification of Diastereomers:

    • Chromatography: Diastereomers have different physical properties and can often be separated using column chromatography. Careful optimization of the solvent system (e.g., hexanes/ethyl acetate gradients) on silica gel is the first approach. High-Performance Liquid Chromatography (HPLC) may be required for difficult separations.[14]

    • Crystallization: If the product is crystalline, fractional crystallization can be an effective technique for separating diastereomers, as they have different solubilities.[15] This may require extensive screening of solvents.

    • Derivatization: If the diastereomeric esters are difficult to separate, they can be hydrolyzed to the corresponding carboxylic acids. These acids can then be reacted with a chiral amine to form diastereomeric amide salts, which may have more pronounced differences in solubility, facilitating separation by crystallization.[16] After separation, the desired amide can be hydrolyzed back to the carboxylic acid and re-esterified.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Benzofuran-2-carboxylic Acid (Microwave-Assisted Perkin Rearrangement)

This protocol is adapted from Marriott, K-S. C., et al. (2012) and offers a significant time advantage over traditional methods.[3]

ReagentMW ( g/mol )AmountMolesEquivalents
3-Bromocoumarin225.041.00 g4.44 mmol1.0
Sodium Hydroxide40.000.53 g13.33 mmol3.0
Ethanol46.0720 mL--
Conc. HCl (37%)36.46~2 mL--

Procedure:

  • Combine 3-bromocoumarin (1.00 g, 4.44 mmol) and ethanol (20 mL) in a 50 mL microwave reactor vessel equipped with a magnetic stir bar.

  • Add sodium hydroxide (0.53 g, 13.33 mmol) to the suspension.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300 W for 5 minutes, with a target temperature of 79°C.

  • After the reaction, cool the vessel to room temperature in an ice bath.

  • Transfer the reaction mixture to a 100 mL beaker. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~1-2. A white precipitate will form.

  • Cool the mixture in the ice bath for an additional 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry in a vacuum oven.

  • Expected Yield: 90-99%.

Protocol 2: High-Pressure Hydrogenation to Methyl Octahydro-1-benzofuran-2-carboxylate

This is a general protocol for achieving complete saturation. Optimization of catalyst, temperature, and pressure may be required.

ReagentMW ( g/mol )AmountMolesEquivalents
Methyl Benzofuran-2-carboxylate176.171.00 g5.68 mmol1.0
5% Rh/C-100 mg-10 wt%
Methanol32.0425 mL--

Procedure:

  • Safety First: High-pressure hydrogenation must be performed in a properly rated autoclave behind a safety shield by trained personnel.

  • Add methyl benzofuran-2-carboxylate (1.00 g, 5.68 mmol) and methanol (25 mL) to the stainless-steel autoclave vessel.

  • Carefully add 5% Rh/C (100 mg, 10 wt%) under a stream of nitrogen or argon to prevent the dry catalyst from becoming pyrophoric.

  • Seal the autoclave according to the manufacturer's instructions.

  • Purge the autoclave by pressurizing with nitrogen (3 x 10 bar) and then with hydrogen (3 x 10 bar) to remove all air.

  • Pressurize the vessel to 80 bar with hydrogen.

  • Begin stirring and heat the reaction to 80°C.

  • Maintain the reaction under these conditions for 24-48 hours, monitoring the pressure uptake.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL).

  • Remove the solvent from the combined filtrates under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography to separate diastereomers.

  • Expected Yield: Variable, dependent on catalyst efficiency and diastereomer separation.

References

  • Grokipedia. Perkin rearrangement. Available from: [Link]

  • Marriott, K-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available from: [Link]

  • Schmalzbauer, M., et al. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(24), 13677-13681. Available from: [Link]

  • PubMed. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. Available from: [Link]

  • PubMed. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters. Available from: [Link]

  • Zhang, X., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available from: [Link]

  • Synfacts. (2012). Ruthenium NHC Catalyzed Highly Asymmetric Hydrogenation of Benzofurans. Angewandte Chemie International Edition. Available from: [Link]

  • PubMed. (2015). Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. Angewandte Chemie International Edition. Available from: [Link]

  • Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • ResearchGate. (2019). Heterogeneous catalytic hydrogenation of benzofurans. Available from: [Link]

  • Wikipedia. Perkin rearrangement. Available from: [Link]

  • Organic Reactions. (2018). Catalytic, Enantioselective Hydrogenation of Heteroaromatic Compounds. Available from: [Link]

  • ACS Publications. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis. Available from: [Link]

  • ResearchGate. (2018). Catalytic, Enantioselective Hydrogenation of Heteroaromatic Compounds. Available from: [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Total synthesis of natural products based on hydrogenation of aromatic rings. Available from: [Link]

  • Organic Chemistry Portal. Hydrogen. Available from: [Link]

  • Schmalzbauer, M., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. Available from: [Link]

  • The University of Manchester. Not quite the last word on the Perkin reaction. Available from: [Link]

  • SciSpace. (2017). Development of Catalysts for the Hydrogenation of the Aromatic Ring in Gasolines. Chemical and Biochemical Engineering Quarterly. Available from: [Link]

  • ACS Publications. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis. Available from: [Link]

  • MDPI. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Catalysts. Available from: [Link]

  • Royal Society of Chemistry. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology. Available from: [Link]

  • Science Japan. (2022). Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. Available from: [Link]

  • Royal Society of Chemistry. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications. Available from: [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available from: [Link]

  • MDPI. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • Chemistry Stack Exchange. (2024). Alternate pathway for Perkin reaction of salicylaldehyde. Available from: [Link]

  • Royal Society of Chemistry. (2000). Investigation of porphyrin-forming reactions. Part 3. The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Sathee Jee. Chemistry Perkin Reaction Mechanism. Available from: [Link]

  • PubChem. Methyl 1-benzofuran-2-carboxylate. Available from: [Link]

Sources

Catalytic Hydrogenation Support Center: Benzofuran Series

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Poisoning & Deactivation in Benzofuran Reduction Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Current Status: [ONLINE]

Executive Summary: The Benzofuran Challenge

The reduction of benzofuran to 2,3-dihydrobenzofuran is a deceptive transformation. While thermodynamically favorable, it presents a "Goldilocks" challenge in catalysis:

  • Under-activity (Poisoning): The furan oxygen lone pairs and common biological side-chains (amines, thiophenes) act as Lewis bases, competitively binding to active sites on Pd or Pt.

  • Over-activity (Selectivity Loss): Once the furan ring is reduced, the resulting ether linkage is susceptible to hydrogenolysis (ring-opening to ethylphenols), or the benzene ring itself may undergo saturation to octahydrobenzofuran.

This guide addresses the specific failure mode where catalyst poisoning (reversible or irreversible) halts the reaction prematurely.

Diagnostic Module: Why Did My Reaction Fail?

Use this decision matrix to identify if you are facing true poisoning, kinetic inhibition, or selectivity issues.

Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Stalled or Failed CheckProfile Check Kinetic Profile (Uptake vs Time) Start->CheckProfile ImmediateStop Zero/Low Uptake from Start CheckProfile->ImmediateStop No H2 consumption SlowDeath Rapid Start, then Plateau < 100% CheckProfile->SlowDeath Stops at 30-70% WrongProduct Full Uptake but Wrong Product CheckProfile->WrongProduct H2 consumed, wrong mass Poisoning DIAGNOSIS: Acute Poisoning (S, N, P, or Halides) ImmediateStop->Poisoning Inhibition DIAGNOSIS: Product Inhibition or Pore Blocking SlowDeath->Inhibition OverRed DIAGNOSIS: Selectivity Failure (Ring Opening/Saturation) WrongProduct->OverRed

Caption: Diagnostic flow for categorizing benzofuran reduction failures based on hydrogen uptake profiles.

Technical Deep Dive: Mechanisms of Deactivation

A. Heteroatom Coordination (The "Soft" Poison)

Benzofuran substrates in drug discovery often contain "soft" Lewis bases (thioethers, pyridines, primary amines).

  • Mechanism: Palladium (Pd) is a soft acid. Soft bases (Sulfur > Nitrogen >> Oxygen) bind irreversibly to Pd crystallite corners/edges, which are the sites of highest activity.

  • Symptom: Reaction never initiates, or requires massive catalyst loading (>20 wt%) to proceed.

B. Competitive Adsorption (Self-Poisoning)

The product, 2,3-dihydrobenzofuran , is a cyclic ether. Unlike the planar benzofuran, the product has more conformational flexibility and can re-adsorb flat onto the catalyst surface.

  • Mechanism: The oxygen atom in the reduced product coordinates to the metal. If the desorption rate of the product is slower than the adsorption of the reactant, the surface becomes "crowded" with product.

  • Symptom: Reaction starts fast but slows asymptotically, often stalling at 60-80% conversion regardless of time.

C. Halide Poisoning

If your benzofuran was synthesized via a cross-coupling (e.g., Sonogashira cyclization) or alkylation involving iodides/bromides, trace halide ions may remain.

  • Mechanism: Halides (I⁻ > Br⁻ > Cl⁻) form an ordered adlayer on the metal surface, physically blocking H₂ dissociation.

Mitigation Protocols & Solutions

Protocol A: The "Scavenger" Pre-treatment (Standard Procedure)

Use this when you suspect sulfur/amine contaminants from previous synthetic steps.

  • Dissolve: Dissolve substrate in the reaction solvent (e.g., MeOH or EtOAc).

  • Add Scavenger: Add Activated Carbon (Darco G-60) at 10-20% w/w relative to substrate.

    • Note: Do not add the metal catalyst yet.

  • Agitate: Stir at room temperature for 30-60 minutes.

  • Filter: Filter through a 0.45 µm PTFE or Nylon membrane to remove the carbon (and adsorbed poisons).

  • Catalysis: Add the Pd/C or Pt/C to the filtrate and begin hydrogenation.

Protocol B: Acidic Modification (For Amine-Containing Substrates)

Use this when the substrate contains basic nitrogens (pyridines, amines) that are poisoning the catalyst.

  • Rationale: Protonating the amine converts it from a strong Lewis base (poison) to an ammonium cation (non-coordinating).

  • Method: Add 1.0 - 1.1 equivalents of HCl or Acetic Acid .

  • Warning: Strong acids can promote ring-opening of the furan ring. Monitor for phenols.[1][2][3]

Protocol C: Catalyst Switching (When Pd/C Fails)

If standard Pd/C fails due to selectivity or poisoning, switch metals based on the table below.

Catalyst SystemBest For...Mechanism of Resistance
5% Rh/C or Rh/Al₂O₂ Aromatic retentionRhodium is less prone to ring-opening hydrogenolysis than Pd.
PtO₂ (Adam's Cat.) Halide tolerancePlatinum is generally more robust against halide poisoning than Palladium.
Ru@SILP High SelectivityRuthenium nanoparticles on Ionic Liquid supports prevent over-reduction of the benzene ring [1].
Raney Nickel Sulfur toleranceBulk Ni acts as its own sulfur scavenger (sacrificial surface). Requires high loading.

Frequently Asked Questions (FAQs)

Q: My reaction opens the furan ring to give 2-ethylphenol. How do I stop this? A: This is "hydrogenolysis," not poisoning. It occurs on Pd under acidic conditions or high temperatures.

  • Fix: Switch to a neutral solvent (EtOAc instead of AcOH).

  • Fix: Lower the temperature (keep < 30°C).

  • Fix: Switch to Rh/C , which is much less active for C-O bond cleavage than Pd [2].

Q: Can I use DMSO or DMF as a solvent? A: Avoid DMSO. It is a potent sulfur-based catalyst poison. DMF can be used but often decomposes to amines (CO + dimethylamine) at high temps/pressures, which can inhibit the catalyst. Preferred solvents are Methanol, Ethanol, or Ethyl Acetate.

Q: The reaction works on 100mg scale but fails on 10g scale. Why? A: This is likely hydrogen mass transfer limitation masquerading as poisoning. On a larger scale, gas-liquid mixing is often poorer.

  • Fix: Increase stirring speed (rpm).

  • Fix: Verify H₂ pressure is maintained.

  • Fix: Check for exotherm control (hotspots can cause local catalyst sintering/deactivation).

Visualizing the Reaction Pathway

Understanding where the reaction goes wrong is half the battle.

ReactionPath BF Benzofuran (Substrate) DHBF 2,3-Dihydrobenzofuran (Target) BF->DHBF +H2 (Pd/C, Rh/C) RingOpen 2-Ethylphenol (Side Product) DHBF->RingOpen +H2 (Acid/High T) Hydrogenolysis Sat Octahydrobenzofuran (Over-reduction) DHBF->Sat +3H2 (High P) Ring Saturation

Caption: Competing pathways in benzofuran reduction. Green indicates the desired path; Red/Yellow indicate selectivity failures often confused with poisoning.

References

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. Source: ACS Catalysis (2020). URL:[Link]

  • Hydrodeoxygenation of benzofuran and its oxygenated derivatives over NiMoP/Al2O3 catalysts. Source: Journal of Catalysis / North American Catalysis Society. URL:[Link]

  • Catalyst Poisoning and Deactivation of Palladium. Source: Wikipedia (General Mechanism Overview). URL:[Link]

  • Heterogeneous catalytic hydrogenation of benzofurans. Source: Synlett / ResearchGate. URL:[Link]

Sources

Technical Support Center: Separation of Methyl Octahydrobenzofuran-2-carboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: #OHBF-2024-SEP Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The separation of methyl octahydrobenzofuran-2-carboxylate diastereomers is a non-trivial purification challenge due to the presence of three contiguous stereocenters (C2, C3a, and C7a). In synthetic workflows—typically catalytic hydrogenation of the aromatic precursor—the cis-fused ring system is kinetically favored, but the C2-carboxylate configuration can vary, leading to a mixture of (2-endo)-cis and (2-exo)-cis isomers.

This guide provides a validated troubleshooting framework for analyzing, separating, and enriching these diastereomers.

Phase 1: Diagnostic & Analysis

Before attempting purification, you must define the stereochemical composition of your crude mixture.

Stereochemical Landscape

The molecule possesses a bicyclic 7-oxabicyclo[4.3.0]nonane core.

  • Ring Fusion (C3a/C7a): Can be cis or trans. Hydrogenation of benzofurans almost exclusively yields the cis-fused product due to syn-hydrogen addition.

  • Carboxylate Position (C2): Can be syn or anti relative to the bridgehead hydrogens.

Key Diastereomers:

  • (2-Exo)-Cis: Ester group is equatorial-like (thermodynamically preferred).

  • (2-Endo)-Cis: Ester group is axial-like (kinetically formed, often sterically crowded).

Analytical Method Selection
MethodApplicationCritical Parameter
1H NMR (CDCl3) Rapid Ratio DeterminationMonitor the C2-H signal. The endo proton (exo-ester) typically appears as a doublet of doublets (dd) further upfield compared to the exo proton.
GC-MS Routine Purity CheckUse a non-polar column (e.g., DB-5 or HP-5). Diastereomers often separate by 0.2–0.5 min.
UHPLC-MS High-Res SeparationColumn: C18 (1.7 µm). Mobile Phase: H2O/MeCN + 0.1% Formic Acid.

Phase 2: Purification Strategies

Decision Tree: Select Your Workflow

Use the diagram below to choose the most efficient path based on your mixture's profile.

SeparationWorkflow Start Crude Mixture Analysis (NMR/GC-MS) CheckFusion Is Ring Fusion Mixed? (Cis + Trans) Start->CheckFusion Flash Protocol A: Flash Chromatography (Silica Gel) CheckFusion->Flash Yes (Cis/Trans mixture) CheckC2 Is C2 Epimer Separation Required? CheckFusion->CheckC2 No (Pure Cis-fused) Flash->CheckC2 Prep Protocol B: Preparative HPLC (C18/Phenyl-Hexyl) CheckC2->Prep Yes (High Purity Needed) Equilib Protocol C: Chemical Epimerization (Thermodynamic Control) CheckC2->Equilib No (Need Major Isomer Only) Final Pure Diastereomer Prep->Final Equilib->Flash Enrich & Purify

Figure 1: Strategic decision tree for diastereomer separation.

Protocol A: Flash Chromatography (Silica Gel)

Best for: Separating Cis-fused from Trans-fused isomers.

The cis-fused isomer is generally more polar due to the "bent" shape exposing the oxygen lone pairs more effectively to the stationary phase than the planar trans-isomer.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Loading: <1% w/w (for difficult separations).

  • Solvent System:

    • Weak Eluent: Hexanes or Heptane.

    • Strong Eluent: Ethyl Acetate (EtOAc) or MTBE.

    • Gradient: 0% → 15% EtOAc over 20 CV (Column Volumes).

  • Observation: The trans-fused isomer (if present) typically elutes first. The C2-epimers (endo/exo) often co-elute or show only partial separation (shoulder peaks).

Protocol B: Preparative HPLC

Best for: Separating C2-Epimers ((2-endo)-cis vs (2-exo)-cis).

If flash chromatography fails to resolve the C2 epimers, reverse-phase HPLC is the gold standard.

  • Column: C18 (Octadecyl) or Phenyl-Hexyl (provides pi-pi interaction selectivity).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile (MeCN) or Methanol (MeOH).

    • Note: MeOH often provides better selectivity for steric isomers than MeCN due to hydrogen bonding capabilities.

  • Gradient: Isocratic hold is crucial.

    • Example: 45% B isocratic for 15 mins.

  • Detection: UV at 210 nm (ester carbonyl). Warning: Weak chromophore.

Phase 3: Troubleshooting & FAQs

Q1: My peaks are tailing significantly on silica. Why?

Diagnosis: The ester and the ether oxygen can act as weak Lewis bases, interacting with acidic silanols on the silica surface. Fix: Add a modifier to your mobile phase.

  • Protocol: Add 1% Triethylamine (TEA) to the hexane/EtOAc mixture. This blocks the silanol sites.

  • Alternative: Use neutral alumina instead of silica gel.

Q2: I see two peaks by GC, but they merge into one peak after workup.

Diagnosis: You are likely experiencing epimerization . The C2 proton is alpha to a carbonyl group and is acidic (pKa ~24). Cause: Basic workup conditions (e.g., washing with saturated NaHCO3 or NaOH) or traces of base on glassware can equilibrate the kinetically formed endo isomer to the thermodynamically stable exo isomer. Fix:

  • Avoid strong bases during workup.

  • Use dilute HCl or neutral water for washes.

  • Store samples in non-basic solvents (avoid old CDCl3 which can be acidic/basic; filter through basic alumina if needed).

Q3: Can I convert the minor isomer into the major one?

Yes. This is often the most efficient route if you need the thermodynamic product (usually the exo-ester).

Protocol C: Thermodynamic Equilibration

  • Dissolve the mixture in dry Methanol (MeOH).

  • Add 0.1 equivalents of Sodium Methoxide (NaOMe).

  • Reflux for 2–4 hours.

  • Quench with dilute HCl and extract.

  • Result: The mixture will converge to a thermodynamic ratio (typically 4:1 or higher favoring the exo isomer), simplifying purification.

Phase 4: Advanced Mechanism (Graphviz)

Understanding the epimerization mechanism is critical for controlling your yield.

Epimerization Substrate Kinetic Isomer (Endo-Ester) Enolate Planar Enolate Intermediate Substrate->Enolate Base (NaOMe) Deprotonation Enolate->Substrate Reversible Product Thermodynamic Isomer (Exo-Ester) Enolate->Product Reprotonation (Steric Control)

Figure 2: Base-catalyzed epimerization at the C2 position.

References

  • Hydrogenation of Benzofurans

    • Glorius, F., et al. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. Link

    • Context: Describes the cis-selectivity inherent in the hydrogen
  • Octahydroindole Analog Separation

    • Longdom Publishing. (2015).[1] Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Link

    • Context: Provides the exact HPLC conditions (C18, phosphate buffer)
  • General Diastereomer Separation Principles

    • Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. Link

    • Context: Discusses the separation factors (alpha values) for rigid bicyclic systems.

Sources

overcoming steric hindrance in octahydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis of Octahydrobenzofuran Scaffolds

Subject: Overcoming Steric Hindrance & Conformational Locking in Octahydrobenzofuran (OHBF) Synthesis Ticket ID: OHBF-STR-9982 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Core Directive & Scope

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your cyclization yields are stalling below 15%, or you are observing exclusive formation of the thermodynamically disfavored isomer.

The octahydrobenzofuran (OHBF) core (a 6,5-fused bicyclic ether) presents a unique "steric torture test" for synthetic methodology. Unlike its aromatic counterpart (benzofuran) or partially unsaturated analogs, the OHBF system is fully saturated. This introduces significant conformational flexibility in the cyclohexane ring, which paradoxically increases the entropic penalty for ring closure, particularly when forming the critical C3a–C7a ring junction .

This guide addresses the three primary steric failure modes:

  • Junction Strain: Difficulty forming quaternary centers at C3a/C7a.

  • 1,3-Diaxial Clashes: Substituents on the cyclohexane ring blocking the trajectory of the nucleophile.

  • Thorpe-Ingold Failure: Lack of pre-organization in the tether.

Strategic Planning: The Decision Matrix

Before altering reagents, validate your synthetic pathway against the steric profile of your target.

Visual Workflow: Method Selection based on Steric Demand

OHBF_Synthesis_Strategy start START: Analyze Target Structure q_junction Is the C3a/C7a junction quaternary (fully substituted)? start->q_junction radical_path Method A: Radical Cyclization (Mn(OAc)3 or Tin Hydride) q_junction->radical_path Yes (High Steric Bulk) ionic_path Is the cyclohexane ring conformationally locked (e.g., t-Bu)? q_junction->ionic_path No (Tertiary/Secondary H) end_rad Post-Rxn: Hydrogenation required? radical_path->end_rad Product: Cis-fused OHBF iodocyclization Method B: Electrophilic Cyclization (Iodolactonization/Etherification) ionic_path->iodocyclization Yes (Pre-organized) metal_path Method C: Transition Metal Catalysis (Pd-catalyzed Carboalkoxylation) ionic_path->metal_path No (Flexible/Floppy) end_iodo end_iodo iodocyclization->end_iodo Product: Trans-fused OHBF end_metal end_metal metal_path->end_metal Product: Variable Fusion

Caption: Decision tree for selecting a synthetic methodology based on the steric congestion at the ring junction.

Technical Modules & Troubleshooting

Module A: Radical Cyclization (Mn(OAc)₃ Mediated)

Best for: Creating quaternary centers at the ring junction where ionic nucleophiles fail due to steric repulsion.

The Mechanism: Manganese(III) acetate generates a radical alpha to a carbonyl (usually a


-keto ester). This radical attacks the alkene tether. Because the radical intermediate is planar and less sensitive to steric crowding than an 

transition state, this is the gold standard for hindered cores.

Protocol Optimization:

  • The Solvent Switch: Standard protocols use glacial acetic acid. For sterically hindered substrates, switch to Trifluoroethanol (TFE) or use a Ethanol/Acetic Acid mix. TFE stabilizes the radical cation character and boosts reactivity.

  • Temperature Control: Hindered cyclizations often require

    
     to overcome the activation energy, but going above 
    
    
    
    promotes polymerization.

Troubleshooting Table: Mn(OAc)₃ Cyclization

SymptomDiagnosisCorrective Action
Yield < 10% Premature oxidation of the radical intermediate.Add Cu(OAc)₂ (0.5 eq) as a co-oxidant to accelerate the final oxidation step, preventing side reactions.
No Reaction Steric bulk prevents enolization.Ensure the precursor is a

-keto ester
or 1,3-diketone . Simple ketones enolize too slowly.
Oligomerization Intermolecular reaction outcompetes intramolecular cyclization.High Dilution Technique: Drip the substrate solution slowly (over 4h) into the Mn(OAc)₃ reflux.
Module B: Electrophilic Cyclization (Iodoetherification)

Best for: Synthesizing trans-fused OHBF systems.

The Steric Challenge: This reaction proceeds via an iodonium ion intermediate. The nucleophilic oxygen must attack from the backside (anti-periplanar). In a flexible cyclohexane ring, 1,3-diaxial interactions can prevent the ring from adopting the necessary chair conformation for this attack.

Protocol for Hindered Substrates:

  • Dissolve alkene-alcohol precursor in dry Acetonitrile (

    
    ).
    
  • Cool to

    
     (Kinetic control is essential to avoid elimination).
    
  • Add 2,4,6-Collidine (3.0 eq) as a non-nucleophilic base.

  • Add ICl (Iodine Monochloride) dropwise. Note: ICl is more electrophilic than

    
    , helping to overcome the steric barrier of the alkene.
    

FAQ: Why did I get the elimination product (diene) instead of the ether?

  • Answer: Steric hindrance at the cyclization site slowed the etherification enough that the base deprotonated the intermediate instead.

  • Fix: Switch to NIS (N-Iodosuccinimide) and use a weaker base like

    
    . If that fails, use the "Kinetic Lock"  strategy: Add a bulky protecting group (e.g., TBDPS) to a nearby hydroxyl to force the cyclohexane ring into the reactive conformation via A-strain.
    
Module C: Palladium-Catalyzed Carboalkoxylation

Best for: Aryl or Vinyl halide precursors where you need to form the C-O and C-C bonds in a cascade.

The "Steric Overcoming" Strategy: Pd-catalyzed reactions can force C-O bond formation even in crowded environments using bulky phosphine ligands that widen the bite angle and accelerate reductive elimination.

Recommended Ligand System: For sterically hindered OHBF synthesis, standard


 often fails. Use Buchwald Ligands  (e.g., XPhos  or JohnPhos ).
  • Catalyst:

    
     (
    
    
    
    )
  • Ligand: XPhos (

    
    )
    
  • Base:

    
     (Cesium effect: helps solubility and cluster breakdown).
    
  • Solvent: Toluene at

    
    .
    

Comparative Data: Steric Tolerance

The following data summarizes the success rate of cyclization methods for forming the C3a-Methyl-C7a-Phenyl substituted octahydrobenzofuran core (a notoriously difficult steric setup).

MethodologyYield (%)Cis:Trans RatioSteric Tolerance Rating
Acid-Catalyzed (H₂SO₄) 0% (Decomposition)N/ALow
Iodoetherification (I₂/NaHCO₃) 22%5:95Medium (Trans selective)
Radical (Mn(OAc)₃/Cu(OAc)₂) 68% 90:10 High (Best for Quaternary)
Pd-Catalyzed (XPhos) 55%60:40High

Mechanistic Visualization: The Radical Pathway

Understanding why the radical pathway succeeds where others fail is crucial. The radical intermediate is less solvated and planar, allowing it to slip into the steric pocket.

Radical_Mechanism Step1 Precursor: Beta-Keto Ester Step2 Mn(III) Enolate (Planar Species) Step1->Step2 Mn(OAc)3 -HOAc Step3 Radical Cyclization (5-exo-trig) Step2->Step3 Single Electron Transfer Step4 C-Centered Radical (Sterically Tolerant) Step3->Step4 Bond Formation Step5 Oxidation by Cu(II) to Alkene Step4->Step5 Cu(OAc)2 Step6 Final Product: Dihydrobenzofuran Step5->Step6 -H+

Caption: Mn(OAc)3 mediated pathway. Note that Step 3 is the steric bottleneck, but the high energy radical overcomes the barrier better than ionic equivalents.

References

  • Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link

  • De Luca, L., et al. (2007).[1] A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Journal of Organic Chemistry, 72(10), 3955-3957. Link

  • Yilmaz, M., et al. (2005).[2] Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds with Sterically Hindered Olefins. Turkish Journal of Chemistry, 29, 579-586. Link

  • Wolfe, J. P., & Thomas, J. S. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans. Current Organic Chemistry, 9(17), 1713-1735. Link

  • Dishman, S. N. (2018). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans.... UC Davis Electronic Theses and Dissertations. Link

For further assistance with specific substrate mapping, please reply with your precursor's ChemDraw file attached.

Sources

Technical Support Center: Purification of Saturated Benzofuran Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying fully saturated (octahydrobenzofuran) or partially saturated (hexahydrobenzofuran) esters.

Because these molecules possess complex three-dimensional architectures, multiple contiguous stereocenters, and acid-sensitive moieties, standard purification templates often fail. This guide bypasses generic advice to focus on the causality behind experimental choices, providing you with self-validating protocols to ensure high-yield, high-purity isolation.

Workflow Visualization: Modality Selection Matrix

PurificationWorkflow A Crude Saturated Benzofuran Ester B Acid-Sensitive Ester or Acetal Present? A->B C Co-eluting Diastereomers? B->C No E Amine-Deactivated Silica Chromatography B->E Yes D Unreduced Alkene Precursors Present? C->D No F Reverse-Phase Prep-HPLC C->F Yes G Argentation (AgNO3) Chromatography D->G Yes H Standard Normal-Phase Silica Gel D->H No

Logical decision matrix for selecting benzofuran ester purification modalities.

PART 1: Troubleshooting Common Purification Failures (FAQs)

Q1: Why does my octahydrobenzofuran ester degrade or hydrolyze during standard silica gel chromatography? The Causality: Silica gel (


) is inherently mildly acidic due to its surface silanol groups (pKa ~ 4.5–5.0). The oxygen atom of the tetrahydrofuran ring in the octahydrobenzofuran scaffold can hydrogen-bond with these silanols, increasing the local concentration of protons. This activates the adjacent ester carbonyl toward nucleophilic attack by trace water in the mobile phase, leading to rapid ester hydrolysis[1]. This is especially prevalent in sterically strained ring fusions or tertiary esters.
The Solution:  Neutralize the stationary phase. Pre-treat the silica gel with a volatile amine (e.g., triethylamine) to cap the acidic silanol sites before loading your sample (See Protocol A).

Q2: I performed a cascade hydrogenation of a benzofuran ester, but I cannot separate the resulting octahydrobenzofuran diastereomers. Why do they co-elute? The Causality: The complete hydrogenation of flat aromatic benzofurans generates complex, three-dimensional octahydrobenzofuran scaffolds with multiple contiguous stereocenters[2]. Because these diastereomers share identical functional groups, their dipole-dipole interactions with normal-phase silica are dominated by the highly polar ester group, masking any structural differences. The Solution: Shift from normal-phase adsorption to reverse-phase partition chromatography. Reverse-phase C18 High-Performance Liquid Chromatography (RP-HPLC) discriminates based on the hydrophobic surface area exposed to the solvent. Compact (cis-fused) and extended (trans-fused) hexahydrobenzofuran diastereomers exhibit distinct hydrophobic footprints, allowing for baseline resolution[3].

Q3: My hexahydrobenzofuran ester is co-eluting with the unreacted starting material (partially reduced alkene). How can I resolve them? The Causality: Alkenes and their fully saturated alkane counterparts have virtually identical polarities and Rf values on standard silica. The Solution: Employ argentation chromatography. Silver ions (


) have empty 5s/5p orbitals that accept 

-electrons from the unreduced double bonds, and filled 4d orbitals that back-donate into the alkene's

antibonding orbital. This reversible coordination drastically retards the elution of the alkene, allowing the fully saturated octahydrobenzofuran ester to elute first.
PART 2: Self-Validating Experimental Protocols
Protocol A: Amine-Deactivated Normal Phase Chromatography (For Acid-Sensitive Esters)

This protocol utilizes a self-validating neutralization check to ensure the column is safe for acid-sensitive benzofuran esters.

  • Slurry Preparation: Mix standard silica gel (60 Å, 230–400 mesh) with a non-polar solvent (e.g., heptane) containing 2% v/v triethylamine (TEA).

  • Validation Check 1: Test the solvent flow-through with wet pH paper. It must register basic (pH > 8). If it does not, the silanol groups have not been fully capped; add more TEA.

  • Column Packing & Equilibration: Pour the slurry and flush with 3 column volumes (CV) of the 2% TEA/heptane mixture. Follow this by flushing with 2 CV of your starting mobile phase (e.g., 99:1 heptane/ethyl acetate) WITHOUT TEA.

  • Validation Check 2: Check the pH of the final drops of the eluent. It should return to neutral. This ensures that excess TEA is removed and will not co-elute to contaminate your purified ester fractions.

  • Loading and Elution: Load the crude saturated benzofuran ester. Elute using a gentle gradient. Monitor fractions via TLC using a phosphomolybdic acid (PMA) or potassium permanganate (

    
    ) stain, as fully saturated systems do not absorb UV light.
    
Protocol B: Reverse-Phase Preparative HPLC for Diastereomer Resolution

This workflow is designed for separating complex octahydrobenzofuran stereoisomers.

  • Sample Preparation: Dissolve the crude octahydrobenzofuran ester mixture in HPLC-grade acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter.

  • Validation Check 1: Ensure there is zero backpressure resistance during syringe filtration. Any resistance indicates incomplete solubilization or precipitation, which will irreversibly clog the Prep-HPLC column frit.

  • Analytical Method Development: Run a scouting gradient (50% to 100% MeCN in

    
     over 20 mins) on an analytical C18 column. Because saturated esters lack strong UV chromophores, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
    
  • Scale-up & Isolation: Transfer the optimized gradient to a Prep-C18 column. Inject the sample and collect fractions based on the ELSD/CAD signal. Remove the MeCN under reduced pressure, then lyophilize the aqueous remainder to yield the pure diastereomer as a white powder or oil.

PART 3: Quantitative Data Presentation

To assist in selecting the correct modality, the following table summarizes the expected performance metrics of each purification strategy when applied specifically to saturated benzofuran esters.

Purification ModalityStationary PhaseMobile PhaseTypical Recovery (%)Diastereomeric Excess (de %)Primary Application
Amine-Deactivated Silica

(TEA treated)
Heptane / EtOAc85 – 95%N/A (Poor resolution)Acid-sensitive ester isolation
Argentation Chromatography 10%

on

Hexane / DCM70 – 80%N/AAlkene/Alkane separation
Reverse-Phase Prep-HPLC C18 Bonded PhaseMeCN /

60 – 75%> 98%Diastereomer resolution
Standard Silica Gel Untreated

Hexane / EtOAc< 40% (Due to hydrolysis)N/ARobust, non-sensitive esters
References
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | ACS Combinatorial Science Source: acs.org URL:[Link][1]

  • Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC Source: nih.gov URL:[Link][2]

  • Enantiopure Pyridinium Bisretinoids of Ocular Lipofuscin with Hexahydrobenzofuran Structure: Total Synthesis and Structure-Dependent Aggregated Morphology | The Journal of Organic Chemistry Source: acs.org URL:[Link][3]

Sources

Technical Support Center: Troubleshooting Enantiomeric Excess in Asymmetric Benzofuran Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric catalysis. Reducing the heteroaromatic ring of benzofurans to yield chiral 2,3-dihydrobenzofurans is notoriously difficult. Unlike standard olefins, benzofurans possess high aromatic stabilization energy and lack strong adjacent coordinating groups (directing groups), making stereocontrol and conversion highly challenging[1].

This guide provides field-proven troubleshooting strategies, focusing on the causality behind catalyst selection, reaction thermodynamics, and self-validating experimental workflows to help you achieve high enantiomeric excess (ee).

Section 1: Catalyst Selection & Ligand Tuning

Q: I am using a standard Ru/BINAP or Rh/Phosphine catalyst for benzofuran reduction, but my ee is below 20% and conversion is poor. Why is this happening? A: Standard outer-sphere catalysts (like Ru/BINAP) often fail because the benzofuran substrate lacks a strong directing group to anchor it to the metal center during the enantio-determining hydride transfer. Solution: You must switch to a catalyst that provides a highly constrained chiral pocket and operates via an inner-sphere mechanism. The Ru-NHC (N-heterocyclic carbene) system, specifically utilizing the chiral SINpEt ligand, is highly authoritative for 2-substituted benzofurans[2]. Causality: The strong


-donating nature of the NHC ligand increases electron density on the Ruthenium center. This electron richness is critical for disrupting the aromaticity of the benzofuran ring. Meanwhile, the bulky naphthyl groups of the SINpEt ligand create a rigid spatial quadrant that forces the substrate to coordinate in a specific geometry, dictating strict facial selectivity and resulting in >90% ee[2].

Q: I switched to an Ir-SpinPHOX catalyst for a 3-substituted benzofuran, but my ee varies wildly between batches (60% to 95%). What is the root cause? A: Ir-SpinPHOX (spiro[4,4]-1,6-nonadiene-based phosphinooxazoline) catalysts are state-of-the-art for 3-substituted benzofurans and indoles[3]. However, inconsistent ee usually stems from incomplete pre-activation of the catalyst or trace moisture competing for coordination sites. Solution: The active catalytic species must be preformed before substrate addition. If the Ir-precursor and the SpinPHOX ligand do not fully complex, background racemic reduction by unliganded Iridium will erode your ee[3]. Implement the self-validating preformation step detailed in the protocol below.

Section 2: Reaction Conditions & Thermodynamics

Q: Does increasing hydrogen pressure always improve ee in benzofuran hydrogenation? A: No, the relationship is mechanistic-dependent. For Ru-NHC systems, a minimum threshold of pressure (typically 60–100 bar) is required[2]. Causality: High pressure ensures that the oxidative addition of


 and subsequent hydride insertion are significantly faster than the reversible, non-selective dissociation of the substrate from the metal center.
However, for certain Iridium-based systems, pushing pressure too high (e.g., >100 bar) can sometimes decrease ee if the background uncatalyzed pathway or a minor diastereomeric transition state becomes kinetically competitive. Always screen pressure in 20-bar increments.

Q: Can I use Asymmetric Transfer Hydrogenation (ATH) to avoid high-pressure


 gas? 
A:  Generally, no. While ATH using Ru/TsDPEN and formic acid/triethylamine is excellent for reducing exocyclic ketones (e.g., benzofuryl 

-amino ketones)[4], it is thermodynamically insufficient to reduce the actual benzofuran heteroaromatic ring. The thermodynamic driving force of ATH cannot overcome the aromatic stabilization energy of the benzofuran core. You must use high-pressure

gas.

Section 3: Quantitative Data Summary

When troubleshooting, benchmark your current results against the established parameters of state-of-the-art catalytic systems summarized below:

Catalyst SystemOptimal Substrate ScopeTypical

Pressure
Typical eeKey Mechanistic Feature
Ru-(R,R)-SINpEt 2-Alkyl/Aryl benzofurans60 - 100 bar90 - 99%Strong

-donation disrupts aromaticity; rigid chiral pocket[2].
Ir-SpinPHOX 2- and 3-Substituted benzofurans50 - 80 bar90 - 98%Spirocyclic backbone provides a deep, highly tunable chiral environment[3].
Ir-Pyridine-Phosphinite 3-Alkyl benzofurans100 bar65 - 92%High activity for sterically hindered 3-positions; prone to substrate inhibition by 2-aryl groups[5].

Section 4: Troubleshooting Workflow

Troubleshooting Start Low ee (<80%) in Benzofuran Reduction CheckSub Identify Substrate Substitution Pattern Start->CheckSub Sub2 2-Substituted Benzofuran CheckSub->Sub2 Sub3 3-Substituted Benzofuran CheckSub->Sub3 CatRu Deploy Ru-NHC (e.g., SINpEt) Requires 60-100 bar H2 Sub2->CatRu CatIr Deploy Ir-SpinPHOX Ensure Catalyst Preformation Sub3->CatIr CheckCond Check Solvent & Mass Transfer CatRu->CheckCond CatIr->CheckCond Success High Enantiomeric Excess (>90% ee) CheckCond->Success

Workflow for troubleshooting low enantiomeric excess in asymmetric benzofuran reduction.

Section 5: Standard Operating Procedure (SOP)

Protocol: Self-Validating Ir-SpinPHOX Catalyzed Asymmetric Hydrogenation

To eliminate batch-to-batch ee variability, utilize this self-validating methodology for Ir-SpinPHOX systems[3].

Step 1: Catalyst Preformation (Critical Step)

  • Inside an argon-filled glovebox, combine

    
     (0.5 mol%) and the chiral SpinPHOX ligand (1.1 mol%) in anhydrous THF (2.0 mL) in a glass vial.
    
  • Self-Validation Check: Stir at room temperature for 30 minutes. The solution must transition from a pale yellow to a deep orange/red. Causality: This color shift visually confirms the successful displacement of the cyclooctadiene (COD) ligand and the formation of the active Ir-SpinPHOX complex. If the color does not change, the ligand may be oxidized or wet. Discard the mixture to save your substrate.

Step 2: Substrate Addition & Purging

  • Add the benzofuran substrate (1.0 mmol) to the preformed active catalyst solution.

  • Transfer the mixture to a high-pressure stainless steel autoclave. Seal the autoclave, remove it from the glovebox, and purge the system with

    
     gas three times (pressurize to 10 bar, then carefully vent to 1 bar).
    

Step 3: Hydrogenation & Mass Transfer Control

  • Pressurize the autoclave to the optimal

    
     pressure (typically 50–80 bar).
    
  • Heat the reaction to 50 °C using a precisely controlled heating mantle.

  • Stir at a minimum of 1000 rpm for 24 hours. Causality: High stirring rates are mandatory. Hydrogenation of aromatic rings is heavily gas-liquid mass transfer limited. Poor stirring starves the catalyst of

    
    , allowing reversible substrate binding to erode the stereocenter, directly resulting in lower ee.
    

Step 4: Workup & Analysis

  • Cool the reactor to room temperature and slowly vent the

    
     gas.
    
  • Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the Iridium catalyst.

  • Determine the enantiomeric excess via chiral HPLC or chiral GC-FID against a racemic standard.

References
  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society.[Link]

  • Iridium-Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Derivatives. Chemistry - A European Journal.[Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. National Institutes of Health (PMC).[Link]

  • HIGHLY ASYMMETRIC REDUCTION OF NEW BENZOFURYL AND BENZOTHIOPHENYL α-AMINO KETONES. Sciforum.[Link]

  • Asymmetric Hydrogenation of Furans and Benzofurans with Iridium Pyridine-Phosphinite Catalysts. Dalian Institute of Chemical Physics.[Link]

Sources

Technical Guide: Troubleshooting Incomplete Reduction of Benzofuran Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemical Synthesis Group Subject: Overcoming Stalled Conversions in Benzofuran-to-2,3-Dihydrobenzofuran Reductions

Executive Summary

The partial reduction of benzofuran to 2,3-dihydrobenzofuran is a deceptively simple transformation that frequently bottlenecks medicinal chemistry campaigns. Unlike furan, the benzofuran system possesses significant aromatic stabilization energy (approx. 20-24 kcal/mol), making the C2-C3 double bond resistant to mild reduction conditions.

This guide moves beyond standard textbook protocols to address the three most common failure modes: Catalyst Poisoning (heteroatom interference), Chemoselectivity Issues (halogen loss), and Electronic Resistance (conjugated 2-aryl systems).

Part 1: Strategic Decision Matrix

Before attempting a standard hydrogenation, analyze your substrate. The "standard" Pd/C balloon method has a high failure rate for complex benzofurans. Use this decision tree to select the correct methodology.

BenzofuranReductionStrategy Start Substrate Analysis: Benzofuran Target CheckHalogen Contains Halogens (Cl, Br, I)? Start->CheckHalogen CheckEWG Conjugated EWG at C2? (e.g., -CO2R, -CN) CheckHalogen->CheckEWG No MethodIonic METHOD A: Ionic Hydrogenation (Et3SiH + TFA) CheckHalogen->MethodIonic Yes (Avoid Dehalogenation) CheckHetero Contains S or Basic N? CheckEWG->CheckHetero No MethodMg METHOD B: Dissolving Metal (Mg / MeOH) CheckEWG->MethodMg Yes (High Selectivity) MethodCat METHOD C: Heterogeneous Catalysis (Pd/C or Pd^Ru/C) CheckHetero->MethodCat No (Standard) TroubleCat Troubleshooting: Add HOAc or Lewis Acid Increase Pressure (>50 bar) CheckHetero->TroubleCat Yes (Poisoning Risk) MethodCat->TroubleCat Stalled Reaction?

Figure 1: Decision matrix for selecting the optimal reduction pathway based on substrate functionality.

Part 2: Detailed Troubleshooting Protocols

Scenario A: The "Stalled" Catalytic Hydrogenation

Symptoms: Reaction starts but plateaus at 30–50% conversion. Adding more catalyst does not push it to completion. Root Cause: The benzofuran oxygen or amine side-chains coordinate to the Pd surface, poisoning the active sites. Alternatively, the aromatic stability of the fused ring system creates a high energy barrier.

The "Doped" Catalyst Protocol

Recent data suggests that monometallic Pd/C is often insufficient for sterically hindered or electron-rich benzofurans. Bimetallic systems or Lewis Acid additives are required to activate the C2-C3 bond.

Optimized Protocol:

  • Substrate: 1.0 mmol Benzofuran derivative.

  • Solvent: Methanol (degassed). Note: If solubility is poor, use EtOAc/MeOH (1:1).

  • Catalyst: 10 wt% Pd/C (standard) OR Pd doped Ru/C (if available).

  • Additive (Critical): Add 1.0 equiv of Acetic Acid or 5 mol% ZnCl₂ .

    • Why? The acid protonates basic nitrogens preventing catalyst poisoning. ZnCl₂ acts as a Lewis acid, coordinating to the furan oxygen and lowering the LUMO of the double bond [1][4].

  • Pressure: 5–10 bar (Balloon pressure is often insufficient for 2-substituted benzofurans).

  • Temperature: 40–60 °C.

ParameterStandard ConditionTroubleshooting Condition
Pressure 1 atm (Balloon)10–50 bar (Parr Reactor)
Solvent EtOH or MeOHAcOH or MeOH + HCl (trace)
Catalyst Loading 5-10 mol%10-20 mol% (Split dosing)
Key Additive NoneZnCl₂ (5 mol%) or HBF₄
Scenario B: Preventing Dehalogenation (Ionic Hydrogenation)

Symptoms: You need to reduce the furan ring, but your molecule contains a Bromine or Chlorine atom. Standard H₂/Pd removes the halogen (hydrogenolysis) before reducing the double bond. Solution: Ionic Hydrogenation using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA) .[1]

Mechanism & Causality: This method decouples protonation and hydride transfer. The reaction proceeds via a discrete carbocation intermediate at C2, which is then trapped by the silane hydride. Because this is not a surface-catalyzed radical process, aryl halides are left strictly intact [2][5].

IonicMechanism Substrate Benzofuran (C2=C3 Double Bond) Protonation Step 1: Protonation (TFA attacks C3) Substrate->Protonation Cation Carbocation Intermediate (Positive charge at C2) Protonation->Cation Hydride Step 2: Hydride Transfer (Et3SiH attacks C2) Cation->Hydride Product 2,3-Dihydrobenzofuran (Halogens Intact) Hydride->Product

Figure 2: Mechanism of Ionic Hydrogenation. Note that protonation occurs at C3 to generate the stable benzylic-like cation at C2.

Protocol:

  • Dissolve substrate (1 mmol) in DCM (not alcohol!).

  • Add Triethylsilane (2.5 – 3.0 equiv).

  • Cool to 0 °C.

  • Add TFA (5 – 10 equiv) dropwise.

  • Warm to RT and stir for 2–12 h.

  • Quench: Carefully pour into sat. NaHCO₃.

Critical Warning: Strictly exclude water. Water competes as a nucleophile for the carbocation, leading to the formation of hemiacetals (ring opening) rather than the reduced product.

Scenario C: The "EWG" Special (Mg/MeOH)

Symptoms: Substrate has an electron-withdrawing group (EWG) like an ester or nitrile at C2. Catalytic hydrogenation is sluggish or reduces the nitrile. Solution: Magnesium in Methanol (Dissolving Metal Reduction).[2]

Why it works: Conjugated benzofurans accept a Single Electron Transfer (SET) from Magnesium, forming a radical anion. Methanol acts as the proton source. This method is highly chemoselective for the conjugated C=C bond and will spare isolated alkenes or halogens [3][6].

Protocol:

  • Dissolve substrate (1 mmol) in anhydrous Methanol (0.1 M concentration).

  • Add Mg turnings (10 equiv) activated by scratching or trace I₂.

  • Stir vigorously at RT (exothermic reaction).

  • If the reaction stalls, add more Mg and sonicate to clean the metal surface.

  • Workup: Quench with 1M HCl to dissolve Mg(OMe)₂ salts.

Part 3: Frequently Asked Questions (FAQ)

Q1: Why is my 2-phenylbenzofuran not reducing, even at 50 bar H₂? A: 2-Arylbenzofurans possess extended conjugation (stilbene-like character), significantly stabilizing the double bond.

  • Fix: Switch to Heterogeneous Iridium catalysts (e.g., Ir-pyridine-phosphinite) or use Ionic Hydrogenation at elevated temperatures (refluxing DCM/TFA) [7].

Q2: I see ring-opened products (phenols) in my crude NMR. What happened? A: You likely performed a hydrogenolysis of the C-O bond. This occurs frequently with Pd/C at high temperatures or if the reaction medium is too acidic during workup.

  • Fix: Lower the temperature and monitor the reaction closely. If using Ionic Hydrogenation, ensure the quench is pH neutral immediately.

Q3: Can I use NaBH₄? A: Generally, no. NaBH₄ is not strong enough to reduce the electron-rich benzofuran double bond unless there is a strong EWG (like a nitro or ketone) at the C2 position activating it. For standard benzofurans, it will be inert.

Q4: My Pd/C catalyst works for the first batch but fails on scale-up. Why? A: Scale-up often concentrates trace poisons (S, P, or amines) present in the starting material.

  • Fix: Treat your starting material with activated charcoal or scavengers before adding the catalyst. Alternatively, increase the catalyst loading to 20 wt% to "sacrifice" some Pd to the poisons [8].

References

  • RSC Advances , "A comprehensive review on the silane-acid reduction of alkenes in organic synthesis," RSC Adv., 2025.

  • Wikipedia , "Ionic hydrogenation," Wikipedia, The Free Encyclopedia.

  • ScienceMadness , "Magnesium in Methanol (Mg/MeOH) in Organic Syntheses," Current Organic Chemistry, 2004.

  • ACS Catalysis , "Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans," ACS Catal., 2024.[3]

  • ResearchGate , "Ionic hydrogenation of a benzofuran derivative," ResearchGate.[4]

  • Organic Chemistry Portal , "Magnesium in Methanol," Organic Chemistry Portal.

  • Wiley Online Library , "Asymmetric Hydrogenation of Furans and Benzofurans with Iridium Pyridine Phosphinite Catalysts," Chem. Eur. J., 2014.

  • Benchchem , "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds," Technical Support Center.

Sources

Validation & Comparative

1H NMR analysis of methyl octahydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced 1H NMR Profiling of Methyl Octahydro-1-benzofuran-2-carboxylate: Stereochemical Assignment & Protocol Optimization

Executive Summary Methyl octahydro-1-benzofuran-2-carboxylate represents a critical saturated bicyclic scaffold in medicinal chemistry, often serving as a pharmacophore in ACE inhibitors and muscarinic receptor modulators. Unlike its aromatic precursor (methyl 1-benzofuran-2-carboxylate), this fully saturated system presents a significant analytical challenge: three contiguous stereocenters (C2, C3a, C7a) and a flexible cyclohexane ring.

This guide provides a comparative analysis of analytical protocols, contrasting standard CDCl₃ workflows with advanced solvent-shift methodologies and 2D NOESY validation. It is designed to empower researchers to definitively assign the cis/trans ring fusion and the endo/exo ester configuration without relying on X-ray crystallography.

Part 1: Structural Analysis & The Analytical Challenge

The molecule consists of a cyclohexane ring fused to a tetrahydrofuran ring. The "octahydro" designation implies full saturation, creating a [4.3.0] bicyclic system analogous to hydrindane.

Critical Stereochemical Features:

  • Ring Fusion (C3a-C7a): Can be cis (thermodynamically favored in 6,5-systems) or trans (rigid, diaxial).

  • Ester Orientation (C2): The methoxycarbonyl group can be syn or anti relative to the bridgehead protons.

The Spectral Problem: In standard 1D 1H NMR (CDCl₃), the cyclohexane methylene protons (C4-C7) often collapse into a broad, second-order "envelope" between 1.2–1.9 ppm, obscuring the critical couplings required to determine the ring fusion geometry.

Part 2: Comparative Analysis of Analytical Alternatives

This section compares the efficacy of the standard protocol against optimized alternatives for resolving stereochemistry.

Comparison 1: Solvent System Resolution (CDCl₃ vs. C₆D₆)

Objective: Resolution of the aliphatic methylene envelope.

FeatureStandard: Chloroform-d (CDCl₃) Alternative: Benzene-d₆ (C₆D₆) Verdict
Chemical Shift Dispersion Low. Methylene protons (H4, H5, H6, H7) overlap heavily in the 1.2–1.8 ppm range.High. The Aromatic Solvent-Induced Shift (ASIS) effect differentially shields protons based on geometry, spreading the envelope.C₆D₆ is Superior for structural elucidation.
Coupling Constant (

) Analysis
Difficult. Second-order effects ("roofing") distort peak shapes, making

measurement unreliable.
Clearer. First-order multiplets often emerge, allowing measurement of

.
C₆D₆ is Essential for determining fusion geometry.
Spectral "Cleanliness" High. Good solubility, residual peak at 7.26 ppm is unobtrusive.Moderate. Residual peak at 7.16 ppm can overlap with aromatic impurities if present.CDCl₃ is better for simple purity checks.
Comparison 2: Stereochemical Assignment (1D -Coupling vs. 2D NOESY)

Objective: Definitive assignment of Relative Configuration (Cis-fused vs. Trans-fused).

ParameterMethod A: 1D 1H NMR (

-Coupling)
Method B: 2D NOESY / ROESY
Mechanism Relies on the Karplus equation.[1] Large

(10-12 Hz) = Anti-periplanar (Trans). Small

(4-6 Hz) = Gauche (Cis).
Relies on through-space dipolar coupling (< 5 Å). Detects physical proximity of protons.
Reliability for Fusion Moderate. In cis-fused systems, rapid conformational flipping can average

values, leading to ambiguity.
High. A cross-peak between H3a and H7a definitively proves cis-fusion.
Reliability for Ester (C2) Low.

coupling is often similar for both diastereomers.
High. Cross-peaks between H2 and H7a (or H3a) reveal if the ester is endo or exo.

Part 3: Experimental Protocols

Protocol A: The "Benzene Switch" for Signal Resolution

Use this when the aliphatic region is unresolved in CDCl₃.

  • Sample Preparation: Dissolve 5–10 mg of the methyl octahydro-1-benzofuran-2-carboxylate in 0.6 mL of Benzene-d₆ (99.8% D) . Avoid Toluene-d₈ as the methyl signal interferes.

  • Acquisition:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (d1): Set to 5 seconds. The ester methyl group relaxes slowly; insufficient delay will under-integrate this signal.

    • Scans: 64 scans (Benzene-d₆ has lower sensitivity than CDCl₃ due to lower deuterium density).

  • Analysis: Focus on the H7a signal (bridgehead). In C₆D₆, this often shifts upfield, separating from the H3a signal. Measure the width at half-height (

    
    ) or the splitting pattern.
    
    • Trans-fused: H7a appears as a wide quartet/triplet (

      
       Hz).
      
    • Cis-fused: H7a appears as a narrower multiplet (

      
       Hz).
      
Protocol B: NOESY Setup for Stereochemical Validation
  • Concentration: Increase to 15–20 mg in 0.6 mL solvent.

  • Mixing Time: Set to 500 ms . This is optimal for small molecules (MW ~184 Da) in the "extreme narrowing limit" where NOE is positive.

  • Key Correlations to Hunt:

    • H3a ↔ H7a: Strong cross-peak = Cis-fusion . Absence = Trans-fusion .

    • H2 ↔ H7a: Strong cross-peak = Ester is cis to the bridgehead (Endo/Exo determination).

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for assigning the stereochemistry of the octahydrobenzofuran core.

NMR_Workflow Start Isolate Methyl Octahydro-1-benzofuran-2-carboxylate Step1 Acquire 1H NMR in CDCl3 Start->Step1 Decision1 Are H3a/H7a resolved? Step1->Decision1 Step2A Measure J(3a,7a) Decision1->Step2A Yes Step2B Switch Solvent to C6D6 (Benzene-d6) Decision1->Step2B No (Overlapping Envelope) Analysis Analyze Fusion Geometry Step2A->Analysis Step2B->Step2A Resolution Improved ResultTrans Large J (~11 Hz) Trans-Fused Analysis->ResultTrans ResultCis Small J (~5 Hz) Cis-Fused Analysis->ResultCis Validation Run 2D NOESY (Mixing time: 500ms) ResultTrans->Validation ResultCis->Validation Final Assign C2 Ester Configuration (Endo vs Exo) Validation->Final

Caption: Logical workflow for stereochemical assignment, prioritizing solvent switching to resolve the critical bridgehead couplings.

Part 5: Expected Spectral Data (Reference Guide)

While exact shifts vary by concentration, the following ranges are diagnostic for the major isomer (Cis-fused, equatorial ester) in CDCl₃:

  • 3.70 – 3.75 ppm (3H, s): Methyl ester (–COOCH ₃). Sharp singlet.

  • 4.50 – 4.70 ppm (1H, dd): H2 (alpha to oxygen/ester). Chemical shift is deshielded by the adjacent oxygen and carbonyl.

  • 3.80 – 4.10 ppm (1H, m): H7a (Bridgehead, alpha to oxygen).

  • 2.60 – 2.80 ppm (1H, m): H3a (Bridgehead, benzylic-like position).

  • 1.20 – 2.10 ppm (8H, m): Cyclohexane envelope (H4, H5, H6, H7). Note: In C₆D₆, these will spread significantly, with H4/H7 often moving upfield.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for chemical shift prediction in fused rings). Link

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOESY mixing times and solvent effects). Link

  • Hoye, T. R., et al. (2002). "A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy." Journal of Organic Chemistry, 67(12), 4014-4016. (Protocol for analyzing H3a/H7a coupling). Link

  • PubChem. (2025). "Methyl 1-benzofuran-2-carboxylate (Aromatic Analog Data)." National Library of Medicine. (Used for structural comparison). Link

Sources

A Comparative Guide to the GC-MS Fragmentation Patterns of Octahydrobenzofuran Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Octahydrobenzofuran Esters

Octahydrobenzofuran esters represent a class of saturated bicyclic ethers with an appended ester functionality. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in various natural products with diverse biological activities. Their rigid, three-dimensional structure makes them attractive building blocks for the synthesis of novel therapeutic agents. Furthermore, certain derivatives are utilized as flavor and fragrance components, making their accurate identification crucial for quality control in the food and cosmetics industries.[1][2]

Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable tool for the analysis of these compounds.[3] Understanding their electron ionization (EI) fragmentation patterns is paramount for unambiguous structure elucidation, differentiation of isomers, and metabolic profiling. This guide provides an in-depth analysis of the characteristic fragmentation pathways of octahydrobenzofuran esters, offering a comparative perspective with related structures to aid researchers in their analytical endeavors.

Pillar 1: Expertise & Experience - The Fundamentals of Electron Ionization Mass Spectrometry

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule, plotting the relative abundance of these fragment ions against their mass-to-charge ratio (m/z).

The fragmentation pathways are governed by fundamental principles of organic chemistry, including the stability of carbocations and radicals, and the presence of functional groups that can direct cleavage reactions. For octahydrobenzofuran esters, the key structural features influencing fragmentation are the bicyclic ether system and the ester group.

Pillar 2: Trustworthiness - Self-Validating Protocols

The methodologies and interpretations presented in this guide are based on established principles of mass spectrometry and analysis of spectral data from reputable sources. While a comprehensive library of mass spectra for all possible octahydrobenzofuran esters is not publicly available, the fragmentation patterns can be reliably predicted and understood by examining structurally similar compounds and applying fundamental fragmentation rules.

Experimental Protocol: A Standard GC-MS Method

For the analysis of semi-volatile compounds like octahydrobenzofuran esters, a standard GC-MS protocol would be as follows:

  • Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

This protocol provides a robust starting point for the analysis of octahydrobenzofuran esters and related compounds.

Pillar 3: Authoritative Grounding & Comprehensive Analysis of Fragmentation Patterns

The fragmentation of octahydrobenzofuran esters is a composite of the fragmentation patterns observed for cyclic ethers and esters. The initial ionization is likely to occur at one of the oxygen atoms due to the presence of non-bonding electrons.

Key Fragmentation Pathways
  • α-Cleavage adjacent to the Ether Oxygen: This is a common fragmentation pathway for ethers. The cleavage of the C-C bond adjacent to the ether oxygen can lead to the formation of a stable oxonium ion. For the octahydrobenzofuran ring system, this can occur at two positions, leading to different fragment ions.

  • Ring Opening and Subsequent Fragmentations: The molecular ion can undergo ring opening of the tetrahydrofuran ring, followed by a cascade of fragmentations. This is often initiated by cleavage of the bond beta to the ether oxygen.

  • Fragmentation of the Ester Group: The ester functionality introduces its own set of characteristic fragmentations:

    • Loss of the Alkoxy Group (-OR): Cleavage of the C-OR bond can lead to the formation of an acylium ion.

    • Loss of the Acyl Group (-COR): Cleavage of the O-COR bond can also occur.

    • McLafferty Rearrangement: If the ester has a sufficiently long alkyl chain (at least a γ-hydrogen), a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule.

A Comparative Case Study: Octahydrocoumarin

To illustrate these principles, we will examine the mass spectrum of a closely related structural isomer, octahydrocoumarin (also known as octahydro-2H-chromen-2-one), a bicyclic lactone (cyclic ester). The mass spectrum for this compound is available in the NIST database (NIST Number: 193460).[4] While not an octahydrobenzofuran ester, its fragmentation provides valuable insights into the behavior of the fused ring system with an ester functionality.

Table 1: Key Fragment Ions in the Mass Spectrum of Octahydrocoumarin (C₉H₁₄O₂)

m/zProposed Fragment Structure/LossRelative Abundance
154Molecular Ion [M]•+Moderate
110[M - CO₂]•+High
95[C₇H₁₁]⁺Moderate
82[C₆H₁₀]•+High (Base Peak)
67[C₅H₇]⁺High
55[C₄H₇]⁺High

The fragmentation of octahydrocoumarin is dominated by the loss of neutral molecules and cleavages within the carbocyclic ring. The loss of carbon dioxide (CO₂) from the lactone is a prominent fragmentation pathway.

Predicted Fragmentation of a Generic Octahydrobenzofuran Ester (e.g., Octahydrobenzofuran-2-yl acetate)

Based on the fragmentation of cyclic ethers and esters, we can predict the major fragmentation pathways for a compound like octahydrobenzofuran-2-yl acetate (C₁₀H₁₆O₃).

Table 2: Predicted Key Fragment Ions for Octahydrobenzofuran-2-yl Acetate

m/zProposed Fragment Structure/LossFragmentation Pathway
184Molecular Ion [M]•+-
141[M - CH₃CO]⁺Loss of the acetyl group
125[M - CH₃COO]⁺Loss of the acetate group
111[C₇H₁₁O]⁺α-cleavage at the ether oxygen
97[C₆H₉O]⁺Ring opening and subsequent cleavage
81[C₆H₉]⁺Further fragmentation of the bicyclic core
43[CH₃CO]⁺Acylium ion
Visualizing the Fragmentation Pathways

The following diagrams, created using the DOT language, illustrate the proposed fragmentation pathways.

Fragmentation_Octahydrobenzofuran_Acetate M Molecular Ion (m/z 184) F141 [M - CH3CO]+ (m/z 141) M->F141 - CH3CO• F125 [M - CH3COO]+ (m/z 125) M->F125 - CH3COO• F111 [C7H11O]+ (m/z 111) M->F111 α-cleavage F43 [CH3CO]+ (m/z 43) F141->F43 further fragmentation Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation IonSource EI Source (70 eV) Column->IonSource Elution MassAnalyzer Quadrupole Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Mass Filtering DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

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A Comparative Guide to the Infrared Spectroscopy of Saturated vs. Aromatic Benzofuran Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the infrared (IR) spectroscopy profiles of aromatic benzofuran esters and their saturated counterparts, 2,3-dihydrobenzofuran esters. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple peak identification to explain the causal relationships between molecular structure and vibrational frequency. By understanding these principles, scientists can more effectively use IR spectroscopy for structural elucidation and reaction monitoring in this important class of heterocyclic compounds.

The Decisive Role of Conjugation in Vibrational Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of these vibrations is determined by the bond's strength and the mass of the atoms involved. A key factor influencing bond strength in benzofuran esters is the presence or absence of a conjugated π-electron system extending from the benzene ring through the furan ring and into the ester's carbonyl group.

  • Aromatic Benzofuran Esters : In these systems, the furan ring is fully aromatic. This creates an extended, planar system of delocalized π-electrons that includes the ester's carbonyl group. This electron delocalization, or conjugation, reduces the double-bond character of the C=O bond, thereby weakening it.[1][2] A weaker bond requires less energy to vibrate, resulting in a lower absorption frequency (wavenumber).[1][3]

  • Saturated (2,3-Dihydrobenzofuran) Esters : In this structure, the furan ring is saturated, containing only sp³-hybridized carbons. This saturation breaks the extended π-system between the benzene ring and the ester. The carbonyl group is therefore non-conjugated or "aliphatic" in nature.[4] Lacking the weakening effect of conjugation, this C=O bond is stronger and vibrates at a higher frequency compared to its aromatic analogue.

This fundamental difference in electronic structure provides a clear and reliable basis for distinguishing between these two compound classes using IR spectroscopy.

Comparative Analysis of Key Spectral Regions

The most significant differences in the IR spectra of aromatic and saturated benzofuran esters are observed in four primary regions.

A. The Carbonyl (C=O) Stretching Region (1680-1760 cm⁻¹)

This region is often the most diagnostic. The C=O stretching vibration produces one of the strongest and sharpest peaks in the spectrum, making it an unmistakable landmark.[5]

  • Saturated Benzofuran Esters : The non-conjugated carbonyl group leads to a C=O stretching absorption at a higher wavenumber, typically in the 1750-1735 cm⁻¹ range, which is characteristic of standard aliphatic esters.[4][6][7]

  • Aromatic Benzofuran Esters : The effect of conjugation with the benzofuran ring system lowers the C=O stretching frequency significantly. This peak is expected to appear in the 1730-1715 cm⁻¹ range.[4][8][9] Some experimental data for 2-(1-benzofuran-2-yl)-2-oxoethyl benzoates show these bands appearing between 1725-1682 cm⁻¹.[10]

The ~15-20 cm⁻¹ shift to a lower frequency is a direct and reliable indicator of the extended aromatic system.

B. The C-H Stretching Region (2850-3150 cm⁻¹)

The hybridization of the carbon atom dictates the strength and, therefore, the vibrational frequency of its C-H bonds. The 3000 cm⁻¹ mark serves as a crucial dividing line.[5]

  • Saturated Benzofuran Esters : The 2,3-dihydrofuran ring contains sp³-hybridized carbons. These give rise to C-H stretching peaks below 3000 cm⁻¹ , typically in the 2950-2850 cm⁻¹ range, characteristic of alkanes.[6][11] Peaks for the aromatic C-H bonds on the benzene portion of the molecule will still be present above 3000 cm⁻¹.

  • Aromatic Benzofuran Esters : The entire benzofuran ring system consists of sp²-hybridized carbons. These aromatic C-H bonds are stronger and absorb above 3000 cm⁻¹ , usually between 3100-3000 cm⁻¹.[12][13] The absence of strong, distinct peaks below 3000 cm⁻¹ (aside from any alkyl groups on the ester itself) is a key indicator of the fully aromatic core.

C. The Aromatic C=C Stretching Region (1400-1620 cm⁻¹)

Vibrations within the aromatic rings provide further evidence of the core structure.

  • Saturated Benzofuran Esters : The spectrum will display C=C stretching bands from the benzene ring, typically appearing in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[12][13]

  • Aromatic Benzofuran Esters : These compounds will also show the benzene ring absorptions. However, the spectrum will be enriched by additional C=C stretching bands from the furan portion of the aromatic system. This often results in a more complex or intense set of peaks within the 1620-1400 cm⁻¹ range compared to the saturated analogue.[14]

D. The C-O Stretching Region (1000-1300 cm⁻¹)

Esters are characterized by two distinct, strong C-O stretching bands.[7][15]

  • Acyl-Side C-O Stretch : The vibration of the C(=O)-O bond.

  • Alkyl-Side O-C Stretch : The vibration of the O-R bond.

The position of the acyl-side C-O stretch is also influenced by the electronic environment.

  • Saturated Benzofuran Esters : This peak typically falls in the 1210-1160 cm⁻¹ range.[7]

  • Aromatic Benzofuran Esters : For aromatic esters, this band shifts to a higher frequency, appearing in the 1310-1250 cm⁻¹ range.[8]

This provides a secondary, yet powerful, method for distinguishing between the two structures.

Summary of Diagnostic IR Peaks

The following table consolidates the key distinguishing vibrational frequencies for easy comparison.

Vibrational ModeSaturated (2,3-Dihydrobenzofuran) EsterAromatic (Benzofuran) EsterCausality of Difference
C=O Stretch 1750 - 1735 cm⁻¹ (Strong, Sharp)1730 - 1715 cm⁻¹ (Strong, Sharp)Conjugation weakens the C=O bond, lowering its frequency.[1][2]
C-H Stretch < 3000 cm⁻¹ (sp³ C-H from dihydrofuran ring) AND > 3000 cm⁻¹ (sp² C-H from benzene ring)> 3000 cm⁻¹ (sp² C-H from entire benzofuran system)sp² C-H bonds are stronger and vibrate at a higher frequency than sp³ C-H bonds.[5][13]
Aromatic C=C Stretch Peaks in 1600-1450 cm⁻¹ range (from benzene ring only)More complex/intense peaks in 1620-1450 cm⁻¹ range (from entire benzofuran system)Additional C=C bonds in the aromatic furan ring contribute to the spectrum.[14]
Acyl C-O Stretch ~1210 - 1160 cm⁻¹ (Strong)~1310 - 1250 cm⁻¹ (Strong)Electronic effects from the aromatic system influence the C-O bond strength.[8]

Visualizing the Structural and Electronic Differences

The following diagram illustrates the structural distinction and the resulting electronic effects that govern the observed IR spectra.

G cluster_sat Saturated Benzofuran Ester cluster_aro Aromatic Benzofuran Ester sat_struct Structure: 2,3-Dihydrobenzofuran Ester sat_co C=O Stretch ~1740 cm⁻¹ (Non-Conjugated) cause Key Differentiator: Extended π-Conjugation sat_co->cause Absence of Conjugation sat_ch sp³ C-H Stretch < 3000 cm⁻¹ sat_co_acyl Acyl C-O Stretch ~1180 cm⁻¹ aro_struct Structure: Benzofuran Ester aro_co C=O Stretch ~1720 cm⁻¹ (Conjugated) aro_ch sp² C-H Stretch > 3000 cm⁻¹ aro_co_acyl Acyl C-O Stretch ~1280 cm⁻¹ aro_cc Aromatic C=C Stretches 1620-1450 cm⁻¹ cause->aro_co Presence of Conjugation

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A Comparative Guide to the Reactivity of Octahydrobenzofuran and Dihydrobenzofuran Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, benzofuran derivatives hold a prominent position due to their prevalence in a wide array of biologically active compounds.[1] Among these, the partially saturated dihydrobenzofuran and the fully saturated octahydrobenzofuran scaffolds are key building blocks in medicinal chemistry and natural product synthesis.[2] The reactivity of functional groups appended to these core structures is of paramount importance for their synthetic manipulation and biological activity. This guide provides an in-depth comparison of the reactivity of esters attached to the octahydrobenzofuran and dihydrobenzofuran ring systems, supported by established chemical principles and experimental insights.

Structural and Electronic Differences: The Root of Reactivity Divergence

The fundamental difference between octahydrobenzofuran and dihydrobenzofuran lies in the degree of saturation of the fused ring system. This seemingly simple structural variation has profound implications for the electronic environment and steric accessibility of an attached ester group, thereby dictating its reactivity.

Dihydrobenzofuran esters possess a benzene ring fused to a dihydrofuran ring. The aromatic portion of the molecule significantly influences the electronic properties of the entire system. The delocalized π-electrons of the benzene ring can exert electron-withdrawing or electron-donating effects on the furan ring and its substituents, depending on the substitution pattern. This electronic communication can modulate the electrophilicity of the ester carbonyl carbon.

In contrast, octahydrobenzofuran esters feature a fully saturated cyclohexane ring fused to a tetrahydrofuran ring. The absence of aromaticity means that the electronic effects are primarily inductive and through-bond, which are generally weaker and more localized than the resonance effects in the dihydrobenzofuran system. The cyclohexane ring in octahydrobenzofuran adopts a non-planar chair or boat conformation, which introduces significant steric factors that can hinder the approach of reagents to the ester functionality.[3]

Caption: Structural and influencing factors on ester reactivity.

Comparative Reactivity in Key Transformations

The differing electronic and steric profiles of octahydro- and dihydrobenzofuran esters manifest in their reactivity towards common ester transformations, such as hydrolysis and reduction.

Hydrolysis: A Tale of Two Mechanisms

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by acid or base.[4] The relative rates of hydrolysis for our two classes of compounds are dictated by the stability of the intermediates and the accessibility of the reaction center.

Base-Catalyzed Hydrolysis (Saponification):

In base-catalyzed hydrolysis, the rate-determining step is typically the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.[1]

  • Dihydrobenzofuran Esters: The aromatic ring in dihydrobenzofuran esters can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups will decrease the rate of hydrolysis.

  • Octahydrobenzofuran Esters: For octahydrobenzofuran esters, the primary factor governing reactivity is steric hindrance. The fused, puckered cyclohexane ring can shield the ester group, making it more difficult for the hydroxide ion to approach.[5] This steric hindrance generally leads to a slower rate of hydrolysis compared to unhindered aliphatic esters or dihydrobenzofuran esters with activating groups.

Compound ClassKey Influencing FactorExpected Relative Rate of Hydrolysis
Dihydrobenzofuran EsterElectronic Effects (Resonance)Generally faster, especially with electron-withdrawing groups
Octahydrobenzofuran EsterSteric HindranceGenerally slower due to hindered access to the carbonyl group

Experimental Protocol: Base-Catalyzed Hydrolysis of a Dihydrobenzofuran Ester

This protocol is adapted from studies on the enzymatic hydrolysis of dihydrobenzofuran derivatives.[6]

  • Dissolution: Dissolve the dihydrobenzofuran ester (100 mg) in a suitable organic solvent (e.g., 1 mL of THF or ethanol).

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2 mL of 1 M NaOH).

  • Reaction: Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify with a dilute strong acid (e.g., 1 M HCl) to protonate the carboxylate salt.

  • Extraction: Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

G cluster_0 Base-Catalyzed Hydrolysis Workflow start Start: Dihydrobenzofuran Ester dissolve Dissolve in Organic Solvent start->dissolve add_base Add aq. NaOH dissolve->add_base react Stir/Reflux (Monitor by TLC) add_base->react workup Acidify with HCl react->workup extract Extract with Organic Solvent workup->extract end End: Carboxylic Acid extract->end

Caption: Workflow for base-catalyzed ester hydrolysis.

Reduction: The Impact of Hydride Accessibility

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).[7][8]

  • Dihydrobenzofuran Esters: The reduction of dihydrobenzofuran esters with LiAlH4 is generally efficient. The planar nature of the aromatic ring offers less steric impediment to the approach of the hydride reagent compared to the bulky octahydro- system. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.[9]

  • Octahydrobenzofuran Esters: The reduction of octahydrobenzofuran esters is expected to be slower than their dihydro- counterparts due to the significant steric hindrance posed by the saturated, non-planar ring system. The axial and equatorial positions of the fused ring system can create a crowded environment around the ester group, impeding the approach of the bulky aluminohydride complex.

Experimental Protocol: Reduction of an Ester with Lithium Aluminum Hydride

The following is a general procedure for the reduction of an ester to a primary alcohol.[9]

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Ester: Dissolve the octahydro- or dihydrobenzofuran ester in anhydrous ether or THF and add it dropwise to the LiAlH4 suspension at 0 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quenching: Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: Filter the resulting aluminum salts and wash them thoroughly with ether or THF. Dry the combined organic filtrates over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the primary alcohol.

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions.

G cluster_0 LiAlH4 Reduction Workflow start Start: Ester Substrate prepare_lah Prepare LiAlH4 suspension in anhydrous ether/THF start->prepare_lah add_ester Add ester solution dropwise at 0°C prepare_lah->add_ester react Stir at RT (Monitor by TLC) add_ester->react quench Quench with H2O and NaOH(aq) react->quench workup Filter and Extract quench->workup end End: Primary Alcohol workup->end

Caption: Workflow for the reduction of esters using LiAlH4.

Conclusion: Predicting Reactivity and Guiding Synthesis

  • Dihydrobenzofuran esters are generally more reactive, with their reactivity being tunable through electronic modifications of the aromatic ring. The planarity of the aromatic system allows for easier access of reagents to the ester functionality.

  • Octahydrobenzofuran esters are typically less reactive due to the steric hindrance imposed by the non-planar, saturated ring system. This reduced reactivity can be advantageous in cases where selective manipulation of other functional groups in the molecule is desired.

For the synthetic chemist, understanding these differences is crucial for designing effective reaction strategies. When working with dihydrobenzofuran esters, one must consider the electronic nature of the aromatic ring, while for octahydrobenzofuran esters, overcoming steric hindrance may require more forcing reaction conditions or the use of less bulky reagents. This comparative guide provides a framework for predicting the chemical behavior of these important heterocyclic building blocks, enabling more efficient and targeted synthesis of complex molecules for drug discovery and development.

References

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Comprehensive Spectral Characterization Guide: Methyl Octahydro-1-benzofuran-2-carboxylate vs. Dihydro Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the landscape of drug discovery and synthetic chemistry, bicyclic scaffolds like the benzofuran core are ubiquitous. During the synthesis of saturated derivatives, such as methyl octahydro-1-benzofuran-2-carboxylate (CAS: 2140305-77-5), catalytic hydrogenation is typically employed. However, controlling the reduction depth is notoriously challenging. Harsh conditions (e.g., high hydrogen pressure, overly active Pd/C catalysts) often lead to the over-reduction of the benzene ring[1], converting the intended partially reduced intermediate, methyl 2,3-dihydro-1-benzofuran-2-carboxylate (CAS: 54442-11-4)[2], into the fully saturated octahydro analog[3].

As a Senior Application Scientist, I frequently audit spectral data to confirm structural identity, purity, and reaction success. Distinguishing between these two scaffolds requires rigorous, multi-modal spectral characterization. This guide provides an objective, data-driven comparison of their spectral profiles, detailing the causality behind the analytical workflows used to differentiate them.

G A Methyl benzofuran- 2-carboxylate (Aromatic Core) B Methyl 2,3-dihydro-1- benzofuran-2-carboxylate (Partially Reduced) A->B Catalytic Hydrogenation (Mild Conditions) C Methyl octahydro-1- benzofuran-2-carboxylate (Fully Reduced) B->C Over-reduction (Harsh Conditions)

Logical relationship of hydrogenation leading to over-reduced octahydrobenzofuran derivatives.

Comparative Spectral Analysis

To objectively compare the fully reduced octahydro product against its dihydro alternative, we must analyze the fundamental changes in molecular physics—specifically, the loss of aromatic ring current, the shift in bond hybridization, and altered fragmentation stability.

Nuclear Magnetic Resonance (¹H NMR)

Mechanistic Causality: The most profound difference between the two compounds is the presence of the aromatic ring current in the dihydro analog. This magnetic anisotropy heavily deshields the aromatic protons and the adjacent C2 methine proton. Upon complete reduction to the octahydro core, this ring current is abolished. Consequently, the C2 proton shifts significantly upfield, and a complex integration of aliphatic multiplets emerges from the newly formed cyclohexane ring.

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)

Structural FeatureMethyl octahydro-1-benzofuran-2-carboxylateMethyl 2,3-dihydro-1-benzofuran-2-carboxylate
Aromatic Protons Absent6.8 – 7.2 ppm (m, 4H)
C2 Methine Proton ~4.2 – 4.5 ppm (m, 1H)~5.2 ppm (dd, 1H)
Aliphatic Ring Protons 1.2 – 2.2 ppm (m, 8H)Absent
Methoxy Protons ~3.7 ppm (s, 3H)~3.8 ppm (s, 3H)
Fourier-Transform Infrared Spectroscopy (FT-IR)

Mechanistic Causality: The transition from a partially aromatic system to a fully aliphatic one alters the dipole moment changes during bond stretching. The dihydro compound exhibits distinct sp² C-H stretches (>3000 cm⁻¹) and sharp aromatic C=C skeletal vibrations. The octahydro compound lacks these entirely, dominated instead by strong sp³ C-H stretches and the persistent ester carbonyl stretch.

Table 2: FT-IR Spectral Comparison (ATR Mode)

Functional GroupMethyl octahydro-1-benzofuran-2-carboxylateMethyl 2,3-dihydro-1-benzofuran-2-carboxylate
C-H Stretch (sp²) Absent~3030 cm⁻¹
C-H Stretch (sp³) ~2930, 2855 cm⁻¹ (Strong)~2950 cm⁻¹ (Moderate)
C=O Stretch (Ester) ~1735 cm⁻¹~1740 cm⁻¹
Aromatic C=C Stretch Absent~1595, 1480 cm⁻¹
Mass Spectrometry (GC-MS, EI 70 eV)

Mechanistic Causality: Under electron ionization (EI), both compounds undergo an initial α-cleavage, losing the ester radical (•COOCH₃, 59 Da)[4]. However, the resulting cation in the dihydro compound (m/z 119) is highly stabilized by the adjacent aromatic ring (forming a stable chromenyl-like cation). In contrast, the octahydro compound forms an oxonium ion (m/z 125) that readily undergoes further aliphatic ring cleavage.

Table 3: GC-MS Fragmentation Comparison

Ion TypeMethyl octahydro-1-benzofuran-2-carboxylateMethyl 2,3-dihydro-1-benzofuran-2-carboxylate
Molecular Ion (M⁺) m/z 184 (Weak)m/z 178 (Moderate)
Base Peak m/z 125 [M - COOCH₃]⁺m/z 119 [M - COOCH₃]⁺
Secondary Fragments m/z 81, 67 (Aliphatic cleavage)m/z 91, 77 (Aromatic stability)

Validated Experimental Methodologies

To ensure absolute trustworthiness in spectral data, protocols cannot merely be a list of actions; they must be designed as self-validating systems. Below are the field-proven methodologies for characterizing these bicyclic esters.

Workflow Prep Sample Preparation (Purity >95%, Dry) NMR NMR Spectroscopy (CDCl3, 400 MHz) Prep->NMR IR FT-IR Spectroscopy (ATR Mode) Prep->IR MS GC-MS Analysis (EI, 70 eV) Prep->MS Data Spectral Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Experimental workflow for the comprehensive spectral characterization of bicyclic esters.

Protocol 3.1: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field against drift. Anhydrous conditions prevent the water peak (~1.56 ppm) from obscuring the critical aliphatic multiplet region of the octahydro compound.

  • Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Lock the deuterium signal, shim the Z1, Z2, and Z3 gradients, and tune/match the probe to the ¹H frequency.

  • Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds and a 30° pulse angle.

  • Self-Validation Check: Before integrating the sample peaks, measure the full-width at half-maximum (FWHM) of the TMS peak at 0.00 ppm. If the FWHM exceeds 0.5 Hz, the magnetic field is inhomogeneous (poor shimming), and the sample must be re-shimmed to prevent multiplet smearing.

Protocol 3.2: FT-IR Analysis via ATR
  • Background Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with HPLC-grade isopropanol. Allow it to evaporate, then collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: Using ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates a massive broad band at 3300 cm⁻¹, which can mask the critical >3000 cm⁻¹ sp² C-H stretch used to detect unreduced dihydro impurities.

  • Sample Application: Place 2 mg of the neat sample onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) and automatically subtract the background.

  • Self-Validation Check: Ensure the baseline transmittance is >95% in regions without expected absorption (e.g., 2500–2000 cm⁻¹). A sloping baseline indicates poor crystal contact or excessive sample thickness.

Protocol 3.3: GC-MS Profiling
  • Sample Dilution: Dilute the sample to 1 mg/mL in GC-grade hexane.

  • Injection & Separation: Inject 1 µL in splitless mode into a GC equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Set the initial oven temperature to 50°C (hold 1 min), then ramp at 10°C/min to 280°C.

    • Causality: The low initial temperature (50°C) ensures "cold trapping" of the volatile ester at the head of the column. The gentle 10°C/min ramp maximizes chromatographic resolution, allowing baseline separation of the octahydro product from any residual dihydro precursor.

  • Ionization: Operate the MS in Electron Ionization (EI) mode at 70 eV, scanning from m/z 50 to 300.

  • Self-Validation Check: Run a pure hexane blank immediately prior to the sample. The blank must show no peaks above a 3:1 signal-to-noise ratio at the expected retention times, validating that the system is free of column bleed or carryover from previous injections.

Conclusion

The spectral differentiation between methyl octahydro-1-benzofuran-2-carboxylate and its dihydro precursor is a textbook example of how structural saturation fundamentally alters physical properties. By leveraging the loss of aromatic ring current in NMR, the shift in bond hybridization in IR, and the altered fragmentation stability in MS, researchers can confidently monitor the progress of catalytic hydrogenations and ensure the absolute purity of their bicyclic scaffolds for downstream drug development.

References

  • ChemScene / Chemikart. "Methyl octahydrobenzofuran-2-carboxylate (CAS: 2140305-77-5) Product Information." URL:[Link]

Sources

Comparative Stability of Ester Functionality in Saturated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the stability profiles of ester functionalities attached to saturated nitrogen heterocycles. It synthesizes physical organic chemistry principles with experimental metabolic data to aid in scaffold selection for drug discovery.

Executive Summary

In drug design, the stability of ester-containing heterocycles is a critical determinant of oral bioavailability and half-life. This guide compares the chemical and metabolic stability of esters attached to Azetidine (4-membered) , Pyrrolidine (5-membered) , and Piperidine (6-membered) rings.

Key Takeaway: Stability is not a linear function of ring size. It is governed by a triad of forces: Inductive Effects (distance from Nitrogen), Conformational Accessibility (Sterics), and Metabolic Recognition (Lipophilicity/LogP).

  • Most Labile:

    
    -amino esters (Proline-like) due to strong inductive activation.
    
  • Most Stable:

    
    -esters on substituted piperidines or N-protected azetidines.
    
  • Metabolic Outlier: Azetidines often exhibit superior metabolic stability despite high chemical reactivity potential, driven by low lipophilicity and poor esterase fit.

Mechanistic Foundations of Stability

To predict stability, one must decouple Chemical Hydrolysis (pH-driven) from Enzymatic Hydrolysis (Esterase-driven).

The Inductive Accelerator ( )

The nitrogen atom in the heterocycle acts as an electron-withdrawing group (EWG), especially when protonated at physiological pH (pKa ~10-11). This withdrawal polarizes the ester carbonyl, making it more susceptible to nucleophilic attack (


 or 

).
  • 
    -Position (e.g., Proline ethyl ester):  The N is adjacent to the carbonyl. The inductive effect is maximal. Hydrolysis is rapid.
    
  • 
    -Position (e.g., Nipecotic acid ethyl ester):  The effect dissipates significantly.
    
  • 
    -Position (e.g., Isonipecotic acid ethyl ester):  The N is distant; stability approaches that of an acyclic aliphatic ester.
    
Conformational & Steric Gating[2][3]
  • Piperidine (Chair): Esters at the 4-position (equatorial) are highly accessible. Esters at the 3-position can suffer from 1,3-diaxial interactions if forced axial, or be shielded by the ring bulk.

  • Pyrrolidine (Envelope): The ring is flexible but generally flatter, offering less steric protection to the carbonyl than the chair-form piperidine.

  • Azetidine (Puckered): The ring is small and rigid. While "tied back," the high strain (~26 kcal/mol) imparts significant

    
    -character to the exocyclic bonds, shortening them and potentially altering the carbonyl's electrophilicity.
    

Comparative Analysis: Scaffold Performance

Chemical Stability (pH 7.4 Buffer)

Data normalized to Ethyl Hexanoate (Baseline = 1.0).

ScaffoldRing SizePositionRelative Hydrolysis Rate (

)
Mechanism Note
Azetidine-2-carboxylate 4

High (150-200) High inductive pull + Ring strain effects.
Pyrrolidine-2-carboxylate 5

High (120) Classic Proline effect; N-protonation activates C=O.
Piperidine-2-carboxylate 6

Mod-High (80) Steric bulk of chair form mitigates some attack.
Piperidine-3-carboxylate 6

Low (5-10) Inductive effect fades; steric shielding dominates.
Piperidine-4-carboxylate 6

Very Low (1-2) Behaves like an acyclic ester.
Metabolic Stability (Human Liver Microsomes - HLM)

Metabolic stability often inverts the chemical stability trends due to Esterase Specificity . Esterases (e.g., hCES1) prefer lipophilic substrates with specific steric pockets.

  • Azetidine Anomaly: Despite high chemical reactivity, azetidine esters often show extended half-lives in HLM.

    • Reason: Low LogP (hydrophilic) reduces binding affinity to the lipophilic active site of esterases.

    • Data: Azetidine scaffolds frequently show

      
       min in microsomal assays where piperidine analogs show 
      
      
      
      min.
  • Piperidine Vulnerability: The lipophilic nature and flexible chair conformation of piperidines make them ideal substrates for esterases and CYP450 oxidations (at the

    
    -carbon).
    

Visualizing the Stability Logic

The following diagram illustrates the decision pathway for stability based on heteroatom placement and ring size.

EsterStability Start Ester Stability Assessment Pos Position Relative to Nitrogen Start->Pos Chemical Factors Ring Ring Size (Metabolic Factor) Start->Ring Metabolic Factors Alpha Alpha (2-pos) High Instability Pos->Alpha Inductive Activation Beta Beta (3-pos) Moderate Stability Pos->Beta Gamma Gamma (4-pos) High Stability Pos->Gamma Distance Shielding Azet Azetidine (4) Low LogP -> Stable Alpha->Azet Chemical Lability vs Metabolic Stability Ring->Azet Steric Mismatch for Esterases Pyrr Pyrrolidine (5) Mod LogP -> Variable Ring->Pyrr Pip Piperidine (6) High LogP -> Labile Ring->Pip Ideal Esterase Substrate

Caption: Interaction between chemical inductive effects (Position) and metabolic recognition (Ring Size). Note the inverse relationship for Azetidines.

Experimental Protocols

To validate these comparisons in your specific series, use the following self-validating protocols.

Chemical Hydrolysis Assay (pH-Rate Profile)

Objective: Determine the intrinsic susceptibility of the ester to hydrolysis without enzymatic interference.

  • Preparation: Prepare a 10 mM stock of the ester in acetonitrile.

  • Buffer System: Use 50 mM Phosphate buffer at pH 7.4 (physiological) and pH 2.0 (gastric stability).

  • Incubation:

    • Dilute stock to 100 µM in pre-warmed (37°C) buffer.

    • Incubate in a shaking water bath.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    defines
    
    
    .
Plasma Stability Assay (Esterase Activity)

Objective: Assess stability in the presence of hydrolytic enzymes.

  • Matrix: Thaw pooled Human/Rat Plasma on ice. Centrifuge to remove cryoprecipitates.

  • Spike: Add ester stock (in DMSO, final <1%) to plasma to reach 1 µM concentration.

  • Control: Include Procaine (Unstable) and Warfarin (Stable) as benchmarks.

  • Timecourse: Incubate at 37°C. Sample at 0, 10, 30, 60, 120 min.

  • Extraction: Protein precipitation with 3 volumes of cold acetonitrile.

  • Data Interpretation:

    • If

      
      , instability is Enzymatic .
      
    • If

      
      , instability is Chemical .
      

Decision Matrix for Drug Design

Use this matrix to select the optimal scaffold based on your design goals.

Design GoalRecommended ScaffoldRationale
Prodrug (Rapid Release) Proline Ethyl Ester (

-sub)
Rapid chemical hydrolysis driven by inductive effect; ensures quick release of active acid.
Metabolic Hardening Azetidine-3-carboxylate Low lipophilicity evades esterases;

-position avoids inductive instability.
Balanced Profile Isonipecotate (Piperidine-4)Chemically stable (

-pos); metabolic liability can be managed by N-substitution (e.g., N-Boc or N-Aryl).
Conformational Lock Piperidine-3-carboxylate Can exploit 1,3-diaxial strain to lock conformation, potentially slowing hydrolysis via steric shielding.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.

  • Beaumont, K., et al. (2003). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist." Current Drug Metabolism, 4(6), 461-485.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8944. (Provides comparative data on 4-membered ring metabolic stability).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Bender, M. L. (1960). "Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives." Chemical Reviews, 60(1), 53-113. (Foundational text on inductive effects in ester hydrolysis).

Safety Operating Guide

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research, science, and drug development can conduct their work with the highest standards of safety and regulatory compliance. The proper disposal of chemical reagents is not merely a logistical task but a critical component of responsible laboratory management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl octahydro-1-benzofuran-2-carboxylate, grounded in established safety principles and regulatory frameworks.

For instance, related benzofurans are known to be:

  • Irritants: Causing skin and serious eye irritation[1][2].

  • Harmful if Swallowed or Inhaled: Presenting risks of acute oral toxicity and respiratory irritation[1][2][3].

  • Potentially Flammable: Some benzofuran derivatives are flammable liquids, posing a fire risk if not handled and stored correctly[4][5][6].

  • Environmentally Hazardous: Many are harmful to aquatic life, with long-lasting effects, making their release into the environment a significant concern[4][5][6].

Given these potential hazards, methyl octahydro-1-benzofuran-2-carboxylate must be treated as hazardous waste. Improper disposal, such as pouring it down the drain or placing it in regular trash, is strictly prohibited by law and university policy to prevent harm to human health and the environment[7][8][9][10].

The Regulatory Landscape: EPA and OSHA Mandates

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][11]. This regulation establishes a "cradle-to-grave" system for managing hazardous waste. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including the handling of hazardous materials and emergency preparedness, under regulations like the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard[12][13][14].

For academic laboratories, the EPA provides an alternative set of regulations under Subpart K of the RCRA generator rules, which are specifically tailored to the unique circumstances of research and teaching labs[15][16]. These rules allow for more flexibility in making hazardous waste determinations and have specific requirements for storage times and laboratory clean-outs[7][15].

Regulatory RequirementSpecificationGoverning Authority
Waste Classification Generators must determine if their waste is hazardous.EPA (40 CFR Part 262)
Sewer Disposal Prohibited for hazardous chemical waste.EPA / RCRA[7][8]
Container Management Must be compatible with waste, sealed, and properly labeled.OSHA / EPA[7][17]
Storage Time (Academic Labs) Maximum of six to twelve months in the laboratory.EPA (Subpart K)[7][15]
Accumulation Limits (SAA) Max 25-55 gallons (depending on area) at or near the point of generation.EPA / Northwestern University Policy[9]
Personnel Training Required for all personnel handling hazardous waste.OSHA (HAZWOPER)[13][18]

Step-by-Step Disposal Protocol for Methyl Octahydro-1-benzofuran-2-carboxylate

This protocol provides a self-validating system to ensure compliance and safety from the point of generation to final disposal.

Step 1: Waste Determination and Collection
  • Classify as Hazardous: Based on the profile of related compounds, treat all waste containing methyl octahydro-1-benzofuran-2-carboxylate (pure substance, solutions, and contaminated materials) as hazardous waste.

  • Use a Compatible Container: Select a waste container that is chemically resistant to the compound and any solvents used. For example, acids and bases should not be stored in metal containers[11]. The container must be in good condition with a secure, leak-proof closure[7].

  • Initial Labeling: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. At a minimum, the label must include the chemical name ("Methyl octahydro-1-benzofuran-2-carboxylate"), the start date of accumulation, and the hazard characteristics (e.g., "Irritant," "Flammable"). Do not use abbreviations or chemical formulas[10].

Step 2: Segregation and Accumulation
  • Segregate Incompatibles: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be under the direct control of laboratory personnel[9][11]. Crucially, ensure the container is segregated from incompatible chemicals to prevent dangerous reactions. Use secondary containment, such as a plastic tub, to contain any potential leaks[17][19].

  • Keep Containers Closed: The waste container must remain sealed at all times except when you are actively adding waste[17][19][20]. This prevents the release of vapors and reduces the risk of spills.

  • Monitor Accumulation Volume: Do not exceed the SAA volume limits (typically no more than 25 gallons total chemical waste in a lab)[9]. For efficiency, use appropriately sized waste containers; for example, only use 5-gallon carboys if they can be filled within 60 days[9]. Fill containers to no more than 90% capacity to allow for expansion[11].

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Disposal Process Start Generate Waste (Methyl Octahydro-1-benzofuran-2-carboxylate) Container Select Compatible, Leak-Proof Container Start->Container Label Affix Hazardous Waste Label Container->Label SAA Store in Designated SAA (Secondary Containment) Label->SAA Segregate Segregate from Incompatibles SAA->Segregate Request Container Full? Request EHS Pickup Segregate->Request Accumulate EHS EHS Collects Waste for Consolidation Request->EHS Yes Transport Transport by Licensed Waste Carrier EHS->Transport Facility Final Disposal at TSDF Facility Transport->Facility

Caption: Disposal workflow for methyl octahydro-1-benzofuran-2-carboxylate.

Step 3: Arranging for Final Disposal
  • Request Pickup: Once the container is full (or the accumulation time limit is approaching), submit a waste pickup request to your institution's EHS department. Do not transport hazardous waste yourself[19].

  • Final Disposal: EHS will arrange for the collected waste to be transported by a licensed hazardous waste carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF)[11]. This ensures the waste is managed and disposed of in an environmentally sound manner, fulfilling the "cradle-to-grave" requirement of the RCRA[8].

Personal Protective Equipment (PPE) and Emergency Procedures

Handling this chemical waste requires stringent safety measures to protect laboratory personnel.

  • Required PPE: When handling methyl octahydro-1-benzofuran-2-carboxylate waste, always wear appropriate PPE, including:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles[1].

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat.

  • Spill Response: In the event of a spill, evacuate personnel from the immediate area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect it into a sealed, labeled container for hazardous waste disposal[1][2]. Do not allow the product to enter drains[1][5]. Your laboratory must have an emergency response plan and spill control equipment readily available[7][13].

By adhering to this comprehensive guide, you can ensure the safe, compliant, and responsible disposal of methyl octahydro-1-benzofuran-2-carboxylate, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2024, July 15).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • U.S. Environmental Protection Agency. (2025, March 28).
  • Aaronchem. (2024, November 1). Safety Data Sheet for 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.
  • Clean Management Environmental Group, Inc. (2022, September 13).
  • Thermo Fisher Scientific. (2025, September 5).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety.
  • Chem Service. (2015, November 26).
  • CymitQuimica. (2024, December 19).
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet for 3-Methylbenzofuran-2-carboxylic acid.
  • Capot Chemical Co., Ltd. (2025, December 31).
  • TCI Chemicals. (2025, January 15).
  • NSWAI. (2015, September 15). Hazardous Waste Disposal Guide.
  • PubChem.
  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas - Policies.
  • US Compliance. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • Michigan Technological University. Hazardous Waste Disposal Procedures.
  • Vanderbilt University Medical Center.

Sources

Comprehensive Safety & PPE Guide: Handling Methyl octahydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists increasingly explore complex bicyclic scaffolds, (CAS: 2140305-77-5)[1] has emerged as a highly valuable building block. While it offers excellent spatial characteristics for medicinal chemistry, its lipophilic ester structure requires precise handling protocols to mitigate exposure risks. This guide provides a comprehensive, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

Risk Assessment & Mechanistic Causality

Before selecting protective equipment, it is critical to understand why the protection is needed. Methyl octahydro-1-benzofuran-2-carboxylate is not acutely lethal, but it acts as a [2]. Its lipophilicity allows it to interact with the lipid bilayers of the skin and mucous membranes—a risk that is exponentially magnified when the compound is dissolved in organic carrier solvents.

Table 1: GHS Hazard Profile and Mechanistic Causality

Hazard ClassGHS CodeMechanistic Causality & Operational Risk
Acute Toxicity (Oral) H302Ester hydrolysis in the gastric environment releases irritating carboxylic acid derivatives[2].
Skin Irritation H315Lipophilic nature disrupts the stratum corneum, causing localized inflammation and dermatitis.
Eye Irritation H319Direct contact with the cornea causes rapid lipid bilayer disruption. Solutions pose a severe splash risk.
Respiratory Tract H335Inhalation of fine crystalline dust or solvent aerosols irritates the respiratory epithelium.

Personal Protective Equipment (PPE) Matrix

While —long pants and closed-toe shoes—is the baseline[3], handling this specific bicyclic ester requires targeted PPE selection based on the operational state (solid vs. solution).

Eye & Face Protection
  • Requirement: (ANSI Z87.1 compliant)[4].

  • Causality: Standard safety glasses only protect against frontal physical impacts. They leave the orbital area vulnerable to capillary action if a liquid solution of the ester splashes[5]. Splash goggles form a complete orbital seal, preventing solvent-carried ester molecules from reaching the mucous membranes.

Body Protection
  • Requirement: [6].

  • Causality: While the ester itself is not highly flammable, it is almost exclusively handled in volatile organic solvents (e.g., EtOAc, DCM, MeOH). Synthetic blend lab coats can melt onto the skin in the event of a secondary solvent fire, exacerbating thermal and chemical burns[6].

Hand Protection (Glove Selection)

Glove selection cannot be static; it must adapt to the carrier solvent. The ester can act as a "Trojan horse," being carried through compromised glove polymers by aggressive solvents.

Table 2: Solvent-Dependent Glove Selection Matrix

Operational StatePrimary GloveSecondary (Under-Glove)Causality & Barrier Mechanism
Pure Solid Nitrile (4-8 mil)N/ASolid esters cannot rapidly permeate intact nitrile polymers.
In Alcohols (MeOH/EtOH) Nitrile (8 mil)Nitrile (4 mil)Alcohols slowly swell nitrile. Double-gloving provides a sufficient temporal barrier for immediate spill response.
In Halogenated Solvents (DCM) Butyl Rubber or VitonSilver Shield (Laminate)DCM degrades nitrile in < 10 minutes. Laminate prevents molecular diffusion of the solvent-ester complex[7].

Trustworthiness Check - Self-Validating Protocol: Always perform a pneumatic inflation test on gloves prior to donning. Roll the cuff tightly to trap air and inspect for micro-punctures. A deflating glove indicates compromised barrier integrity and must be discarded immediately.

Operational Workflow & Handling Protocol

To ensure absolute safety, the handling of Methyl octahydro-1-benzofuran-2-carboxylate must follow a strict, step-by-step methodology grounded in [8].

HandlingWorkflow N1 1. Risk Assessment & PPE Donning (Lab Coat, Nitrile Gloves, Splash Goggles) N2 2. Fume Hood Preparation (Verify Airflow > 100 fpm) N1->N2 N3 3. Material Transfer (Methyl octahydro-1-benzofuran-2-carboxylate) N2->N3 Safe Draft Verified N4 4. Solvent Dissolution (e.g., DCM, EtOAc, or MeOH) N3->N4 N5 5. Experimental Execution N4->N5 N6 6. Tool Decontamination & Wipe Down N5->N6 N7 7. Waste Segregation (Organic Liquid / Solid Waste) N6->N7 Dispose Contaminants

Figure 1: Operational handling workflow for Methyl octahydro-1-benzofuran-2-carboxylate.

Step-by-Step Methodology
  • Fume Hood Validation: Do not rely solely on digital monitors. Perform a "Kimwipe test" by taping a small strip of tissue to the bottom of the sash. An inward pull physically validates negative pressure before opening the chemical container.

  • Preparation: Clear the workspace of incompatible materials (e.g., strong oxidizing agents). Line the analytical balance area with anti-static weighing paper to contain potential dust, directly addressing the H335 inhalation hazard.

  • Weighing & Transfer: Use a static-free, grounded spatula. Transfer the solid directly into the reaction vessel inside the fume hood to prevent aerosolization into the general lab environment.

  • Dissolution: Add the carrier solvent slowly. If an exothermic reaction is anticipated with other reagents, utilize a secondary containment tray (spill tray) beneath the reaction flask.

  • Decontamination: Rinse all spatulas and glassware with a compatible solvent (e.g., acetone) directly into the designated waste stream before removing them from the hood.

Emergency Response & Waste Management

Exposure Protocols
  • Skin Contact: Immediately doff contaminated gloves or clothing. The lipophilic nature of the ester means it can absorb quickly if left against the skin. Flush the affected area with copious amounts of water and non-abrasive soap for at least 15 minutes.

  • Eye Contact: Utilize the emergency eyewash station immediately. Hold eyelids open to ensure complete irrigation of the cornea and conjunctiva.

Disposal Plan

Methyl octahydro-1-benzofuran-2-carboxylate and its solutions must never be disposed of down the drain[9].

  • Solid Waste: Contaminated weighing papers, kimwipes, and disposable gloves must be placed in a sealed, labeled solid hazardous waste container.

  • Liquid Waste: Segregate liquid waste strictly based on the carrier solvent. Do not mix halogenated solvent waste (e.g., DCM solutions) with non-halogenated waste (e.g., EtOAc/MeOH solutions) to prevent adverse reactions and comply with environmental disposal regulations[8].

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.